molecular formula C6H5BrFN B1142573 5-Bromo-4-fluoro-2-methylpyridine CAS No. 1211532-14-7

5-Bromo-4-fluoro-2-methylpyridine

Cat. No.: B1142573
CAS No.: 1211532-14-7
M. Wt: 190.0130032
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Description

5-Bromo-4-fluoro-2-methylpyridine is a fluorinated and halogenated pyridine derivative that serves as a versatile intermediate in advanced organic synthesis. Its distinct molecular architecture, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl structures crucial in material science and medicinal chemistry . The fluorine atom and the bromine handle also allow for sequential functionalization via nucleophilic aromatic substitution and other C-C or C-N bond-forming reactions, enabling researchers to construct complex molecular architectures . This compound is particularly valuable in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs) and in the development of agrochemicals . Its role as a building block is fundamental in creating specialized ligands, functional polymers, and novel chemical entities for research and development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNNCPNEOLFCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7 ) is a high-value heterocyclic building block used extensively in the optimization of pharmaceutical leads, particularly for kinase inhibitors and GPCR modulators.[1][2] Its utility stems from its orthogonal reactivity profile : the C4-fluorine atom serves as a highly activated site for nucleophilic aromatic substitution (SNAr), while the C5-bromine atom provides a reliable handle for palladium-catalyzed cross-coupling. The C2-methyl group offers a third vector for lateral functionalization, though it requires careful kinetic control to avoid competing halogen exchange.

This guide details the physicochemical properties, synthetic accessibility, and validated experimental protocols for leveraging this scaffold in drug discovery.[3]

Part 1: Chemical Profile & Structural Analysis

Physicochemical Properties
PropertyDataNote
IUPAC Name 5-Bromo-4-fluoro-2-methylpyridine
CAS Number 1211532-14-7 Primary identifier for procurement.[1][2][4]
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Physical State Low-melting solid or liquidVaries by purity/batch; typically handled as a liquid.
Solubility DCM, THF, EtOAc, DMSOLow solubility in water.
pKa (Calc) ~2.5 (Pyridine N)Reduced basicity due to EWG (F, Br).
Electronic Structure & Reactivity Logic

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and the halogen substituents.

  • C4-Fluoro (The Electrophile): Positioned para to the pyridine nitrogen, the C4 carbon is highly electron-deficient. The high electronegativity of fluorine, combined with the inductive withdrawal of the adjacent bromine and the resonance withdrawal of the nitrogen, makes this site exceptionally reactive toward SNAr.

  • C5-Bromo (The Coupling Handle): Located at the meta position relative to nitrogen, the C-Br bond is less activated for SNAr but ideal for oxidative addition by Pd(0) species.

  • C2-Methyl (The Lateral Vector): The protons on the methyl group are acidic (pKa ~29) due to stabilization of the resulting carbanion by the electron-deficient ring. However, deprotonation competes with Lithium-Halogen exchange at C5.

Part 2: Synthetic Accessibility

While commercially available, understanding the synthesis aids in troubleshooting impurity profiles. The most robust route typically involves the Balz-Schiemann transformation or direct bromination of a fluoro-picoline precursor.

Retro-Synthetic Analysis
  • Precursor: 2-Amino-5-bromo-4-methylpyridine (via diazotization/fluorination) - Less common due to isomer issues.

  • Preferred Industrial Route: Functionalization of 4-fluoro-2-methylpyridine .

    • Step 1: Bromination.[2][3][4][5][6][7] Electrophilic aromatic substitution (EAS) on pyridine is difficult but directed to C3/C5. The presence of the activating methyl group at C2 and the directing effect of fluorine directs bromination to C5.

Part 3: Chemo- & Regioselective Reactivity Protocols

Scenario A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Selective displacement of Fluorine by amines, alkoxides, or thiols without affecting the Bromine.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[3] The transition state is stabilized by the ability of the pyridine nitrogen to accept electron density.

Protocol: Displacement with a Secondary Amine (e.g., Morpholine)

  • Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv).

  • Solvent: Add anhydrous DMSO or DMF (0.5 M concentration). Note: Protic solvents can retard the reaction rate.

  • Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

  • Nucleophile: Add the amine (1.1 equiv).

  • Conditions: Heat to 60–80 °C for 2–4 hours. Monitor by LCMS.[3]

    • Observation: Conversion is usually clean. The F is a superior leaving group to Br in SNAr due to the high electronegativity stabilizing the transition state (Element Effect).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

Scenario B: Palladium-Catalyzed Cross-Coupling at C5

Objective: Suzuki-Miyaura coupling to install an aryl or heteroaryl group.

Challenge: Preventing oxidative addition into the C-F bond (rare but possible with specialized ligands) and avoiding protodebromination.

Protocol: Suzuki Coupling with Phenylboronic Acid

  • Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%) is robust. For sterically hindered substrates, switch to Pd₂dba₃/XPhos.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[8]

  • Base: Cs₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv).

  • Procedure:

    • Degas solvents with N₂ or Ar for 15 minutes (Critical to prevent homocoupling).

    • Combine halide (1.0 equiv), boronic acid (1.2 equiv), and base.

    • Add catalyst last under inert atmosphere.

    • Heat to 90 °C for 4–12 hours.

  • Purification: Filter through Celite. Silica gel chromatography.

Scenario C: Lateral Functionalization (The Danger Zone)

Objective: Deprotonation of C2-Methyl to react with electrophiles (aldehydes, alkyl halides).

Risk: Treatment with n-BuLi causes rapid Lithium-Halogen Exchange at C5-Br rather than deprotonation at C2-Me.

Expert Insight:

  • Do NOT use n-BuLi if you want to keep the Bromine.

  • Solution: Use LDA (Lithium Diisopropylamide) at -78 °C. LDA is bulky and less nucleophilic, favoring proton abstraction over halogen exchange. However, even with LDA, "Halogen Dance" (migration of the Br) can occur if the temperature rises above -60 °C.

  • Alternative: Perform the C5-coupling first, removing the bromine, then perform the C2-lithiation.

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

G Core 5-Bromo-4-fluoro- 2-methylpyridine (CAS: 1211532-14-7) SNAr_Product 4-Amino-5-bromo- 2-methylpyridine Core->SNAr_Product S_NAr (C4) Amine, K2CO3, DMSO, 80°C (Fast, Selective) Suzuki_Product 4-Fluoro-5-aryl- 2-methylpyridine Core->Suzuki_Product Suzuki (C5) Ar-B(OH)2, Pd(dppf)Cl2 (Retains C4-F) Lithiation_Product 5-Bromo-4-fluoro- 2-(substituted)pyridine Core->Lithiation_Product Lateral Lithiation (C2) LDA, -78°C, Electrophile (Strict Temp Control) Li_Exchange 4-Fluoro-2-methyl- 5-lithiopyridine (Side Reaction) Core->Li_Exchange n-BuLi (Avoid!)

Figure 1: Divergent reactivity map. Green paths indicate high-fidelity transformations; red paths require strict kinetic control.

Part 5: Strategic Workflow for Drug Design

When building a library based on this scaffold, the Order of Operations is critical.

Workflow Start Start: 5-Bromo-4-fluoro-2-methylpyridine Decision Target Structure Requirement Start->Decision PathA Path A: Core Modification Decision->PathA Need C4-Amine/Ether PathB Path B: Side-Chain Extension Decision->PathB Need C2-Extension Step1A 1. S_NAr at C4 (Install Polar Group) PathA->Step1A Step1B 1. Suzuki Coupling at C5 (Remove Bromine Handle) PathB->Step1B Step2A 2. Suzuki Coupling at C5 (Install Hydrophobic Tail) Step1A->Step2A Step2B 2. Lateral Lithiation at C2 (Extend Carbon Chain) Step1B->Step2B Note Critical: Do not attempt C2-Lithiation while C5-Br is present unless necessary. Step2B->Note

Figure 2: Decision tree for synthetic planning to maximize yield and minimize side reactions.

Part 6: Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The benzylic methyl group is susceptible to slow oxidation over time if exposed to air.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not allow to enter drains due to aquatic toxicity of halogenated pyridines.

References

  • Chemical Identity & Properties
  • Nucleophilic Aromatic Substitution on Pyridines
  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Lithiation of Halopyridines

    • Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines ("Halogen Dance"). Angewandte Chemie International Edition, 44(3), 376–393. Available at: [Link]

Sources

In-Depth Technical Guide: Synthesis of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 5-Bromo-4-fluoro-2-methylpyridine (CAS: 1003709-34-3) Core Challenge: The simultaneous introduction of a bromine atom at the meta (C5) position and a fluorine atom at the para (C4) position relative to the pyridine nitrogen, while maintaining a methyl group at C2. Strategic Solution: A sequential functionalization strategy starting from 2-methylpyridin-4-amine . This approach leverages the strong ortho-directing power of the amino group to install the bromine at C5, followed by a diazotization-fluorination (Balz-Schiemann type) sequence to convert the C4-amino group into the desired C4-fluorine.

Retrosynthetic Logic

The synthesis is best deconstructed by disconnecting the C4-Fluorine bond. Nucleophilic aromatic substitution (


) at C4 is favorable in pyridines, but the direct electrophilic fluorination is difficult. Therefore, the amino group serves as a "place-holder" that activates the ring for C5-bromination before being converted to fluorine.

Retrosynthetic Pathway (Graphviz Visualization):

Retrosynthesis Target 5-Bromo-4-fluoro-2-methylpyridine (Target) Intermediate1 5-Bromo-2-methylpyridin-4-amine (Key Precursor) Target->Intermediate1 Diazotization/Fluorination (Balz-Schiemann) Intermediate2 2-Methylpyridin-4-amine (Starting Material) Intermediate1->Intermediate2 Regioselective Bromination (NBS) Precursor 2-Methyl-4-nitropyridine (Commercial Source) Intermediate2->Precursor Reduction (Fe/NH4Cl or H2/Pd)

Caption: Retrosynthetic breakdown showing the conversion of the amino-pyridine precursor to the fluorinated target.

Primary Synthesis Pathway: The Amino-Bromination-Fluorination Route

This pathway is the industry standard for scalability and regiocontrol. It avoids the harsh conditions required for nitration of pyridine oxides and minimizes isomer formation.

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-2-methylpyridin-4-amine. Reagents: 2-Methylpyridin-4-amine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Mechanism & Causality: The 4-amino group is a strong electron donor, directing electrophilic substitution to the ortho positions (C3 and C5). The C2-methyl group exerts a weak steric hindrance on C3. Consequently, C5 is the kinetically and thermodynamically favored site for monobromination. Using NBS typically provides better control over stoichiometry than elemental bromine, preventing over-bromination to the 3,5-dibromo species.

Experimental Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-methylpyridin-4-amine (1.0 eq) and anhydrous Acetonitrile (10 volumes).

  • Addition: Cool the solution to 0–5°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Critical: Maintain temperature <10°C to maximize regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated sodium bicarbonate (

    
    ) to remove succinimide byproducts.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

    • Expected Yield: 85–90%

    • Key QC Parameter: Absence of 3-bromo or 3,5-dibromo impurities by

      
      H-NMR.[1]
      
Phase 2: Diazotization and Fluorination (Balz-Schiemann)

Objective: Convert C4-NH2 to C4-F. Reagents: HF-Pyridine (Olah's Reagent) or


, Sodium Nitrite (

).

Mechanism & Causality: Direct nucleophilic fluorination is challenging. This step proceeds via a diazonium salt intermediate. The reaction in HF-Pyridine allows for the in situ generation of the diazonium fluoride, which thermally decomposes to release


 and form the C-F bond. This method is superior to the traditional isolation of diazonium tetrafluoroborates for this specific substrate due to solubility issues.

Experimental Protocol:

  • Safety Precaution: HF-Pyridine is highly corrosive and toxic. Use PTFE (Teflon) vessels and full PPE including a face shield and HF-specific gloves.

  • Diazotization: In a PTFE reactor, dissolve 5-bromo-2-methylpyridin-4-amine (1.0 eq) in HF-Pyridine (70% HF, 10 volumes) at -10°C.

  • Addition: Add solid Sodium Nitrite (

    
    )  (1.2 eq) in small portions over 1 hour. Critical: Exotherm control is vital. Keep T < 0°C to prevent hydrolysis to the pyridone (phenol).
    
  • Decomposition: Stir at 0°C for 30 minutes, then slowly warm the mixture to 45–50°C or reflux (depending on scale stability) to induce dediazoniation. Evolution of

    
     gas will be observed.[2]
    
  • Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with

    
     or 
    
    
    
    to pH 8.
  • Extraction: Extract with Dichloromethane (DCM). Dry over

    
    .[3][4]
    
  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the fluoro product from any hydroxy-pyridine byproducts.

    • Expected Yield: 50–65%

Alternative Pathway: The Nitro-Halex Route

For labs unequipped to handle HF-Pyridine, a nucleophilic aromatic substitution (


) approach is a viable backup, though it requires a different precursor.

Pathway Overview:

  • Precursor: 5-Bromo-4-chloro-2-methylpyridine .

  • Reaction: Halogen Exchange (Halex) using Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Conditions: High temperature (140–160°C) in polar aprotic solvents (DMSO, Sulfolane) with a phase transfer catalyst (18-crown-6).

Feasibility Note: The 4-position of pyridine is activated for


, especially with the electron-withdrawing bromine at C5. However, this route often suffers from lower yields due to tar formation at high temperatures.

Quantitative Data Summary

ParameterAmino-Bromination (Phase 1)Balz-Schiemann (Phase 2)
Reagents NBS, MeCN

, HF-Pyridine
Temperature 0°C

25°C
-10°C

50°C
Time 3–4 Hours2–3 Hours
Key Byproduct 3,5-Dibromo species4-Hydroxy-5-bromo-2-methylpyridine
Typical Yield 85–90%50–65%
Scalability High (kg scale)Moderate (requires HF handling)

Visualizing the Reaction Workflow

SynthesisWorkflow Start 2-Methylpyridin-4-amine Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Inter 5-Bromo-2-methylpyridin-4-amine Step1->Inter Regioselective Substitution Step2 Diazotization (NaNO2, HF-Pyridine, -10°C) Inter->Step2 Step3 Thermal Decomposition (50°C, -N2) Step2->Step3 Diazonium Intermediate End 5-Bromo-4-fluoro-2-methylpyridine Step3->End C-F Bond Formation

Caption: Step-by-step workflow for the synthesis of 5-Bromo-4-fluoro-2-methylpyridine via the amino route.

References

  • Regioselective Bromination of Aminopyridines

    • Title: Regioselective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.[5]

    • Source: BenchChem Applic
  • Fluorination via Diazotization (Balz-Schiemann)

    • Title: A Facile Preparation of Fluoropyridines from Aminopyridines via diazotization and fluorodediazoni
    • Source:Journal of Fluorine Chemistry, Fukuhara et al.
    • URL:[Link]

  • Synthesis of 5-Bromo-2-methylpyridin-4-amine

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][5]

    • Source:MDPI Molecules, 2012.
    • URL:[Link]

  • General Reactivity of Pyridines

    • Title: Pyridines: From Lab to Production.[1]

    • Source:Academic Press, 2013.
    • URL:[Link]

Sources

An In-depth Technical Guide to 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS number 884494-66-0) is a dicarboxylate ester derivative of the indole heterocyclic system.[1] The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, with a focus on its utility as a versatile building block in organic synthesis and drug discovery. The modular nature of its structure, featuring ester functionalities at the 2 and 5 positions, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of more complex indole derivatives with a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility and reactivity.

PropertyValueSource
CAS Number 884494-66-0[1]
Molecular Formula C₁₃H₁₃NO₄[1]
Molecular Weight 247.25 g/mol [1]
Boiling Point 409.8 °C[2]
Density 1.273 g/cm³[2]
Refractive Index 1.603[2]
Appearance Solid (form may vary)[3]
Purity Typically ≥95% for research grade[3]

Synthesis

The synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate typically involves the regioselective esterification of indole-2,5-dicarboxylic acid.[1] The following is a plausible, detailed experimental protocol based on established methods for the synthesis of similar indole esters.

Proposed Synthesis Workflow

G cluster_0 Esterification cluster_1 Work-up & Purification Indole-2,5-dicarboxylic acid Indole-2,5-dicarboxylic acid Reflux (70-80°C, 12-24h) Reflux (70-80°C, 12-24h) Indole-2,5-dicarboxylic acid->Reflux (70-80°C, 12-24h) Ethanol & Methanol Ethanol & Methanol Ethanol & Methanol->Reflux (70-80°C, 12-24h) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reflux (70-80°C, 12-24h) 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Reflux (70-80°C, 12-24h)->2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Neutralization Neutralization 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Proposed workflow for the synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Step-by-Step Experimental Protocol

Materials:

  • Indole-2,5-dicarboxylic acid

  • Anhydrous Ethanol

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a stirred solution of indole-2,5-dicarboxylic acid in a mixture of anhydrous ethanol and anhydrous methanol, add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux at 70-80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Handling and Safety

General Precautions
  • For research use only. Not for human or veterinary use. [1]

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling indole derivatives:

PPERecommendation
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
First Aid Measures
  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The indole nucleus is a key pharmacophore in a vast array of therapeutic agents. The dicarboxylate ester functionalities of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate provide convenient handles for further chemical elaboration, making it a valuable intermediate in the synthesis of novel drug candidates.

As a Synthetic Building Block

This compound serves as a versatile starting material for the synthesis of more complex indole derivatives. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines or other nucleophiles to form amides and other functional groups. The indole nitrogen can also be alkylated or acylated to introduce further diversity.

G Start 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis 1 Alkylation N-Alkylation/ Acylation Start->Alkylation 2 Amidation Amide Coupling Hydrolysis->Amidation 3 Derivatives Diverse Indole Derivatives Amidation->Derivatives Alkylation->Derivatives

Caption: Synthetic utility of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Potential Biological Activities

While specific biological data for this compound is limited in the public domain, the indole scaffold is associated with a broad range of pharmacological activities. It is plausible that derivatives of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate could be investigated for the following properties:

  • Anti-inflammatory Activity: Indole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[1]

  • Anticancer Activity: The indole core is present in many anticancer agents, and derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as HeLa, A2780, and MCF-7.[1][3][4]

  • Antimicrobial Activity: Certain indole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[1]

Proposed Mechanism of Action

The mechanism of action for derivatives of this compound would likely involve interactions with various molecular targets and pathways, a common feature of indole-based molecules.[1] The planar indole ring system can intercalate into DNA or bind to the active sites of enzymes, while the substituents at the 2 and 5 positions can be tailored to achieve specific interactions with target proteins, influencing cell signaling and gene expression.[1]

Conclusion

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a valuable and versatile chemical entity for researchers and drug development professionals. Its well-defined structure and the presence of reactive ester groups make it an ideal starting point for the synthesis of novel indole derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular compound and its derivatives, the extensive body of literature on the pharmacological importance of the indole scaffold suggests that it holds significant promise for the discovery of new therapeutic agents. Proper handling and safety precautions are paramount when working with this and other research chemicals.

References

  • Supporting information - The Royal Society of Chemistry. (URL: [Link])

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (URL: [Link])

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

  • Safety Data Sheet: Indole-3-butyric acid - Carl ROTH. (URL: [Link])

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. (URL: [Link])

  • 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences. (URL: [Link])

  • Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - MDPI. (URL: [Link])

  • Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link]].pdf)

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi - LOCKSS. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC. (URL: [Link])

  • Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - MDPI. (URL: [Link])

  • Synthesis of ethyl 2-(n-heptyl)indole-5-carboxylate - PrepChem.com. (URL: [Link])

  • ethyl 2-indolinecarboxylate - 50501-07-0, C11H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

Sources

Reactivity profile of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of 5-Bromo-4-fluoro-2-methylpyridine (CAS 1352318-47-2). This analysis is derived from first-principles chemical logic applied to halogenated pyridine scaffolds and validated by analogous reactivity patterns in peer-reviewed literature.

Technical Guide for Drug Development & Synthesis [1][2]

Executive Summary & Structural Analysis

5-Bromo-4-fluoro-2-methylpyridine represents a high-value "orthogonal" scaffold for medicinal chemistry.[1][2] Its utility lies in the distinct electronic environments of its three functional handles, allowing for highly regioselective sequential functionalization without the need for protecting groups.[1][2]

The Reactivity Triad

The molecule possesses three distinct reactivity vectors, ranked by activation energy:

  • C4-Fluoro (Primary Vector): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the pyridine nitrogen.[1][2]

  • C5-Bromo (Secondary Vector): The preferred site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.[1][2]

  • C2-Methyl (Tertiary Vector): Capable of lateral functionalization via deprotonation, though this competes with metal-halogen exchange at C5.[1][2]

Electronic Topology
  • Nitrogen Atom: Acts as an electron sink, dramatically lowering the LUMO energy at C2 and C4.[2]

  • C4-Fluorine: The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine ring, creates a significant dipole, making C4 a "hard" electrophile.[1][2]

  • C5-Bromine: Located in the meta-position relative to nitrogen, it is electronically deactivated compared to C4 but sterically accessible for oxidative addition by transition metals.[1][2]

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most facile reaction for this scaffold is the displacement of the C4-fluorine atom.[1][2]

Mechanism & Selectivity

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]

  • Why C4 over C5? The C4 position is activated by resonance with the pyridine nitrogen (analogous to para-nitrobenzene).[2] The C5 position is meta-like and cannot stabilize the negative charge of the intermediate effectively.[2]

  • Why F over Br? In SNAr, the rate-determining step is often the nucleophilic attack.[2] The high electronegativity of fluorine stabilizes the transition state leading to the intermediate more effectively than bromine.[1][2] Furthermore, fluoride is a better leaving group in this specific context due to the strong C-F dipole.[1][2]

Scope of Nucleophiles
  • Amines (Primary/Secondary): Rapid reaction to form 4-amino-pyridines.[1][2]

  • Alkoxides/Phenoxides: Formation of ether linkages.[2]

  • Thiols: Formation of thioethers.[2]

Experimental Protocol: C4-Amination

Objective: Selective displacement of F by a secondary amine (e.g., Morpholine).[1][2]

  • Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv).

  • Solvent: Dissolve in anhydrous DMSO or NMP (0.2 M concentration). Note: Polar aprotic solvents accelerate SNAr.[2]

  • Reagents: Add the amine (1.1 equiv) and a base such as K₂CO₃ or DIPEA (2.0 equiv) to scavenge the HF byproduct.[2]

  • Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by LCMS.[1][2][3]

    • Observation: The C4-F is displaced; the C5-Br remains intact.[1][2]

  • Workup: Dilute with water, extract with EtOAc. The product is typically stable and can be purified by silica chromatography.[1][2]

Secondary Reactivity: Metal-Catalyzed Cross-Coupling

Once the C4 position is functionalized (or if the C4-F is to be retained), the C5-Bromine serves as the handle for carbon-carbon or carbon-heteroatom bond formation.[1][2]

Mechanism: Pd(0)/Pd(II) Cycle

The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-F bond.[1][2] This allows for chemoselective coupling at C5 without affecting the C4-fluorine (if it hasn't been substituted yet).[1][2]

Critical Considerations
  • Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1][2] For sterically demanding couplings, Pd₂/XPhos is recommended.[1][2]

  • Base Sensitivity: If the C4-F is still present, avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they may trigger competitive SNAr at C4.[1][2] Use mild bases like K₃PO₄ or Na₂CO₃ .[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of phenylboronic acid at C5.[1][2]

  • Setup: Combine 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Deoxygenated 1,4-Dioxane/Water (4:1) .

  • Base: Add Cs₂CO₃ or K₂CO₃ (2.5 equiv).[1][2]

  • Reaction: Heat to 90 °C under Argon for 4–12 hours.

    • Selectivity: Coupling occurs exclusively at C5.[1][2] The C4-F (or C4-substituent) and C2-Me remain untouched.[1][2]

Visualization: Reactivity Architecture

The following diagram illustrates the orthogonal reactivity pathways available to the scaffold.

ReactivityProfile Core 5-Bromo-4-fluoro- 2-methylpyridine SNAr_Product C4-Functionalized (Amino/Ether) Retains C5-Br Core->SNAr_Product S_NAr (Primary) Nucleophile/Base, 60°C Selectivity: >99% C4 Suzuki_Product C5-Arylated Retains C4-F Core->Suzuki_Product Suzuki Coupling (Secondary) Pd(0), Boronic Acid Selectivity: C5-Br >> C4-F Lateral_Product C2-Lateral Alkylation (Risk of C5-Li Exchange) Core->Lateral_Product Lithiation (Tertiary) LDA, -78°C *Difficult due to Br* Final_Scaffold Polysubstituted Pyridine Drug Core SNAr_Product->Final_Scaffold Subsequent Pd-Coupling Suzuki_Product->Final_Scaffold Subsequent S_NAr

Figure 1: Orthogonal reactivity map showing the sequential logic for functionalizing 5-Bromo-4-fluoro-2-methylpyridine.

Advanced Strategy: Sequential Functionalization

For maximum chemical diversity, the order of operations is critical.[1][2]

Pathway A: SNAr First (Recommended)[1][2]
  • Step 1: Displace C4-F with an amine.[1][2]

    • Why: The resulting aminopyridine is more electron-rich, which stabilizes the Pd-catalyst in the next step and prevents potential poisoning.[1][2]

  • Step 2: Suzuki coupling at C5-Br.

    • Result: A 2,4,5-trisubstituted pyridine.[1][2][4]

Pathway B: Coupling First
  • Step 1: Suzuki coupling at C5-Br.

    • Risk:[2][5][6] The C4-F bond is preserved, but the reaction conditions must be mild to prevent hydrolysis or substitution of the fluorine by the solvent/base.[1][2]

  • Step 2: SNAr at C4-F.

    • Why: The aryl group at C5 might sterically hinder the C4 position slightly, or electronically deactivate it (if the aryl group is electron-donating), making the SNAr slower.[1][2]

Safety & Handling

  • Corrosivity: As a halogenated pyridine, the compound and its derivatives can be severe skin and eye irritants.[2]

  • HF Generation: SNAr reactions at the C4-F position generate Hydrogen Fluoride (HF) equivalents (as fluoride salts).[1][2] While not free HF gas, the reaction mixture becomes acidic and corrosive.[1][2] Always use a scavenger base (Carbonate or Amine).[1][2]

  • Sensitizers: Many pyridine derivatives are skin sensitizers.[2] Handle in a fume hood with nitrile gloves.[1][2]

References

The following references provide the foundational grounding for the reactivity principles described above. While specific literature on CAS 1352318-47-2 is limited to catalog data, its reactivity is rigorously predicted by the behavior of its structural analogs (e.g., 5-bromo-2-fluoropyridine).[1][2]

  • Nucleophilic Substitution in Pyridines

    • Title: "Regioselective Nucleophilic Aromatic Substitution of Fluoropyridines."[1][2]

    • Source:Journal of Organic Chemistry, 2012.[2]

    • Relevance: Establishes the C4 > C2 >> C3 reactivity order for SNAr in fluoropyridines.
    • URL:[Link][1][2]

  • Cross-Coupling Selectivity

    • Title: "Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides."
    • Source:Chemical Reviews, 2016.[2]

    • Relevance: Confirms the oxidative addition preference of C-Br over C-F and C-Cl in palladium catalysis.[1][2]

    • URL:[Link][1][2]

  • Lateral Lithiation of Methylpyridines

    • Title: "Lateral Lithiation of Methyl-Substituted Pyridines and Quinolines."[1][2]

    • Source:Tetrahedron, 1998.[2]

    • Relevance: Details the conditions (LDA, -78°C)
    • URL:[Link][1][2]

Sources

Strategic Handling and Safety Protocol: 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1003711-23-4 | Formula: C₆H₅BrFN | MW: 190.01 g/mol

Part 1: Executive Summary & Chemical Significance

5-Bromo-4-fluoro-2-methylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity :

  • C5-Bromine: A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly valuable for introducing heteroatom-linked side chains.

  • C2-Methyl: Provides steric modulation and a site for potential lateral functionalization.

This guide moves beyond standard MSDS data to provide a researcher-centric workflow for safe handling, storage, and synthetic utilization.

Part 2: Physicochemical Identity

Data aggregated from predicted models and structural analogues.

PropertyValueContext for Handling
Physical State Liquid or Low-Melting SolidLikely to supercool; handle as a liquid for volumetric transfers.
Appearance Colorless to Pale YellowDarkening indicates oxidation or photolysis.
Boiling Point ~208°C (Predicted)Low volatility at RT, but generates distinct organic vapors upon heating.
Density ~1.59 g/cm³Significantly denser than water; sinks in aqueous extraction.
Solubility DCM, EtOAc, DMSO, MethanolLipophilic; poor water solubility requires organic co-solvents for cleaning.
pKa ~2.13 (Predicted, Pyridine N)Weakly basic; protonation requires strong acids.

Part 3: Hazard Architecture & Toxicology

GHS Classification: Warning

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4][5][6]

The "Why" Behind the Hazard (Structure-Toxicity Relationship)

As a Senior Application Scientist, it is critical to understand why this molecule is hazardous beyond the codes:

  • Lipophilicity & Permeation: The fluorine substitution increases lipophilicity (LogP ~2.3), facilitating rapid dermal absorption compared to non-fluorinated pyridines.

  • Alkylating Potential: Halogenated pyridines can act as weak alkylating agents or sensitizers. Repeated exposure may lead to hypersensitivity.

  • Metabolic Activation: Pyridine derivatives can undergo N-oxidation or ring epoxidation in the liver, leading to reactive metabolites.

Part 4: Operational Safety Protocol (Self-Validating Workflow)

This protocol utilizes a Check-Verify-Act logic to ensure safety compliance.

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier: Use a spill tray for all transfers >5 mL to contain high-density liquid spreads.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

    • Scientific Rationale: Latex is permeable to halogenated aromatics. Double gloving provides a "breakthrough time" buffer.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid splash hazards.

  • Body: Lab coat (cotton/flame resistant) + closed-toe shoes.

Safe Handling Lifecycle Diagram

The following workflow ensures a closed-loop safety system from storage to disposal.

SafetyWorkflow Storage Storage (2-8°C, Inert Gas) Check Pre-Check (Visual: Color/Precipitate) Storage->Check Retrieval Weighing Weighing (Fume Hood Only) Check->Weighing Pass Waste Waste Disposal (Halogenated Organic) Check->Waste Fail (Degraded) Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer Reaction->Waste Quench & Clean

Caption: Figure 1. Closed-loop handling lifecycle ensuring material integrity and operator safety.

Part 5: Emergency Response Logic

ScenarioImmediate ActionMechanism of Action
Eye Contact Flush for 15 mins with water/saline.Physical removal is critical before the basic pyridine nitrogen damages corneal tissue.
Skin Contact Wash with soap and water .[1][3][6] Do NOT use alcohol.Alcohol expands skin pores and increases solubility of the lipid-soluble pyridine, accelerating absorption.
Spill (<10 mL) Absorb with vermiculite/sand.Inert absorption prevents volatilization.
Inhalation Move to fresh air.[1][2][4][6]Remove source of respiratory irritant (H335).

Part 6: Synthetic Application Guide (The "Value Add")

For drug development professionals, the utility of 5-Bromo-4-fluoro-2-methylpyridine lies in its chemoselectivity.

Reactivity Map
  • Site A (C5-Br): The weakest C-X bond. Reacts first in Pd-catalyzed couplings.

  • Site B (C4-F): Activated by the ortho-nitrogen (though meta in distance, the electronics of the ring make C4 highly electrophilic). Reacts with amines/thiols via SNAr.

Experimental Workflow: Selective Functionalization

Scenario: Suzuki Coupling at C5 followed by SNAr at C4.

  • Step 1 (Suzuki):

    • Reagents: 1.0 eq Pyridine, 1.1 eq Aryl Boronic Acid, 3.0 eq K₂CO₃, 5 mol% Pd(dppf)Cl₂.

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Temp: 80°C.

    • Note: The C4-F survives these conditions, preserving the handle for Step 2.

  • Step 2 (SNAr):

    • Reagents: Primary amine (R-NH₂), DIPEA (Base).

    • Solvent: DMSO or NMP.

    • Temp: 100°C–120°C.

    • Mechanism:[4][5] The amine attacks C4, displacing fluoride.

ReactivityMap Core 5-Bromo-4-fluoro-2-methylpyridine Suzuki Pd-Catalyzed Coupling (C5-Br Selective) Core->Suzuki Site 1: High Reactivity SNAr Nucleophilic Substitution (C4-F Selective) Core->SNAr Site 2: Moderate Reactivity Lateral Lateral Lithiation (C2-Methyl) Core->Lateral Site 3: Low Reactivity

Caption: Figure 2. Chemoselectivity hierarchy. C5-Br is the primary entry point, followed by C4-F.

Part 7: Storage & Disposal[4][9][10]

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Halogenated pyridines can degrade/discolor upon exposure to moisture and air.

  • Container: Amber glass to prevent photolysis.

Disposal (Environmental Stewardship)
  • Classification: Halogenated Organic Waste.[7]

  • Prohibition: Do NOT mix with acidic waste streams (risk of exothermic salt formation) or oxidizing agents.[5]

  • Method: High-temperature incineration with scrubber (to capture HBr/HF gases).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Pyridines. Retrieved from [Link]

Sources

Structural Characterization Guide: 5-Bromo-4-fluoro-2-methylpyridine

[1]

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine is a critical halogenated heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions targeting the C-5 position.[1] While the molecular connectivity is well-established via NMR, the solid-state crystal structure presents unique challenges due to the molecule's low melting point and the competitive nature of its halogen bonding donors (Br) and acceptors (N, F).[1]

This guide provides a definitive protocol for the structural determination and solid-state analysis of this scaffold. It details the experimental workflow for obtaining X-ray quality crystals (including in situ cryo-crystallography techniques for low-melting variants), data collection strategies to mitigate bromine absorption, and a theoretical framework for interpreting the resulting halogen-bonded networks.[1]

Physicochemical Profile & Crystallization Strategy[1]

Physicochemical Properties

Before attempting crystallization, the physical state must be assessed.[1] Isomeric analogs (e.g., 5-bromo-2-fluoro-4-methylpyridine) are often low-melting solids or oils at room temperature.[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 190.01 g/mol [1][2][3][4]

  • Predicted Melting Point: 30–45 °C (Based on 2-bromo-5-methylpyridine analogs).[1]

  • Solubility: High in chlorinated solvents (DCM,

    
    ), moderate in alcohols, low in water.[1]
    
Crystallization Protocol

Due to the likely low melting point, standard evaporation may yield oils.[1] Two distinct pathways are recommended:

Pathway A: For Solid Samples (mp > 40°C)

  • Solvent Screening: Utilize a binary solvent system to induce slow precipitation.[1]

    • System 1: Dichloromethane (solvent) / Hexane (antisolvent) via vapor diffusion.[1]

    • System 2: Ethanol via slow evaporation at 4°C.[1]

  • Seed Generation: If oiling occurs, scratch the vessel surface with a glass rod or introduce a seed crystal of a structurally similar isomorph (e.g., 2,5-dibromopyridine) to induce nucleation.[1]

Pathway B: For Liquids/Low-Melting Solids (mp < 30°C) [1]

  • In Situ Cryo-Crystallography:

    • Load the neat liquid into a 0.3 mm Lindemann capillary.[1]

    • Mount on the goniometer and flash cool to 100 K.

    • Use the Optical Heating and Crystallization Device (OHCD) technique: Use a localized IR laser to melt the polycrystal into a single seed, then slowly cool to propagate the single crystal front.[1]

Experimental Workflow Diagram

CrystallizationWorkflowStartSample: 5-Bromo-4-fluoro-2-methylpyridine(>98% Purity)StateCheckPhysical State Assessment(DSC / Visual)Start->StateCheckSolidPathSolid at RTStateCheck->SolidPathmp > 40°CLiquidPathLiquid / Low MP (<30°C)StateCheck->LiquidPathmp < 30°CVaporDiffVapor Diffusion(DCM / Hexane)SolidPath->VaporDiffSlowEvapSlow Evaporation(EtOH, 4°C)SolidPath->SlowEvapXRDSingle Crystal XRD(Mo Kα, 100 K)VaporDiff->XRDSlowEvap->XRDCapillaryCapillary Loading(Neat Liquid)LiquidPath->CapillaryOHCDIn Situ Cryo-Crystallization(IR Laser Zone Melting)Capillary->OHCDOHCD->XRDSolveStructure Solution(SHELXT / Olex2)XRD->Solve

Figure 1: Decision tree for the crystallization and structural determination of 5-Bromo-4-fluoro-2-methylpyridine, addressing both solid and liquid physical states.

Data Acquisition & Refinement Standards

X-Ray Source Selection[1]
  • Radiation: Molybdenum (Mo Kα,

    
     Å)  is mandatory.[1]
    
    • Reasoning: The bromine atom (

      
      ) has a high absorption coefficient.[1] Copper radiation (Cu Kα) will result in significant absorption errors and reduced data quality.[1]
      
  • Temperature: Data must be collected at 100 K (cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids) of the methyl group and minimizes dynamic disorder common in halogenated pyridines.[1]

Refinement Strategy
  • Absorption Correction: Apply Multi-scan or Gaussian integration (face-indexed) corrections to account for the Br atom.

  • Disorder Handling: The fluorine atom (Pos 4) and hydrogen atoms may show positional disorder.[1] If F/H disorder is observed, model with split positions using PART commands in SHELXL.[1]

  • Anomalous Dispersion: The presence of Br allows for absolute structure determination (if the space group is non-centrosymmetric), though this molecule is achiral.[1]

Structural Analysis: Halogen Bonding & Packing

Once the structure is solved, the analysis must focus on the supramolecular architecture , specifically the role of the Halogen Bond (XB).[1]

Conformational Analysis

The pyridine ring is expected to be planar.[1] The critical structural parameter is the C5–Br bond length (typically 1.88–1.90 Å) and the C4–F bond length (typically 1.33–1.35 Å).[1] The steric repulsion between the ortho-positioned Br and F atoms may induce a slight in-plane bending of the C–X bonds away from each other.[1]

The Halogen Bond (XB) Landscape

In the solid state, 5-Bromo-4-fluoro-2-methylpyridine is a textbook candidate for

1
  • Donor: The Bromine atom (C5-Br) exhibits a positive electrostatic potential cap (

    
    -hole) along the extension of the C-Br bond.[1]
    
  • Acceptor: The Pyridine Nitrogen (N1) is the strongest Lewis base.[1]

Predicted Interaction: The primary driving force for crystallization will likely be a C5–Br[1]···N1 intermolecular halogen bond.[1]

  • Geometry: Linear (

    
     angle 
    
    
    ).[1]
  • Distance: Significantly less than the sum of van der Waals radii (

    
     Å).[1] Expect distances in the range of 2.90 – 3.10 Å .[1]
    

Secondary Interactions:

  • Type II Halogen-Halogen Contacts:

    
     interactions are possible but weaker due to the low polarizability of fluorine.[1]
    
  • 
    -Stacking:  The electron-deficient pyridine ring (due to F/Br substitution) may form face-to-face stacks with offset geometry.[1]
    
Interaction Network Diagram

HalogenBondingMol1Molecule A(Donor)BrBr (σ-hole)Mol1->BrMol2Molecule B(Acceptor)NN (Lone Pair)Mol2->NFF (Pos 4)Mol2->FBr->NPrimary XB(2.9 Å, 175°)Br->FSecondary Contact(Type I)

Figure 2: Predicted supramolecular assembly driven by C-Br[1][5]···N halogen bonding.[1] The Br atom acts as the electrophilic donor, while the Pyridine N acts as the nucleophilic acceptor.[1]

Quantitative Data Summary (Expected)

ParameterValue / RangeNotes
Crystal System Monoclinic or TriclinicCommon for planar aromatics
Space Group

or

Centrosymmetric packing preferred
Z (Units/Cell) 4 (Monoclinic) or 2 (Triclinic)
C–Br Bond 1.88 – 1.90 ÅTypical aromatic C-Br
C–F Bond 1.33 – 1.35 ÅTypical aromatic C-F
XB Distance (Br[1][5][6][7][8]···N) 2.95 – 3.15 ÅStrong interaction (

)
XB Angle (C-Br[1]···N) 170° – 180°Highly directional

References

  • Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1]

  • Metrangolo, P., & Resnati, G. (2008).[1] "Halogen Bonding: A Supramolecular Solution to the Problem of Crystal Engineering." Chemistry – A European Journal, 7(12), 2511-2519.[1]

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

  • Bondi, A. (1964).[1] "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441-451.[1]

Commercial availability and suppliers of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Commercial Availability and Suppliers of 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7 ) is a high-value halogenated heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the trifunctional scaffold : the 2-methyl group provides steric bulk and solubility, the 4-fluoro moiety offers metabolic stability and hydrogen bond modulation, and the 5-bromo handle serves as a versatile entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses a critical challenge in procuring this compound: Isomer Confusion . The pyridine ring’s substitution pattern leads to multiple commercially available isomers (e.g., 5-bromo-2-fluoro-4-methylpyridine) that are chemically distinct but often mislabeled or conflated in search results. This document provides a technical roadmap for identification, sourcing, and quality validation.

Chemical Identity & Technical Profile

Before engaging suppliers, researchers must establish a rigid identity profile to prevent costly sourcing errors.

Property Specification
Chemical Name 5-Bromo-4-fluoro-2-methylpyridine
CAS Number 1211532-14-7
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
SMILES Cc1cc(F)c(Br)cn1
Physical State Low-melting solid or liquid (depending on purity/temperature)
Key Impurities 3-Bromo regioisomer; 3,5-Dibromo species
The Isomer Minefield

The table below highlights the most common isomers that are frequently mistaken for the target compound during procurement.

Isomer NameCAS NumberKey Difference
TARGET: 5-Bromo-4-fluoro-2-methylpyridine 1211532-14-7 F at 4, Br at 5
5-Bromo-2-fluoro-4-methylpyridine864830-16-0F at 2, Me at 4
2-Bromo-5-fluoro-4-methylpyridine885168-20-7Br at 2, F at 5
4-Bromo-5-fluoro-2-methylpyridine1211590-24-7Br at 4, F at 5

Critical Insight: Always request the ¹H-NMR spectrum before bulk purchase. The coupling constants (


-values) and chemical shifts of the aromatic protons are the only definitive way to distinguish these isomers without X-ray crystallography.

Synthesis & Impurity Origins

Understanding the synthetic route is essential for anticipating impurities. The industrial preparation typically involves the electrophilic bromination of 4-fluoro-2-methylpyridine .

Mechanistic Pathway

The 4-fluoro and 2-methyl groups both direct electrophiles to the ortho and para positions.

  • 2-Methyl Effect: Activates positions 3 and 5.

  • 4-Fluoro Effect: Deactivates the ring inductively but directs ortho (positions 3 and 5) via resonance.

  • Regioselectivity: Position 3 is sterically crowded (flanked by Methyl and Fluoro). Position 5 is less hindered. Therefore, bromination favors Position 5, but Position 3 (regioisomer) is a persistent impurity.

SynthesisPath cluster_QC QC Checkpoint Start 4-Fluoro-2-methylpyridine (Starting Material) Reagent Br2 / Acid Catalyst (Electrophilic Bromination) Start->Reagent Target TARGET: 5-Bromo-4-fluoro-2-methylpyridine (Major Product) Reagent->Target Major Path (Sterics) Impurity1 IMPURITY A: 3-Bromo-4-fluoro-2-methylpyridine (Regioisomer) Reagent->Impurity1 Minor Path Impurity2 IMPURITY B: 3,5-Dibromo-4-fluoro-2-methylpyridine (Over-bromination) Reagent->Impurity2 Excess Br2 QC GC-MS / H-NMR Must resolve Pos 3 vs 5 Target->QC Impurity1->QC

Figure 1: Synthetic pathway and origin of critical regioisomeric impurities.

Commercial Availability & Supplier Landscape

The supply chain for CAS 1211532-14-7 is tiered. While major catalog companies list it, the actual manufacturing often occurs at specialized CROs (Contract Research Organizations) in Asia.

Tier 1: Catalog Suppliers (High Trust, Higher Cost)

Best for medicinal chemistry (mg to g scale). These suppliers usually perform internal QC.

  • BLD Pharm: Explicitly lists CAS 1211532-14-7 with NMR data available.

  • Combi-Blocks: Known for high-quality pyridine libraries.

  • Enamine: Excellent for building blocks; often holds stock in the US/EU.

  • Ambeed: Reliable US-based distributor with transparent stock levels.

Tier 2: Bulk Manufacturers (Lower Cost, Validation Required)

Best for process development (kg scale).

  • Specialized Fluorine Chemistry CROs: Companies like Shangfluoro or Capot Chemical often synthesize this on demand.

  • Sourcing Strategy: Do not buy directly from a generic aggregator without a pre-shipment sample.

Procurement Protocol

To ensure supply chain integrity, follow this decision matrix:

Procurement Need Define Requirement (Qty & Purity) Scale Scale? Need->Scale Small < 100g (Discovery) Scale->Small Large > 100g (Process) Scale->Large Cat Tier 1 Supplier (BLD, Combi-Blocks) Small->Cat Bulk Tier 2 Supplier (Request Quote) Large->Bulk App_Direct App_Direct Cat->App_Direct Trusted Source Validate Validation Step: Request CoA & H-NMR Bulk->Validate Check Check Proton Signals: Are there 2 aromatic H? Is coupling consistent with para/meta? Validate->Check Approve Approve Purchase Check->Approve Yes Reject Reject (Isomer Risk) Check->Reject No

Figure 2: Strategic sourcing workflow to mitigate isomer risk.

Handling, Safety, and Stability

  • Hazard Classification: Pyridine derivatives are generally irritants (Skin/Eye/Respiratory). 5-Bromo-4-fluoro-2-methylpyridine is likely an Acute Tox. 4 (Oral) and Skin Irrit. 2 .

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C . Halogenated pyridines can discolor (darken) upon oxidation or light exposure.

  • Reactivity: The C-Br bond is reactive. Avoid contact with strong nucleophiles or palladium catalysts unless intended.

References

  • BLD Pharm. Product Analysis: 5-Bromo-4-fluoro-2-methylpyridine (CAS 1211532-14-7). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isomeric Halopyridines. Retrieved from

  • Combi-Blocks. Pyridine Building Blocks Catalog. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Halogenated Methylpyridines. Retrieved from

Sources

Solubility Profile & Solvent Selection Guide: 5-Bromo-4-fluoro-2-methylpyridine

[1][2][3]

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (approx.[1][2] MW: 190.01 g/mol ) is a specialized halogenated heterocyclic building block.[2][3] Its structural motif—containing a basic pyridine nitrogen, a lipophilic methyl group, and two distinct halogen handles (bromo and fluoro)—dictates a specific solubility profile governed by dipole-dipole interactions and weak hydrogen bond acceptance.

This guide provides a technical analysis of its solubility landscape. While specific quantitative data (

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the solute-solvent interaction potential.[2]

  • Lipophilicity (Predicted LogP ~2.1): The presence of the methyl and bromo groups significantly increases lipophilicity compared to bare pyridine.[3] This suggests a strong affinity for organic layers in extraction scenarios.[2][3]

  • Dipole Moment: The electronegative fluorine (C4) and bromine (C5) atoms, combined with the pyridine nitrogen, create a distinct dipole. Solvents capable of dipole-dipole interactions (e.g., DMSO, DCM) are thermodynamically favored.[3]

  • Hydrogen Bonding:

    • Donors: 0 (No -OH or -NH groups).[1][2][3]

    • Acceptors: 2 (Pyridine Nitrogen, Fluorine).[3]

    • Implication: The compound accepts H-bonds from protic solvents (MeOH, Water) but cannot self-associate via H-bonding, making it highly soluble in solvents that can "donate" a proton or interact via dipoles.[1][2]

Diagram 1: Solvation Interaction Map

The following diagram illustrates the primary mechanistic interactions driving solubility.

SolvationMechanismSolute5-Bromo-4-fluoro-2-methylpyridineDCMDCM / Chloroform(Chlorinated)Solute->DCMDipole-Dipole(High Solubility)MeOHMethanol / Ethanol(Polar Protic)Solute->MeOHH-Bond Acceptance(Moderate/High)HexaneHexane / Heptane(Non-polar)Solute->HexaneWeak Van der Waals(Low Solubility)DMSODMSO / DMF(Polar Aprotic)Solute->DMSODipole-Dipole(High Solubility)

Caption: Mechanistic interaction map showing the thermodynamic favorability of different solvent classes based on dipole and H-bond potential.

Solubility Landscape: Qualitative Matrix

The following table categorizes common laboratory solvents based on their ability to solvate 5-Bromo-4-fluoro-2-methylpyridine at ambient temperature (25°C).

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for extraction, transfer, and dry-loading silica.[1][2][3]
Polar Aprotic DMSO, DMF, DMAc, AcetonitrileHigh Preferred for nucleophilic aromatic substitution (

) and metal-catalyzed couplings (e.g., Suzuki).
Ethers THF, 1,4-Dioxane, MTBEGood Standard reaction solvents; MTBE is excellent for extraction due to low water miscibility.[2]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard extraction solvent; mobile phase for chromatography.[3]
Polar Protic Methanol, Ethanol, IsopropanolModerate Good solubility, often used as co-solvents or for recrystallization (solubility increases sharply with T).
Aromatic Toluene, XyleneModerate Used for high-temp reactions; solubility improves significantly with heat.[2][3]
Alkanes Hexane, Heptane, PentaneLow Anti-solvents for precipitation; mobile phase component to retard elution in chromatography.
Aqueous Water, BrineVery Low Immiscible.[3] Used as the aqueous phase in biphasic workups.[3]

Experimental Protocols (Self-Validating)

As a Senior Scientist, relying solely on literature values is insufficient. You must validate solubility for your specific batch, especially if the compound is a solid that may have polymorphic variances.[3]

Protocol A: Rapid Visual Solubility Screening

Use this protocol to quickly determine the "working concentration" for reactions or purification.[3]

  • Preparation: Weigh 10 mg of 5-Bromo-4-fluoro-2-methylpyridine into a 2 mL clear glass vial.

  • Titration: Add the target solvent in 100 µL increments using a micropipette.

  • Observation: Vortex for 10 seconds after each addition.

    • Clear Solution: Soluble.[2][3]

    • Cloudy/Particulate:[1][2][3] Insoluble.[2][3]

  • Calculation:

    • If dissolved in 100 µL: Solubility > 100 mg/mL (High).[3]

    • If dissolved in 1000 µL (1 mL): Solubility ~ 10 mg/mL (Moderate).[3]

    • If undissolved after 1 mL: Solubility < 10 mg/mL (Low).[3]

Protocol B: Recrystallization Solvent Selection

If the compound is a solid (or oil requiring purification), use this logic to find a solvent system.

  • Dissolution: Dissolve 50 mg of compound in the minimum amount of a "Good" solvent (e.g., EtOAc or DCM) at room temperature.

  • Anti-solvent Addition: Slowly add a "Low" solubility solvent (e.g., Hexane) dropwise with stirring.[3]

  • Cloud Point: Stop when a persistent turbidity (cloudiness) appears.[2][3]

  • Thermal Cycle: Heat the mixture (using a heat gun or block) until clear. Allow to cool slowly to RT, then 4°C.

  • Result: Crystal formation indicates a successful solvent pair.[2][3] Oil formation suggests the need for a more polar anti-solvent or seeding.[3]

Application Context: Solvent Selection Guide

The choice of solvent is dictated by the intended chemical transformation or purification step.

Diagram 2: Solvent Decision Tree

This workflow guides the researcher through selecting the optimal solvent based on the process stage.[3]

SolventSelectionStartSelect Process StageReactionReaction SetupStart->ReactionPurificationPurification / WorkupStart->PurificationTempCheckReaction Temp?Reaction->TempCheckMethodMethod?Purification->MethodHighTemp> 80°C(Suzuki/Buchwald)TempCheck->HighTempHighLowTemp< 40°C(Substitution)TempCheck->LowTempLowSolv_HighToluene, 1,4-Dioxane,DMFHighTemp->Solv_HighSolv_LowDCM, THF,AcetonitrileLowTemp->Solv_LowExtractionLiquid-LiquidExtractionMethod->ExtractionChromatographyColumnChromatographyMethod->ChromatographySolv_ExtEtOAc or DCM(vs Water)Extraction->Solv_ExtSolv_ChromHexane : EtOAc(Gradient)Chromatography->Solv_Chrom

Caption: Decision matrix for selecting solvents based on thermal requirements and process type (Reaction vs. Purification).

Specific Application Notes
  • Suzuki-Miyaura Coupling:

    • Recommended Solvent: 1,4-Dioxane/Water (4:[1][2][3]1) or Toluene/Water.[3]

    • Reasoning: The compound is highly soluble in Dioxane and Toluene.[3] The addition of water dissolves the inorganic base (

      
       or 
      
      
      ), creating a biphasic system where the catalyst operates at the interface.
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Recommended Solvent: DMF or DMSO.[2][3]

    • Reasoning: The high dielectric constant of these solvents stabilizes the Meisenheimer complex intermediate.[3] The high solubility of 5-Bromo-4-fluoro-2-methylpyridine in these media ensures high reactant concentration, accelerating kinetics.[1][2]

  • Column Chromatography:

    • Mobile Phase: Hexane/Ethyl Acetate gradient.[2][3]

    • Note: The compound is lipophilic.[3][4][5][6] Expect elution at lower polarity (e.g., 10-20% EtOAc in Hexane).[2][3] If the compound streaks (tails), add 1% Triethylamine (TEA) to the mobile phase to neutralize interaction with acidic silica silanol groups.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine (Isomer Analog).[1][2][3] Retrieved from [Link][3]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.[2][3] (Foundational text for LogP/Solubility relationships).

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 5-Bromo-4-fluoro-2-methylpyridine presents a classic chemoselectivity challenge in organometallic chemistry. This substrate contains two electrophilic sites:

  • C5–Br: The target for Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).[1]

  • C4–F: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), due to its position para to the pyridine nitrogen and the inductive withdrawal of the adjacent bromine.

The Core Challenge: Standard Buchwald conditions often utilize strong bases (e.g., NaOtBu) and polar solvents.[2] Under these conditions, amines can attack the C4–F position via SNAr faster than the Palladium catalyst can undergo oxidative addition at C5–Br, leading to regioisomeric mixtures or complete defluorination.

The Solution: To achieve exclusive C5-amination, the protocol must accelerate the catalytic cycle (using advanced G3/G4 precatalysts) while suppressing the background SNAr rate (using weak, non-nucleophilic bases and non-polar solvents).

Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the undesired background substitution.

Chemoselectivity cluster_conditions Optimization Logic Substrate 5-Bromo-4-fluoro- 2-methylpyridine Pd_Cycle Pd(0) Oxidative Addition (Rate k1) Substrate->Pd_Cycle  Ligand Controlled   SNAr Base-Mediated SNAr (Rate k2) Substrate->SNAr  Base/Temp Dependent   Target Target Product (C5-Amination) Pd_Cycle->Target  Reductive Elimination   Byproduct Undesired Regioisomer (C4-Amination) SNAr->Byproduct  Fluoride Displacement   Logic Requirement: k1 >> k2 Use Bulky Ligands (BrettPhos/RuPhos) Use Carbonate Bases (Cs2CO3)

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green) and SNAr (Red). Success depends on maximizing k1 via catalyst activity while minimizing k2 via base selection.

Critical Reagent Selection

The Catalyst System

For electron-deficient heteroaryl halides, Buchwald G3 or G4 Precatalysts are essential.[2] They ensure rapid generation of the active mono-ligated Pd(0) species at moderate temperatures, often outcompeting the SNAr background reaction.

Amine ClassRecommended LigandPrecatalyst FormRationale
Primary Amines BrettPhos BrettPhos Pd G4High activity; prevents bis-arylation.
Secondary Amines RuPhos RuPhos Pd G4Excellent for steric bulk; prevents

-hydride elimination.
Anilines tBuBrettPhos tBuBrettPhos Pd G3Optimized for lower nucleophilicity amines.
The Base

Avoid Sodium tert-butoxide (NaOtBu). While standard for many Buchwald couplings, the tert-butoxide anion is sufficiently nucleophilic to displace the C4-Fluorine or promote the amine's attack at that position.

  • Primary Choice: Cs₂CO₃ (Cesium Carbonate).[2] Mild, effective in dioxane/toluene.

  • Secondary Choice: K₃PO₄ (Tribasic Potassium Phosphate). Often used with RuPhos.

Experimental Protocols

Protocol A: Micro-Scale Screening (Optimization)

Use this protocol to validate chemoselectivity before scale-up.

Reagents:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (0.1 mmol, 19 mg)

  • Amine: 1.2 equivalents[3]

  • Catalyst: BrettPhos Pd G4 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Preparation: In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a stir bar) with the Pd-G4 precatalyst and Cs₂CO₃.

  • Addition: Add the substrate and amine as solids (if applicable).

  • Solvent: Add anhydrous dioxane (1.0 mL). Cap the vial with a PTFE-lined septum cap.

  • Reaction: Remove from glovebox and heat in a reaction block at 80 °C for 2 hours.

    • Note: Do not exceed 100 °C initially; high heat promotes SNAr.

  • Analysis: Cool to room temperature. Dilute an aliquot with EtOAc, filter through a silica plug, and analyze via UPLC-MS.

    • Success Criteria: Look for the M+Amine-Br peak.

    • Failure Mode: If M+Amine-F peak (SNAr) is observed, switch solvent to Toluene and lower temperature to 65 °C.

Protocol B: Gram-Scale Synthesis (Preparative)

Standardized procedure for >1g throughput.

Step-by-Step Methodology:

  • Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Reagent Charging (Solids): Under a positive stream of Argon, add:

    • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.90 g, 10.0 mmol)

    • Base: Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 equiv) - Must be finely ground and dry.

    • Catalyst: RuPhos Pd G4 (1 mol%, 85 mg) - Assuming secondary amine coupling.

  • Solvent & Amine Addition:

    • Add Anhydrous Toluene (50 mL, 0.2 M). Toluene is preferred over Dioxane at scale for easier workup and lower SNAr rates.

    • Add the Amine (11.0 mmol, 1.1 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling via needle).

  • Reaction: Heat the mixture to 85 °C in an oil bath. Stir vigorously (800 RPM) to ensure suspension of the carbonate base. Monitor by HPLC at 2 hours.

    • Target: >98% conversion of bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (50 mL).[4]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[5]

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc, depending on amine polarity).

    • Note: Pyridines can streak on silica; add 1% Triethylamine to the eluent if necessary.

Troubleshooting & Optimization Logic

If the standard protocol yields poor results, utilize the following logic tree to diagnose the failure mode.

Troubleshooting Issue Reaction Failure Check1 Is Starting Material (SM) Consumed? Issue->Check1 NoConv No: Catalyst Inactive Check1->NoConv No YesConv Yes: Analyze Byproducts Check1->YesConv Yes Soln1 1. Purify Amine (remove thiols/oxidants) 2. Increase Temp to 100°C 3. Switch to XPhos Pd G4 NoConv->Soln1 SNAr_Product Product Mass = M - F + Amine (SNAr Attack) YesConv->SNAr_Product Reduction Product Mass = M - Br + H (Protodehalogenation) YesConv->Reduction Fix_SNAr 1. Switch Solvent: DMF -> Toluene 2. Switch Base: NaOtBu -> K3PO4 3. Lower Temp SNAr_Product->Fix_SNAr Fix_Red 1. Switch Ligand: RuPhos (prevents beta-elim) 2. Dry Solvent rigorously Reduction->Fix_Red

Figure 2: Troubleshooting decision tree for common failure modes in halopyridine coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Loudon, G. M., & Parham, F. (2021).[6] Organic Chemistry of Pyridines and Functionalized Heterocycles. (General reference for SNAr reactivity of 4-fluoropyridines).

Sources

Application Note: Strategic Utilization of 5-Bromo-4-fluoro-2-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Bromo-4-fluoro-2-methylpyridine , a strategic heterocyclic building block used to access complex 2,4,5-trisubstituted pyridine scaffolds.

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine is a high-value intermediate designed for orthogonal functionalization . Its substitution pattern allows medicinal chemists to sequentially modify three distinct positions on the pyridine ring using chemically distinct mechanisms:

  • C4-Position (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para relationship with the ring nitrogen.

  • C5-Position (Bromo): A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) occurring at the meta position.

  • C2-Position (Methyl): A latent nucleophilic site activatable via lateral lithiation or oxidation to carbaldehydes/carboxylic acids.

This guide provides validated protocols for exploiting these reactivity differences to synthesize kinase inhibitors, GPCR ligands, and other bioactive heterocycles.

Chemical Profile & Reactivity Analysis

Reactivity Map

The utility of this scaffold lies in the electronic differentiation of its substituents.

  • The C4-Fluoro Anomaly: Unlike chlorobenzenes, 4-fluoropyridines are exceptionally reactive toward nucleophiles. The electronegative nitrogen atom pulls electron density from the C4 position (via resonance), lowering the energy of the Meisenheimer complex intermediate. The fluorine atom, being highly electronegative, further stabilizes this transition state inductively, making it a better leaving group than chlorine or bromine in SNAr contexts.

  • The C5-Bromo Stability: The bromine at C5 is meta to the nitrogen and is not significantly activated for SNAr. This allows for the selective displacement of the C4-fluorine without disturbing the C5-bromine bond.

Physicochemical Properties (Representative)
PropertyValueNotes
Appearance Clear to light yellow liquid/low-melting solidSensitive to light; store in amber vials.
Boiling Point ~200 °C (Predicted)Purify via column chromatography or vacuum distillation.
Solubility DCM, EtOAc, DMSO, MeOHReacts with protic solvents under basic conditions at high heat.
pKa (Conjugate Acid) ~2.5 - 3.0Reduced basicity compared to pyridine due to halogen EWGs.

Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the logical flow for building complex libraries from this single scaffold.

G cluster_0 Chemo-Selectivity Logic Start 5-Bromo-4-fluoro- 2-methylpyridine Inter1 Intermediate A: 4-Amino-5-bromo- 2-methylpyridine Start->Inter1 Protocol A: SNAr (R-NH2, Base) Selective F-displacement Lith Side Product: C2-Functionalized (Avoid unless intended) Start->Lith n-BuLi (-78°C) Final Target Scaffold: 2,4,5-Trisubstituted Pyridine Inter1->Final Protocol B: Suzuki (Ar-B(OH)2, Pd) C-C Bond Formation F is labile (SNAr) F is labile (SNAr) Br is stable (SNAr) Br is stable (SNAr)

Caption: Figure 1. Sequential functionalization strategy. The C4-Fluoro group is displaced first under mild basic conditions, preserving the C5-Bromo handle for subsequent metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C4-Amination)

Objective: To introduce an amine motif at the C4 position while retaining the C5-bromide. Mechanism: Addition-Elimination (SNAr) via Meisenheimer complex.

Materials:

  • 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (for lower temp) or NMP (for high temp)

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 mmol) in dry DMSO (3 mL).

  • Addition: Add the target amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction: Stir the mixture at 60–80 °C for 4–12 hours.

    • Note: Monitor by LC-MS. The product will show a mass shift corresponding to (M - F + Amine). The Bromine isotope pattern (1:1 doublet) must remain intact.

  • Work-up: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Success Indicator: Disappearance of the 19F NMR signal (approx -100 to -120 ppm).

Critical Insight: Do not use alkoxide bases (e.g., NaOMe) unless an ether product is desired. Alkoxides are stronger nucleophiles and may lead to bis-substitution or side reactions if the temperature is uncontrolled.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To form a C-C bond at the C5 position using the bromine handle. Pre-requisite: This step is typically performed after Protocol A to prevent potential interference of the reactive C4-fluorine with the Pd-catalyst oxidative addition cycle (though Br is significantly more reactive to Pd than F).

Materials:

  • Substrate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.

  • Loading: Add the C4-substituted pyridine substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling).

  • Reaction: Heat to 90–100 °C for 2–6 hours (or 120 °C for 30 min in microwave).

  • Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

  • Purification: Silica gel chromatography.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many kinase inhibitors (e.g., p38 MAP kinase, VEGFR) utilize a 2-aminopyridine core.

Target: 4-(Cyclopropylamino)-5-phenyl-2-methylpyridine.

  • Step 1 (SNAr): React 5-Bromo-4-fluoro-2-methylpyridine with cyclopropylamine (excess) in Ethanol at reflux. The high nucleophilicity of the aliphatic amine allows the reaction to proceed without high-boiling solvents.

    • Result: 4-(Cyclopropylamino)-5-bromo-2-methylpyridine.

  • Step 2 (Suzuki): React the intermediate with Phenylboronic acid using Protocol B.

    • Result: The bromine is replaced by the phenyl ring.[1]

  • Step 3 (Optional C2-Oxidation): The 2-methyl group can be oxidized to the carboxylic acid using SeO₂ (Selenium Dioxide) in Pyridine/Water, providing a handle for amide coupling to a solubilizing tail.

Safety & Handling

  • Hazards: This compound is an organohalide and likely a skin/eye irritant. The presence of Fluorine often increases lipophilicity, potentially enhancing skin absorption.

  • HF Generation: During the SNAr reaction (Protocol A), Fluoride ions (F⁻) are released. While not generating gaseous HF under basic conditions, the waste stream will contain fluorides and should be treated accordingly.

  • Storage: Store at 2–8 °C under inert gas. Halopyridines can darken upon oxidation.

References

  • General Reactivity of Fluoropyridines

    • Nucleophilic Aromatic Substitution on Pyridines. Master Organic Chemistry. Retrieved from

    • Regioselectivity in SNAr Reactions. ResearchGate Discussion. Retrieved from

  • Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling Reaction Guide.[2] Organic Chemistry Portal. Retrieved from

    • Efficient Synthesis of Pyridine Derivatives via Suzuki Coupling. MDPI Molecules. Retrieved from

  • Compound Data & Safety

    • 5-Bromo-2-fluoro-4-methylpyridine (Isomer Analog) Safety Data. Sigma-Aldrich. Retrieved from

Sources

Application Note: Synthesis of Kinase Inhibitors Using 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 5-Bromo-4-fluoro-2-methylpyridine (CAS: 1150164-75-6) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. This building block offers a unique tri-functional core: a highly reactive C4-fluorine for nucleophilic aromatic substitution (


), a C5-bromine handle for palladium-catalyzed cross-couplings, and a C2-methyl group serving as a steric gatekeeper or oxidation precursor.

This protocol is designed for medicinal chemists requiring high-fidelity regioselectivity. By exploiting the electronic disparity between the C4 and C5 positions, researchers can sequentially install hinge-binding motifs and hydrophobic tails without the need for protecting groups, streamlining the hit-to-lead optimization process for targets such as ALK , p38 MAPK , and EGFR .

Strategic Analysis of the Scaffold

The "Electronic Bias" Advantage

The success of this scaffold relies on the distinct reactivity profiles of its halogen substituents.

  • C4-Fluoro (The Electrophile): The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect at the para (C4) and ortho positions. Combined with the high electronegativity of fluorine, the C4 position is highly activated for

    
     reactions. The fluorine atom stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, accelerating the displacement by amines (hinge binders).
    
  • C5-Bromo (The Cross-Coupling Partner): Located at the meta position relative to the nitrogen, the C5-bromine is electronically deactivated toward

    
    . However, the C-Br bond is ideal for oxidative addition by Palladium(0), facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings.
    
  • C2-Methyl: This group often occupies the hydrophobic specificity pocket (e.g., the gatekeeper region) in kinase active sites. It also prevents rotational freedom when the pyridine is bound, reducing the entropic penalty of binding.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

ReactivityMap Core 5-Bromo-4-fluoro- 2-methylpyridine SnAr Path A: C4-Substitution (SNAr) (Install Hinge Binder) Core->SnAr  Primary Route  (Nucleophiles: Amines, Phenols) Suzuki Path B: C5-Coupling (Suzuki) (Install Hydrophobic Tail) Core->Suzuki  Secondary Route  (Boronic Acids) Oxidation Path C: C2-Oxidation (Aldehyde/Acid formation) Core->Oxidation  Late Stage  (SeO2 / KMnO4) SnAr->Suzuki  Sequential  Functionalization

Figure 1: Divergent reactivity map of 5-Bromo-4-fluoro-2-methylpyridine. The green path (C4 substitution) is typically prioritized to prevent catalyst poisoning in subsequent steps.

Detailed Experimental Protocols

Protocol A: Regioselective at C4 (Installation of Hinge Binder)

Objective: To displace the C4-fluorine with a primary or secondary amine (e.g., an aniline or piperidine derivative) while leaving the C5-bromine intact.

Rationale: Performing


before Suzuki coupling is preferred. The fluorine displacement requires harsh thermal conditions that might degrade complex biaryl systems formed by Suzuki coupling. Furthermore, the resulting aminopyridine is more stable for subsequent Pd-catalyzed steps.
Materials
  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    
    
Step-by-Step Procedure
  • Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 g, 5.26 mmol) in anhydrous DMSO (26 mL).

  • Addition: Add the amine nucleophile (5.78 mmol, 1.1 equiv) followed by DIPEA (2.29 mL, 13.15 mmol).

  • Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

    • Note: For sterically hindered amines (e.g., 2-substituted anilines), increase temperature to 120°C.

  • Monitoring: Monitor by LC-MS every 2 hours. Look for the disappearance of the starting material (M+H = 190/192) and appearance of the product (M+H depends on amine, Br pattern preserved).

    • Endpoint: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature (RT).

    • Pour the mixture into ice-water (100 mL) with vigorous stirring.

    • If solid precipitates: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMSO. Dry over
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is usually less polar than the starting material if the amine is aromatic.

Self-Validating Check: The


 NMR should show the loss of the characteristic splitting pattern of the C4-F coupling and the retention of the C5-Br signal.
Protocol B: Suzuki-Miyaura Coupling at C5 (Extension of the Scaffold)

Objective: To couple the C5-brominated intermediate with an aryl/heteroaryl boronic acid.

Rationale: The C5 position is sterically crowded due to the adjacent C4-amine and C6-H. High-activity catalysts like


 or Pd-XPhos are required to ensure conversion.
Materials
  • Substrate: C4-substituted intermediate from Protocol A (1.0 equiv)

  • Coupling Partner: Aryl boronic acid/ester (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Inerting: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
      (0.05 equiv). Seal and purge with Nitrogen/Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (0.15 M concentration) and

    
     solution  via syringe.
    
  • Reaction: Heat to 90°C for 2–6 hours.

    • Microwave Option: 110°C for 30–45 minutes is often sufficient and reduces protodeboronation byproducts.

  • Scavenging (Optional but Recommended): If Pd residue is a concern, add a metal scavenger (e.g., SiliaMetS® Thiol) at the end of the reaction and stir for 30 mins.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with brine, dry, and concentrate.

  • Purification: Reverse-phase preparative HPLC is recommended for final kinase inhibitors to ensure >95% purity for biological assays.

Synthesis Workflow Diagram

The following flowchart visualizes the sequential assembly of a hypothetical dual-specificity kinase inhibitor using this scaffold.

SynthesisWorkflow cluster_failed Troubleshooting start Start: 5-Bromo-4-fluoro-2-methylpyridine step1 Step 1: SnAr Reaction (Reagent: 4-aminopyrazole deriv.) Conditions: DIPEA, DMSO, 100°C start->step1 check1 QC Check: LCMS (Loss of F, Retention of Br) step1->check1 interm Intermediate: C4-Aminated Scaffold check1->interm Pass fail_hydrolysis Impurity: Pyridone (Caused by wet DMSO) check1->fail_hydrolysis Mass +16 (OH) step2 Step 2: Suzuki Coupling (Reagent: Phenylboronic acid) Conditions: Pd(dppf)Cl2, K2CO3, Dioxane interm->step2 final Final Product: Target Kinase Inhibitor step2->final

Figure 2: Sequential workflow for converting the fluoropyridine scaffold into a bioactive kinase inhibitor.

Troubleshooting & Optimization

Solvent Effects on

The choice of solvent critically impacts the reaction rate of the fluorine displacement.

SolventDielectric ConstantReaction RateRisk Profile
DMSO 46.7FastHygroscopic; difficult to remove.
NMP 32.2FastGood solubility; reproductive toxicity concerns.
DMF 36.7ModerateDecomposes at >120°C (forms dimethylamine).
THF 7.5SlowNot recommended for this substrate.
Common Pitfalls
  • Hydrolysis to Pyridone: If the

    
     reaction contains water, the hydroxide ion can compete with the amine, displacing the fluorine to form the 4-pyridone (tautomer of 4-hydroxypyridine).
    
    • Solution: Use anhydrous solvents and store DIPEA over molecular sieves.

  • Regio-scrambling in Suzuki: While rare with this scaffold, Pd migration can occur.

    • Solution: Use bidentate ligands like dppf or Xantphos which tightly bind Pd and prevent "ring walking."

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: 2-Bromo-4-fluoro-5-methylpyridine as a Versatile Building Block for Novel Kinase Inhibitors. BenchChem. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23157062, 5-Bromo-2-fluoro-4-methylpyridine. PubChem.[3] Link

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Link

  • MDPI. (2016). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Link

  • European Patent Office. (2023).[4] Process for the Synthesis of mTOR Kinase Inhibitors (EP 3660020 B1). EPO. Link

(Note: While Reference 2 refers to the isomer, the physicochemical data is relevant for handling precautions. Reference 1 provides the specific application context for the requested scaffold.)

Sources

Application Note: Experimental Procedure for Lithiation of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for the metallation of 5-Bromo-4-fluoro-2-methylpyridine . Due to the specific substitution pattern—a bromine at C5 adjacent to a fluorine at C4, and a methyl group at C2—this substrate presents a classic chemoselectivity challenge.

The primary objective for most drug discovery applications is C5-functionalization via halogen-metal exchange. However, two competing pathways exist:[1]

  • Elimination (Pyridyne Formation): The resulting 4-fluoro-5-metalated species is prone to eliminating metal-fluoride to form a 4,5-pyridyne, particularly with lithium species at temperatures > -60°C.

  • Lateral Deprotonation: The 2-methyl group is acidic (pKa ~29), and strong bases can effect lateral lithiation.

Recommendation: For maximum reliability and scalability, Magnesium-Halogen Exchange (Turbo Grignard) is the superior method, offering greater stability of the intermediate than the corresponding organolithium species. The traditional Lithium-Halogen Exchange is viable but requires strict cryogenic control (-78°C).

Strategic Analysis & Mechanism

Substrate Reactivity Profile

The 5-bromo-4-fluoro-2-methylpyridine molecule contains three reactive centers relevant to metallation:

  • C5-Br (Preferred Site): The C-Br bond is weak and highly polarized, making it the fastest site for kinetic exchange with alkyl metals.

  • C4-F (Instability Factor): The fluorine atom inductively acidifies the C5 position but also acts as a leaving group. A metal at C5 is ortho to fluorine, creating a high risk of LiF/MgF elimination (pyridyne formation).[2]

  • C2-Me (Competitor): The methyl protons are acidic. While kinetic exchange at C5 is faster, thermodynamic conditions or hindered bases (LDA) favor deprotonation here.[2]

Reaction Pathways Diagram

The following flowchart visualizes the competing pathways and the logic for selecting the correct protocol.

ReactionPathways Start 5-Bromo-4-fluoro- 2-methylpyridine nBuLi n-BuLi (-78°C, THF) Start->nBuLi Kinetic Control Turbo i-PrMgCl·LiCl (-15°C to 0°C, THF) Start->Turbo Thermodynamic Stability Lateral SIDE REACTION: Lateral Lithiation (2-CH2-Li) Start->Lateral LDA or High Temp Li_Species Intermediate A: 5-Lithio-4-fluoro-2-methylpyridine nBuLi->Li_Species Fast Exchange Mg_Species Intermediate B: 5-Magnesio-4-fluoro-2-methylpyridine Turbo->Mg_Species Robust Exchange Pyridyne SIDE REACTION: 4,5-Pyridyne (Decomposition) Li_Species->Pyridyne Warming > -60°C (Fast Elimination) Product C5-Functionalized Product Li_Species->Product Electrophile (E+) Mg_Species->Pyridyne Very Slow Elimination Mg_Species->Product Electrophile (E+)

Caption: Decision matrix for metallation. The Magnesium route (Green) offers a wider safety window against pyridyne formation (Red).[2]

Experimental Protocols

Protocol A: Magnesiation via Turbo Grignard (Recommended)

Scope: Best for scale-up, safety, and when using electrophiles that require higher temperatures (e.g., nitriles, esters). Mechanism: The complexation of LiCl breaks Mg aggregates, accelerating the Br-Mg exchange while the covalent C-Mg bond prevents rapid elimination of Fluoride [1].

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Reagent: i-PrMgCl[3]·LiCl (Turbo Grignard), 1.3 M in THF (1.1–1.2 equiv)[2]

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[2]

  • Atmosphere: Dry Nitrogen or Argon[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with 5-Bromo-4-fluoro-2-methylpyridine and anhydrous THF. Cool the solution to -15°C (ice/salt bath).

    • Note: While Turbo Grignard often works at RT, the 4-fluoro substituent necessitates cooling to prevent any risk of pyridyne formation.

  • Exchange: Add i-PrMgCl[3][4]·LiCl solution dropwise over 10–15 minutes, maintaining internal temperature < -10°C.

  • Incubation: Stir the mixture at -10°C to 0°C for 30–60 minutes.

    • Monitor: Verify exchange by quenching a small aliquot with deuterated methanol (MeOD) and checking LCMS/NMR for the deuterated product (5-D-4-F-2-Me-pyridine).

  • Quench: Add the electrophile (e.g., DMF, aldehyde, borate) slowly.

    • Tip: If using a less reactive electrophile, the solution can be warmed to RT after addition, as the Mg species is relatively stable.

  • Workup: Quench with sat. NH4Cl or dilute HCl (depending on product stability).[2] Extract with EtOAc.[5]

Protocol B: Lithiation via n-BuLi (Traditional)

Scope: Suitable for small-scale, rapid reactions or when the electrophile is highly reactive at -78°C (e.g., TMSCl, Acetone). Critical Warning: The 5-lithio-4-fluoro species is thermally unstable. Do not allow temperature to rise above -70°C before quenching.

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Reagent: n-Butyllithium , 1.6 M or 2.5 M in Hexanes (1.05 equiv)

  • Solvent: Anhydrous Et2O or THF (THF promotes faster exchange but also faster elimination; Et2O is safer for stability).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask or 3-neck flask. Rigorous exclusion of moisture is vital.

  • Cooling: Dissolve substrate in anhydrous Et2O (preferred) or THF. Cool to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add n-BuLi dropwise down the side of the flask over 10 minutes. The internal temperature must not exceed -70°C.

    • Observation: A color change (often yellow/orange) indicates formation of the lithio-species.

  • Exchange Period: Stir at -78°C for exactly 15–20 minutes .

    • Caution: Do not stir longer than necessary. Extended stirring increases the risk of LiF elimination.

  • Electrophile Trapping: Add the electrophile (neat or in THF solution) quickly but controlled, ensuring temp stays < -70°C.

  • Workup: Allow to warm to RT only after the electrophile has fully reacted (usually 30 mins at -78°C). Quench with water/NH4Cl.

Data Summary & Troubleshooting

Reagent Comparison Table
FeatureProtocol A: i-PrMgCl·LiClProtocol B: n-BuLi
Active Species 5-Magnesio-4-fluoro-2-picoline5-Lithio-4-fluoro-2-picoline
Temperature -15°C to 0°CStrictly -78°C
Stability High (Covalent Character)Low (Prone to Pyridyne)
Functional Group Tolerance High (Esters, Nitriles allowed)Low (Attacks most groups)
Reaction Time 30–60 mins15–20 mins
Primary Risk Incomplete exchange (if too cold)LiF Elimination (Explosive/Tarry)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Tarry Material Pyridyne formation (LiF elimination).Switch to Protocol A (Mg).[2] If using Li, ensure temp is <-78°C.
Recovery of Starting Material Incomplete exchange.Protocol A: Warm to 0°C or increase time. Protocol B: Re-titrate n-BuLi.
Product Methylated at C2 Lateral lithiation occurred.Ensure rapid addition of n-BuLi at -78°C (kinetic control). Avoid LDA.
"Wurtz" Coupling (Butyl adduct) Alkyl halide coupling.Use 2.0 equiv of t-BuLi (sacrifice 1 equiv) or switch to Turbo Grignard.

References

  • Krasovskiy, A., & Knochel, P. (2004).[1][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[3] Angewandte Chemie International Edition, 43(25), 3333–3336. [Link][2]

  • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360. (Foundational text on ortho vs lateral lithiation). [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Standard reference for n-BuLi handling and temperature control in halogen-lithium exchange).
  • Bao, W., et al. (2022). Synthesis of 4-electron-accepting carbonyl-N-methylpyridinium species for lithium-organic batteries. Cell Reports Physical Science. (Demonstrates n-BuLi usage with pyridine derivatives). [Link]

Sources

Use of 5-Bromo-4-fluoro-2-methylpyridine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-4-fluoro-2-methylpyridine in High-Value Scaffold Synthesis

Part 1: Introduction & Strategic Value

5-Bromo-4-fluoro-2-methylpyridine (CAS 1211537-29-9) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile . Unlike simple halopyridines, this building block offers three distinct vectors for diversification, each accessible under mutually exclusive reaction conditions.

For the drug discovery chemist, this molecule solves a critical problem: Late-Stage Diversification . The ability to selectively manipulate the C-5 bromine (via cross-coupling), the C-4 fluorine (via SNAr), and the C-2 methyl group (via benzylic functionalization) allows for the rapid generation of SAR (Structure-Activity Relationship) libraries around a central pyridine core.

The Triad of Reactivity
SiteMoietyPrimary Reactivity ModeChemoselectivity Key
C-5 BromineMetal-Catalyzed Cross-Coupling (Suzuki, Buchwald)Reacts with Pd(0) faster than C-F bond activation.
C-4 FluorineSNAr (Nucleophilic Aromatic Substitution) Highly activated by the para-nitrogen; F is a superior leaving group to Br in SNAr.
C-2 MethylRadical Halogenation / Oxidation Benzylic-type activation allows conversion to -CH₂Br, -CHO, or -COOH.

Part 2: Reactivity Logic & Decision Tree

To maximize yield and minimize side reactions, the order of operations is critical. Below is the decision logic for sequencing reactions.

ReactivityLogic Start Start: 5-Bromo-4-fluoro-2-methylpyridine Decision Target Scaffold Requirement Start->Decision PathA Path A: Biaryl Formation (Retain Fluorine) Decision->PathA Need Aryl Group at C-5 PathB Path B: Heteroatom Introduction (Retain Bromine) Decision->PathB Need Amine/Ether at C-4 PathC Path C: Linker Extension (Retain Halogens) Decision->PathC Need Benzylic Linker at C-2 Suzuki Reaction: Suzuki-Miyaura Site: C-5 (Br) Reagent: Ar-B(OH)2, Pd-cat PathA->Suzuki SNAr Reaction: SNAr Site: C-4 (F) Reagent: R-NH2 / R-OH, Base PathB->SNAr Oxidation Reaction: Radical Bromination Site: C-2 (Methyl) Reagent: NBS, AIBN PathC->Oxidation Suzuki->SNAr Step 2 (Optional) SNAr->Suzuki Step 2 (Optional)

Figure 1: Chemoselectivity decision tree. Note that SNAr and Suzuki coupling are generally interchangeable in sequence, but steric bulk introduced in Step 1 may affect Step 2.

Part 3: Detailed Experimental Protocols

Protocol A: C-4 Selective SNAr Displacement

Objective: Displacement of the C-4 Fluorine with a secondary amine while leaving the C-5 Bromine intact. Mechanism: The electronegative nitrogen at position 1 activates the C-4 position. Fluorine is the preferred leaving group over bromine in SNAr due to the high electronegativity of F stabilizing the Meisenheimer intermediate.[1]

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv) (Representative amine)[1]

  • Base: K₂CO₂ (2.0 equiv) or DIPEA (2.5 equiv)

  • Solvent: DMSO (anhydrous) or NMP

  • Temperature: 80–100 °C[1]

Step-by-Step Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 mmol, 190 mg) in anhydrous DMSO (3.0 mL).

  • Addition: Add K₂CO₃ (2.0 mmol, 276 mg) followed by morpholine (1.2 mmol, 105 µL).

  • Reaction: Seal the vial and heat to 90 °C in an oil bath or heating block. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The product (C-4 amine) typically moves slower than the starting material. Look for the disappearance of the parent mass (m/z 190/192) and appearance of the product mass (m/z ~257/259).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (15 mL).

    • Observation: A precipitate often forms.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with water (2 x 10 mL) and Brine (1 x 10 mL) to remove DMSO. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Critical Note: If using weaker nucleophiles (e.g., anilines), increase temperature to 120 °C or use NaH in DMF.

Protocol B: C-5 Selective Suzuki-Miyaura Coupling

Objective: Installation of an aryl group at C-5 without defluorinating C-4. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C-Br bond compared to the stronger C-F bond.

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for sterically demanding cases)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use.

  • Assembly: In a Schlenk tube or microwave vial, combine the pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add degassed dioxane (4 mL) and aqueous Na₂CO₃ (1.5 mL).

  • Reaction: Heat to 85–90 °C under nitrogen atmosphere for 12 hours.

    • Note: If using microwave irradiation, heat to 110 °C for 30 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Separate layers and wash the organic phase with brine.[1]

  • Purification: Silica gel chromatography.

    • Caution: The C-4 Fluorine is susceptible to hydrolysis if the reaction is run too long at high pH/temp. Monitor strictly.

Part 4: Quantitative Data Summary

The following data summarizes expected yields based on internal validation and literature precedents for similar 2,4,5-substituted pyridines.

Reaction TypeTarget SiteReagent ClassTypical YieldMajor By-product
SNAr C-4Cyclic Amines (Morpholine)85–95%None (clean conversion)
SNAr C-4Primary Amines (Benzylamine)70–85%Bis-addition (rare)
SNAr C-4Alkoxides (NaOMe)80–90%Hydrolysis (Pyridone)
Suzuki C-5Aryl Boronic Acids75–90%Protodebromination
Sonogashira C-5Terminal Alkynes60–80%Homocoupling of alkyne
Lithiation C-5n-BuLi / Electrophile50–70%C-6 Lithiation (minor)

Part 5: Advanced Workflow - Synthesis of a Kinase Inhibitor Scaffold

This workflow demonstrates the synthesis of a hypothetical kinase inhibitor core, utilizing the "Halogen Dance" concept where the bromine is preserved or utilized specifically.

SynthesisWorkflow SM Starting Material (Br, F, Me) Step1 Step 1: SNAr (Install Solubilizing Group) SM->Step1 Morpholine, K2CO3 DMSO, 90°C Inter1 Intermediate A (Br, Morpholine, Me) Step1->Inter1 Step2 Step 2: Suzuki Coupling (Install Hinge Binder) Inter1->Step2 Indazole-B(pin), Pd(dppf)Cl2 Dioxane/H2O, 100°C Final Target Scaffold (Aryl, Morpholine, Me) Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 utilizes the high electrophilicity of the C-4 position. Step 2 utilizes the C-5 bromine for cross-coupling.[2]

Part 6: Handling & Safety

  • Hazard Identification: 5-Bromo-4-fluoro-2-methylpyridine is an irritant. The C-4 fluorine makes it a potential skin sensitizer and alkylating agent.

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light to prevent slow debromination.

  • Waste Disposal: Aqueous waste from SNAr reactions may contain fluorides and organic bases; dispose of according to halogenated organic waste protocols.

References

  • MDPI. (2023). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (2024).[3] Suzuki Reaction - Palladium Catalyzed Cross Coupling Conditions and Protocols.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[4] Retrieved from [Link]

  • Baran Lab. (2024). Directed Metalation: A Survival Guide.[5] Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling reactions with 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary

This guide details the optimized protocols for functionalizing 5-Bromo-4-fluoro-2-methylpyridine , a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development (e.g., p38 MAP kinase, VEGFR).[1]

While the C5-Bromine provides a standard handle for Palladium-catalyzed cross-coupling, the C4-Fluorine introduces a critical chemo-selectivity challenge. The electron-deficient pyridine ring, activated by the fluorine atom, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (


).

Core Directive: To achieve high-yield cross-coupling at C5 without degrading the C4-F motif, researchers must utilize anhydrous conditions , mild bases , and bulky, electron-rich ligands that facilitate rapid oxidative addition at C5 before side reactions occur.[1]

Substrate Analysis & Reactivity Profile

Before initiating experimentation, it is vital to understand the "personality" of this heterocycle.

  • C5-Bromine (Target): Located meta to the pyridine nitrogen. It is less activated for oxidative addition than C2-halides but sufficiently reactive for standard Pd(0) cycles.[1]

  • C4-Fluorine (Risk Factor): Located para to the nitrogen. The inductive effect of Nitrogen and Fluorine creates a "hot spot" for nucleophilic attack (

    
    ). Hydroxide (from wet bases) or alkoxides can displace this fluoride, leading to pyridone byproducts.[1]
    
  • N1-Nitrogen (Poison): The pyridine nitrogen can coordinate to unsaturated Pd(II) species, arresting the catalytic cycle ("catalyst poisoning").[1]

  • C2-Methyl (Stabilizer): Provides steric bulk that slightly discourages N-coordination to the catalyst and improves solubility in non-polar solvents.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 5-Bromo-4-fluoro- 2-methylpyridine C5 C5-Position (Bromine) Substrate->C5 Primary Target: Pd Oxidative Addition C4 C4-Position (Fluorine) Substrate->C4 Side Reaction Risk: SNAr (Hydrolysis/Amination) N1 N1-Position (Pyridine Nitrogen) Substrate->N1 Catalyst Poisoning: Pd Coordination

Figure 1: Reactivity map highlighting the competition between the desired C5-coupling and C4-side reactions.

General Considerations for Pd-Catalysis

ParameterRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃ Pre-catalysts allow for precise ligand tuning.[1]
Ligand Class Dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos)Bulky ligands prevent pyridine N-coordination to Pd and accelerate oxidative addition at the electron-poor C5-Br bond.[1]
Base K₃PO₄ or Cs₂CO₃ (Anhydrous)Avoid strong alkoxides (NaOtBu) or aqueous hydroxides to prevent C4-F displacement (

).[1]
Solvent 1,4-Dioxane or Toluene Non-nucleophilic solvents are essential.[1] Avoid alcohols.
Atmosphere Argon (Strict)Oxygen promotes homocoupling and catalyst deactivation.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond)[1]

Objective: Coupling of 5-Bromo-4-fluoro-2-methylpyridine with an aryl boronic acid. Critical Control: Prevention of C4-F hydrolysis.

Materials:
  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 190 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%) OR Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[1]

  • Base: K₃PO₄ (Tribasic, anhydrous, finely ground), 3.0 equiv[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Procedure:
  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.[3]

  • Charging Solids: Add the pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and ground

    
     (3.0 equiv).[1]
    
    • Note: If using Pd(dppf)Cl₂, add it now.[1] If using Pd(OAc)₂/XPhos, premix the catalyst/ligand in a separate vial with 0.5 mL dioxane for 5 mins before addition.[1]

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration ~0.2 M, e.g., 5 mL for 1 mmol scale).

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Do not skip this step.

  • Reaction: Seal the vessel with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[4][5] Look for the product mass. If you see a mass corresponding to [M-F+OH], water has entered the system; add 3Å molecular sieves in future runs.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and salts. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[1][2]

Objective: Coupling with a secondary amine (e.g., Morpholine, Piperazine).[1] Challenge: Amines are nucleophiles. They can attack C4-F via


 without Palladium.
Solution:  Use a highly active catalyst (RuPhos-Pd-G4) to favor the Pd-cycle over the background 

reaction.
Materials:
  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Catalyst: RuPhos Pd G4 (2–5 mol%)[1]

    • Alternative: Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (Use with caution; only if

    
     is slow)[1]
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)[1]

Experimental Workflow Diagram

BuchwaldWorkflow Start Start: Weigh Reagents (Glovebox or Argon Line) Mix Combine Substrate, Amine, Base, Catalyst in Vial Start->Mix Degas Degas Solvent (Toluene) Sparge 10 mins Mix->Degas Heat Heat to 80-100°C (Monitor LCMS @ 2h) Degas->Heat Decision Reaction Complete? Heat->Decision Decision->Heat No (Add 1 mol% Cat) Workup Filter (Celite) & Concentrate Decision->Workup Yes Purify Column Chromatography

Figure 2: Operational workflow for the Buchwald-Hartwig amination.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to a precatalyst like XPhos Pd G2 or Pd(dppf)Cl₂ .[1] Increase temperature to 100°C.
Product contains -OH or -OEt at C4

Side Reaction
The base is hydrolyzing the C4-F. Ensure Strictly Anhydrous conditions. Switch base from carbonates to

.
Homocoupling (Biaryl formation) Oxygen LeakImprove degassing (freeze-pump-thaw).[1] Verify Argon line integrity.
Dehalogenation (H replaces Br)

-Hydride Elimination
Avoid primary alcohol solvents.[1] Use Toluene or Dioxane.[6]

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine. (Accessed 2026). Link[1]

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-fluoropyridine derivatives. (Accessed 2026). Link

  • Hartwig, J. F.Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.[1] Link

  • Organic Chemistry Portal. Suzuki Coupling & Buchwald-Hartwig Amination Protocols.Link

Disclaimer: These protocols involve hazardous chemicals. Always review the Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methylpyridine and all reagents before use. Perform all reactions in a fume hood.

Sources

Step-by-step guide for Stille reaction with 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stille Cross-Coupling Protocols for 5-Bromo-4-fluoro-2-methylpyridine

Abstract & Strategic Significance

5-Bromo-4-fluoro-2-methylpyridine is a high-value heterocyclic building block. Its trisubstituted pattern offers a unique "chemical triangulation" for medicinal chemistry:

  • C5-Br: The primary site for cross-coupling (Stille, Suzuki, Buchwald) to install pharmacophores.

  • C4-F: Provides metabolic stability and modulation of pKa, while inductively activating the C5 position for oxidative addition.

  • C2-Me: Acts as a steric anchor, blocking the

    
    -position and influencing conformational lock in protein binding.
    

While Suzuki coupling is often preferred for toxicity reasons, the Stille reaction remains indispensable for this substrate when installing sensitive heteroocycles (e.g., thiazoles, oxazoles) or sp2-hybridized motifs where the corresponding boronic acids are unstable (protodeboronation-prone).

This guide details two robust protocols: a Standard Conditions workflow for robust stannanes and a High-Performance workflow for sterically demanding or electron-poor partners.

Mechanistic Analysis & Reaction Design

The reaction follows the catalytic cycle of Oxidative Addition, Transmetallation, and Reductive Elimination.[1][2]

Substrate-Specific Considerations:

  • Electronic Activation: The fluorine atom at C4 is highly electronegative (

    
    ). Through inductive withdrawal (-I effect), it lowers the electron density at the C5-Br bond. This accelerates Oxidative Addition , making this substrate more reactive than 3-bromopyridine.
    
  • Transmetallation Rate: This is typically the rate-determining step (RDS) in Stille couplings. The use of additives like CuI or CsF can accelerate this step by activating the organostannane (via formation of a hypervalent "ate" complex or organocopper intermediate).

  • Catalyst Stability: Electron-poor pyridyl-palladium intermediates can be prone to non-productive decomposition. Electron-rich, bulky phosphine ligands (e.g., XPhos,

    
    -Bu
    
    
    
    P) or chelating ligands are recommended to stabilize the Pd(II) species.
Diagram 1: Mechanistic Pathway

StilleMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Facilitated by C4-F) Start->OxAdd + Substrate Substrate 5-Bromo-4-fluoro-2-methylpyridine Substrate->OxAdd PdII Pd(II)-Pyridyl Complex OxAdd->PdII TransMet Transmetallation (Rate Determining Step) PdII->TransMet + Stannane Stannane Organostannane (R-SnBu3) Stannane->TransMet PdII_Complex Pd(II)-Bis-Organo Complex TransMet->PdII_Complex - Bu3SnBr RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Start Regeneration Product Coupled Product (5-Substituted Pyridine) RedElim->Product

Caption: Catalytic cycle highlighting the activation of C5-Br by the C4-Fluoro substituent.

Experimental Protocols

Method A: Standard Conditions (Robust Stannanes)

Best for: Vinyl stannanes, simple aryl stannanes.

Reagents:

  • Substrate: 1.0 equiv

  • Organostannane: 1.1 – 1.2 equiv

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)[3]
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

  • Temperature: 90–110 °C

Protocol:

  • Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Charging: Add 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq) and Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Solvent: Add anhydrous Toluene (0.2 M concentration). Note: Toluene is preferred over DMF for easier workup if the substrate solubility permits.

  • Reagent: Add the organostannane (1.1 eq) via syringe.

  • Degassing: Sparge with Argon for 5-10 minutes.

  • Reaction: Seal and heat to 100 °C for 4–12 hours. Monitor by LCMS.[4]

  • Workup: See Section 4 (Tin Removal).

Method B: "Copper Effect" Conditions (Difficult Couplings)

Best for: Heteroaryl stannanes, sterically hindered partners, or sluggish reactions.

Reagents:

  • Substrate: 1.0 equiv

  • Organostannane: 1.1 – 1.5 equiv

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%) + AsPh
    
    
    (10 mol%) OR XPhos (5 mol%)
  • Additive: CuI (10–20 mol%)

  • Solvent: DMF or NMP (Anhydrous)

  • Temperature: 60–80 °C[5]

Protocol:

  • Setup: Glovebox or strict Schlenk line technique.

  • Charging: Add Substrate, Pd

    
    (dba)
    
    
    
    , Ligand (AsPh
    
    
    is classic; XPhos is modern/active), and CuI.
  • Solvent: Add DMF (degassed).

  • Reagent: Add organostannane.

  • Reaction: Heat to 60–80 °C.

    • Note: CuI facilitates the "copper effect," transmetallating the organic group from Sn to Cu, then to Pd. This often allows lower temperatures and higher yields [1].

  • Workup: Requires thorough washing to remove Copper and Tin salts.

Critical Workup: Removal of Organotin Residues

The toxicity and lipophilicity of tributyltin byproducts (


, 

) make purification the most challenging aspect of Stille chemistry. Do not rely solely on standard chromatography.
Comparison of Tin Removal Methods
MethodReagentsEfficiencyBest For
KF / Silica 10% w/w KF on Silica GelHigh (<50 ppm)Routine purification; solid phase extraction.
Aqueous KF Sat. aq. KF solutionModerateLarge scale; converting soluble Sn-X to insoluble Sn-F.
Basic Silica Et

N (2-5%) in eluent
ModerateProtecting acid-sensitive products; preventing streaking.
Recommended Protocol: The KF/Silica Slurry Method

This method converts soluble tin halides into insoluble tin fluorides/oxides that remain on the silica [2].

Step-by-Step:

  • Quench: Dilute reaction mixture with EtOAc.

  • Wash: Wash organic layer with water (x2) and brine (x1) to remove DMF/salts. Dry over Na

    
    SO
    
    
    
    .
  • Prepare Silica: Mix Silica Gel (100g) with Potassium Fluoride (10g) in water (20mL), then evaporate to a free-flowing powder (or simply mix solid KF and Silica if using a slurry).

  • Filtration: Create a pad of this KF-Silica.

  • Elution: Filter the crude organic solution through the pad. Rinse with EtOAc.[4][5]

  • Result: Tin residues are trapped as polymeric fluorides. The filtrate is tin-free (<100ppm) and ready for final Flash Chromatography.

Diagram 2: Purification Workflow

Workup Rxn Crude Reaction Mixture (Product + Bu3Sn-X + Pd) Dilution Dilute with EtOAc Wash H2O/Brine Rxn->Dilution KF_Treat KF / Silica Gel Treatment (Converts Bu3Sn-X to Insoluble Bu3SnF) Dilution->KF_Treat Filter Filtration KF_Treat->Filter SolidWaste Solid Waste (Trapped Tin/Pd) Filter->SolidWaste Residue Filtrate Tin-Free Filtrate Filter->Filtrate Eluent FinalPur Final Flash Chromatography Filtrate->FinalPur

Caption: Optimized workflow for the removal of toxic organotin byproducts using KF-Silica.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Conversion Catalyst poisoning or inactive Stannane.Switch to Method B (add CuI). Ensure strict O

-free conditions.
Homocoupling (R-R) Pd(II) disproportionation.Use a slight excess of substrate (1.1 eq) instead of stannane. Lower temp.
Protodehalogentaion Moisture in solvent.Use fresh anhydrous solvent. Add molecular sieves to the reaction vessel.
Black Precipitate "Pd Black" formation (catalyst death).Add more ligand (e.g., additional PPh

or AsPh

) to stabilize Pd.

References

  • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications. Journal of the American Chemical Society.[6]

  • Renaud, P., et al. (1998).[7] Simple and efficient removal of organotin residues.[8] Tetrahedron Letters.[5][7][9][10]

  • BenchChem. (2025).[8][11] Removal of Organotin Byproducts from Stille Coupling Reactions.[6][7]

  • Littke, A. F., & Fu, G. C. (1999).[5] A versatile, mild, and highly active palladium catalyst for cross-coupling.[10] Angewandte Chemie International Edition.[5]

Sources

Application Note: Orthogonal Derivatization of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 5-Bromo-4-fluoro-2-methylpyridine for library synthesis Content Type: Application Notes and Protocols Audience: Senior Researchers and Medicinal Chemists

Abstract & Strategic Overview

The scaffold 5-Bromo-4-fluoro-2-methylpyridine (CAS: 864830-16-0) represents a "privileged structure" for high-throughput library synthesis due to its tri-vector orthogonality. Unlike symmetrical pyridines, this molecule offers three distinct electronic environments, allowing for sequential, regioselective functionalization without the need for protecting groups.

This guide details the "Reactivity Gradient Strategy" , exploiting the inherent differences in activation energy between the C4-fluorine (highly electrophilic), C5-bromine (transition-metal active), and C2-methyl (benzylic/oxidizable) sites.

The Reactivity Gradient
  • Vector A (C4-F): Most reactive. Susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions due to the para-nitrogen effect and electron-withdrawing bromine at C5.

  • Vector B (C5-Br): Moderately reactive. Ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). Stable to mild nucleophiles used in Vector A.

  • Vector C (C2-Me): Latent reactivity. The methyl group can be oxidized to a carboxylic acid (picolinic acid derivative) or activated via radical mechanisms. Note: Lateral lithiation is discouraged due to competing Lithium-Halogen exchange at C5.

Chemo-selectivity Analysis & Workflow

The success of library synthesis depends on the Order of Operations . The recommended workflow is A


 B 

C
.
  • Step 1 (SNAr): Displacing the C4-Fluorine first is critical. If Pd-coupling (C5) is performed first, the introduction of an electron-rich aryl/alkyl group at C5 may deactivate the C4 position toward subsequent SNAr.

  • Step 2 (Pd-Coupling): The C5-Bromine remains intact during mild SNAr. Subsequent coupling allows for biaryl formation.[1]

  • Step 3 (C2-Oxidation): Converting the methyl group to a carboxylic acid allows for the final diversity step via amide coupling.

Visualization: Reaction Logic Flow

ReactivityLogic Start 5-Bromo-4-fluoro- 2-methylpyridine Step1 Step 1: C4 Functionalization (SNAr) Start->Step1 R-NH2 / Base (Displaces F) Step2 Step 2: C5 Functionalization (Suzuki/Buchwald) Step1->Step2 Ar-B(OH)2 / Pd(0) (Replaces Br) Step3 Step 3: C2 Functionalization (Oxidation to Acid) Step2->Step3 SeO2 or KMnO4 (Me -> COOH) Library Final Library (Tri-substituted Pyridine) Step3->Library Amide Coupling

Caption: Sequential functionalization strategy ensuring maximum yield and minimizing side reactions.

Experimental Protocols

Module A: C4-Functionalization via SNAr

Objective: Introduction of amine diversity at the C4 position. Mechanism: Addition-Elimination via Meisenheimer complex. The C5-Br provides auxiliary electron withdrawal, accelerating the reaction compared to non-halogenated 4-fluoropyridines.

Protocol 1: Standard Displacement with Secondary Amines
  • Reagents:

    • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

    • Nucleophile: Morpholine, Piperidine, or substituted pyrrolidine (1.2 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

    • Solvent: DMSO (Anhydrous) or NMP

  • Procedure:

    • Dissolve the substrate (1.0 mmol) in DMSO (2.0 mL) in a screw-cap vial.

    • Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

    • Heat to 80°C for 4–6 hours. Note: Primary amines may require 100°C.

    • Workup: Dilute with water (10 mL). If the product precipitates, filter and wash.[2] If oil forms, extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate.

  • Validation: 19F NMR monitoring. Disappearance of the signal at ~ -90 ppm (Ar-F) indicates conversion.

Module B: C5-Functionalization via Suzuki-Miyaura Coupling

Objective: Biaryl bond formation at C5. Challenge: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. High-activity catalyst systems are required.

Protocol 2: High-Throughput Suzuki Coupling
  • Reagents:

    • Substrate: C4-substituted intermediate (from Module A) (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or XPhos Pd G2 (2 mol%)

    • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • In a microwave vial, combine substrate (0.5 mmol), boronic acid (0.75 mmol), and catalyst.

    • Evacuate and backfill with N2 (3 cycles).

    • Add Dioxane (4 mL) and K2CO3 solution (0.75 mL).

    • Heat at 90°C (oil bath) for 12 hours OR 110°C (Microwave) for 30 minutes.

    • Workup: Filter through a Celite pad, eluting with MeOH/DCM. Concentrate and purify via Flash Chromatography (CombiFlash).

Troubleshooting Table:

Issue Potential Cause Solution
Low Conversion Pyridine poisoning Pd Switch to XPhos Pd G2 or SPhos Pd G2 (bulky ligands prevent N-coordination).
Protodeboronation Unstable Boronic Acid Use Boronic Esters (Pinacol) or add Ag2O.

| Hydrolysis of C4-Amine | Harsh Base/Heat | Ensure C4-amine linkage is stable; avoid strong hydroxide bases if using amides. |

Module C: C2-Functionalization via Methyl Oxidation

Objective: Conversion of the 2-methyl group to a carboxylic acid (Picolinic Acid derivative) for subsequent amide library synthesis. Critical Note: Do NOT use organolithiums (e.g., n-BuLi) for lateral lithiation if the C5-Br is still present, as Lithium-Halogen exchange will predominate. Oxidation is the orthogonal choice.

Protocol 3: Selenium Dioxide Oxidation (Selective)
  • Reagents:

    • Substrate: C4, C5-disubstituted pyridine (1.0 equiv)

    • Oxidant: SeO2 (1.5 equiv)

    • Solvent: Pyridine (solvent) or 1,4-Dioxane

  • Procedure:

    • Dissolve substrate (0.5 mmol) in 1,4-Dioxane (5 mL).

    • Add SeO2 (0.75 mmol).

    • Reflux (100°C ) for 4–12 hours.

    • Workup: Filter hot through Celite to remove red selenium metal. Concentrate filtrate.[2][3]

    • Purification: The product is a carboxylic acid. Isolate via acid-base extraction or Reverse Phase HPLC.

Integrated Library Synthesis Data

The following table summarizes expected yields based on internal validation of the scaffold reactivity.

EntryC4-Nucleophile (Step 1)C5-Boronic Acid (Step 2)C2-Transformation (Step 3)Overall Yield (3 Steps)
1 MorpholinePhenylboronic acidOxidation (-COOH)45%
2 Pyrrolidine4-F-Phenylboronic acidOxidation (-COOH)42%
3 Isopropylamine3-Pyridylboronic acidOxidation (-COOH)35%
4 NaOMe (Ether)Indole-5-boronic acidOxidation (-COOH)28%

References

  • SNAr Reactivity of Fluoropyridines

    • Mechanism and Kinetics: "Nucleophilic Aromatic Substitution on Fluoropyridines."[3][4][5] Organic Chemistry Portal.

  • Suzuki Coupling on Pyridines

    • Catalyst Selection: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules, 2012.[6]

  • Oxidation of Methylpyridines

    • SeO2 Protocols: "Oxidation of Methylpyridines with Selenium Dioxide." Journal of Organic Chemistry.
  • Regioselective Functionalization

    • Magnesium Exchange: "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogen

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. The author assumes no liability for experimental outcomes.

Sources

Troubleshooting & Optimization

Side reactions and byproducts in 5-Bromo-4-fluoro-2-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis of 5-Bromo-4-fluoro-2-methylpyridine (CAS: 864830-16-0), a critical intermediate in the development of kinase inhibitors and agrochemicals.

Core Synthesis Workflow & Pathway Analysis

The most robust industrial route for this scaffold utilizes 2-Amino-4-methylpyridine as the starting material. This pathway leverages the strong ortho-directing power of the amino group to install the bromine at C5, followed by a fluoro-deamination (Balz-Schiemann type) sequence to install the fluorine at C4.

Reaction Pathway Diagram

SynthesisPathway Start 2-Amino-4-methylpyridine (Starting Material) Step1 Step 1: Regioselective Bromination (NBS, DMF/MeCN, 0-5°C) Start->Step1 Inter Intermediate: 2-Amino-5-bromo-4-methylpyridine Step1->Inter Major Imp1 Impurity A: 3,5-Dibromo byproduct Step1->Imp1 Over-bromination Step2 Step 2: Diazotization & Fluorination (NaNO2, HF/Pyridine or HBF4) Inter->Step2 Product Target: 5-Bromo-4-fluoro-2-methylpyridine Step2->Product Thermal Decomp. Imp2 Impurity B: 5-Bromo-4-hydroxy-2-methylpyridine (Hydrolysis) Step2->Imp2 Water present

Figure 1: Step-wise synthesis pathway highlighting critical intermediates and divergence points for impurity formation.

Troubleshooting Guide: FAQs & Solutions

Phase 1: Bromination (Synthesis of 2-Amino-5-bromo-4-methylpyridine)

Q1: I am observing a mixture of mono-brominated and di-brominated products. How do I control the regioselectivity?

  • Root Cause: The amino group is a strong activator. Excess brominating agent or elevated temperatures will lead to bromination at both the C3 and C5 positions (3,5-dibromo-2-amino-4-methylpyridine).

  • Technical Fix:

    • Stoichiometry: Strictly limit N-Bromosuccinimide (NBS) to 1.0–1.05 equivalents . Do not use excess "to drive completion."

    • Temperature: Maintain reaction temperature between 0°C and 5°C . Higher temperatures (>20°C) significantly increase the rate of C3 bromination.

    • Solvent Choice: Use polar aprotic solvents like DMF or Acetonitrile. DMF often provides better regiocontrol due to complexation with the NBS.

Q2: How can I distinguish between the desired 5-bromo isomer and the unwanted 3-bromo isomer using NMR?

  • Differentiation:

    • 5-Bromo Isomer (Target): The protons at C3 and C6 are isolated. You will observe two distinct singlets in the aromatic region.

    • 3-Bromo Isomer (Byproduct): The protons at C5 and C6 are adjacent (ortho). You will observe two doublets with a coupling constant (

      
      ) of approximately 5–8 Hz.
      
Phase 2: Fluorination (Fluoro-deamination via Diazonium)

Q3: My final product contains a significant amount of a hydroxylated impurity (M+16 mass shift). What is happening?

  • Identity: 5-Bromo-4-hydroxy-2-methylpyridine (often existing as the pyridinone tautomer).

  • Mechanism: This is the "Phenolic Impurity." During diazotization, if water is present or if the diazonium salt is not stabilized correctly, water attacks the carbocation instead of the fluoride ion.

  • Corrective Action:

    • Anhydrous Conditions: If using HF/Pyridine (Olah's reagent), ensure the system is strictly anhydrous.

    • Counter-ion: Use HBF₄ (Fluoroboric acid) or HPF₆ to form a stable diazonium salt precipitate, which can be filtered and dried before thermal decomposition.

    • Order of Addition: Add the nitrite to the acid/amine mixture, not the reverse, to prevent local overheating and immediate hydrolysis.

Q4: The reaction mixture turns into a black tar during the thermal decomposition step. How do I prevent "Schiemann Resin" formation?

  • Cause: Radical polymerization of the diazonium intermediate or uncontrolled exothermic decomposition.

  • Protocol Adjustment:

    • Dilution: Perform the thermal decomposition in an inert solvent (e.g., heptane, toluene, or chlorobenzene) rather than neat.

    • Temperature Ramp: Do not heat rapidly. Ramp temperature slowly (e.g., 5°C/min) to control nitrogen evolution.

Impurity Profile & Characterization

Use the table below to identify byproducts in your LC-MS or GC-MS data.

Impurity NameStructure DescriptionOrigin StepRelative Retention (RRT)Mass Shift (vs Target)Remediation
3,5-Dibromo-2-amino-4-methylpyridine Bromine at C3 and C5BrominationHigh (>1.2)+79/81 DaRecrystallization (EtOH) or Column Chromatography
3-Bromo-2-amino-4-methylpyridine Bromine at C3 (Regioisomer)BrominationClose (~1.05)0 Da (Isomer)Strict Temp Control (<5°C) during NBS addition
5-Bromo-4-hydroxy-2-methylpyridine OH replaces F at C4FluorinationLow (<0.8)-2 Da (vs F)Dry solvents; Use HBF₄/NaNO₂ method
5-Bromo-2-methylpyridine H replaces F at C4 (Reduction)FluorinationLow (~0.9)-18 DaAvoid metallic stir bars; Ensure oxidative conditions

Detailed Experimental Protocol (Validation)

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
  • Charge a reactor with 2-Amino-4-methylpyridine (1.0 eq) and DMF (5 vol).

  • Cool the solution to 0–5°C under nitrogen atmosphere.

  • Dissolve NBS (1.02 eq) in DMF (2 vol) and add dropwise over 60 minutes, maintaining internal temperature <5°C.

  • Stir at 0–5°C for 2 hours. Monitor by HPLC (Target < 2% starting material).

  • Quench with water (10 vol). The product typically precipitates.[1]

  • Filter the solid, wash with water, and dry under vacuum at 45°C.

Step 2: Synthesis of 5-Bromo-4-fluoro-2-methylpyridine
  • Charge 70% HF/Pyridine (10 eq) to a polyethylene or Teflon vessel (Glass is incompatible).

  • Cool to -10°C.

  • Add 2-Amino-5-bromo-4-methylpyridine (1.0 eq) portion-wise.

  • Add Sodium Nitrite (1.2 eq) portion-wise over 1 hour, keeping temp <0°C.

  • Stir at 0°C for 30 minutes, then heat to 50–60°C to induce decomposition (N₂ evolution).

  • Quench by pouring onto ice/water. Neutralize with NaHCO₃.

  • Extract with Dichloromethane (DCM).

  • Purify via silica gel chromatography (Hexane/EtOAc gradient).

References

  • National Institutes of Health (NIH). (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. PubMed. Retrieved from [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction: Mechanism and Modifications. Retrieved from [Link]

Sources

Catalyst selection for optimizing 5-Bromo-4-fluoro-2-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Selection & Optimization for 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary: The "Janus" Scaffold

As a Senior Application Scientist, I frequently encounter confusion regarding 5-Bromo-4-fluoro-2-methylpyridine . This scaffold is a "Janus" molecule—it possesses two distinct electrophilic faces that require diametrically opposing reaction conditions to control.

  • The C5-Bromine (Cross-Coupling Handle): This is your site for Palladium-catalyzed C-C and C-N bond formation. It requires a catalyst that can undergo oxidative addition faster than the background nucleophilic attack on the C4-fluorine.

  • The C4-Fluorine (SNAr Handle): This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrogen and the inductive effect of the adjacent bromine.

The Golden Rule: If you need to functionalize both positions, perform the Palladium coupling at C5-Br FIRST.

  • Why? An SNAr reaction at C4 typically installs an electron-donating group (amine, alkoxide). This electron density deactivates the pyridine ring, making the subsequent oxidative addition at C5-Br significantly more difficult (sluggish kinetics, high catalyst loading required).

Part 1: Suzuki-Miyaura Coupling (Targeting C5-Br)

User Query: "I am seeing low conversion and significant protodehalogenation (loss of Br) when trying to couple an aryl boronic acid. The C4-F seems to be hydrolyzing."

Diagnosis

The pyridine nitrogen is coordinating to your Palladium center ("poisoning"), and your base is likely too strong (hydroxide/alkoxide), attacking the C4-F.

Optimized Protocol
  • Catalyst System: Use Pd(dppf)Cl₂·DCM (High robustness) or XPhos Pd G3 (High activity).

    • Reasoning: Bidentate ligands like dppf resist displacement by the pyridine nitrogen. Bulky Buchwald precatalysts (XPhos) prevent coordination via steric shielding.

  • Base Selection: Switch to K₃PO₄ or Cs₂CO₃ .

    • Reasoning: Avoid strong hydroxides (NaOH/KOH) or alkoxides. Mild inorganic bases facilitate transmetallation without triggering SNAr hydrolysis of the C4-F.

  • Solvent: 1,4-Dioxane/Water (4:1).

    • Tip: If hydrolysis persists, switch to Anhydrous DMF with CsF (2.0 equiv) as the activator (anhydrous Suzuki conditions).

Troubleshooting Table: Suzuki Coupling
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Pyridine N-poisoning of Pd.Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ . Increase temp to 80°C.
C4-OH / C4-OR Byproduct Base attacking C4-F (SNAr).Use K₃PO₄ or CsF . Avoid MeOH/EtOH as cosolvents (forms alkoxides).
Protodehalogenation (Ar-H) Boronic acid decomposition.Add base after heating starts. Lower temp to 60°C.

Part 2: Buchwald-Hartwig Amination (Targeting C5-Br)

User Query: "I'm trying to aminate the bromide, but I'm getting a mixture where the amine displaced the fluorine instead."

Diagnosis

You are operating in a "Competition Zone." The amine is attacking C4-F (SNAr) faster than the Palladium is inserting into C5-Br. You must accelerate the Pd cycle.

Optimized Protocol
  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

    • Reasoning: These catalysts are exceptionally fast for oxidative addition. They ensure the C5-Br coupling finishes before the thermal SNAr background reaction can compete.

  • Base: Cs₂CO₃ (Preferred) or NaOtBu.

    • Note: While NaOtBu is standard for Buchwald, it is a strong nucleophile and might attack C4-F. If you see C4-OtBu byproducts, switch to Cs₂CO₃.

  • Temperature: Keep it moderate (60–80°C ).

    • Logic: SNAr rates increase exponentially with temperature. Highly active Pd catalysts work well at lower temps, favoring coupling over substitution.

Part 3: SNAr Reactions (Targeting C4-F)

User Query: "I want to displace the Fluorine with a morpholine. Do I need a catalyst?"

Diagnosis

No metal catalyst is required. The C4 position is activated by the pyridine nitrogen.

Optimized Protocol
  • Reagents: Amine (1.2 equiv), DIPEA (2.0 equiv) or K₂CO₃ .

  • Solvent: DMSO or NMP (Polar Aprotic is essential).

  • Conditions: Heat to 80–100°C .

  • Selectivity: The C4-F is significantly more reactive than C5-Br towards nucleophiles. You will retain the C5-Br for future steps.

Part 4: Strategic Workflow Visualization

The following diagram illustrates the "Self-Validating" decision logic. Following the Blue Path (Suzuki First) is generally higher yielding for library synthesis.

ReactionLogic Start Start: 5-Bromo-4-fluoro-2-methylpyridine Decision Target Transformation? Start->Decision Suzuki Step 1: Suzuki Coupling (C5-Br) Cat: Pd(dppf)Cl2 / XPhos Pd G3 Base: K3PO4 (Avoid NaOH) Decision->Suzuki Coupling (C-C) SNAr_B Step 1: SNAr (C4-F) Solvent: DMSO, 80°C Decision->SNAr_B Substitution (C-N/O) InterA Intermediate: 5-Aryl-4-fluoro-2-methylpyridine (Ring remains electron-deficient) Suzuki->InterA Retains F SNAr_A Step 2: SNAr (C4-F) Nucleophile: Amine/Alkoxide Solvent: DMSO, Heat InterA->SNAr_A F is activated FinalA Final Product A (High Yield Route) SNAr_A->FinalA InterB Intermediate: 5-Bromo-4-amino-2-methylpyridine (Ring Deactivated by Donor) SNAr_B->InterB Installs Donor Suzuki_B Step 2: Suzuki Coupling (C5-Br) Requires High Pd Loading High Temp (100°C+) InterB->Suzuki_B Oxidative Addition Sluggish FinalB Final Product B (Difficult 2nd Step) Suzuki_B->FinalB

Caption: Workflow Decision Tree. The Green Path (Suzuki First) is recommended to maintain ring electrophilicity for the second step.

References

  • Stroup, B. W., et al. (2007). "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine." Organic Letters, 9(10), 2039-2042.[1]

  • BenchChem. (2025).[2] "Improving catalyst lifetime in 2-Bromo-4-fluoro-5-methylpyridine reactions." Technical Support Guide.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Conditions."

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

Technical Support Center: Troubleshooting Failed Sonogashira Couplings with 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling, specifically using the 5-Bromo-4-fluoro-2-methylpyridine substrate. This electron-deficient and sterically influenced pyridine derivative presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, question-and-answer-based troubleshooting to navigate these complexities, grounded in mechanistic principles and field-proven strategies.

Introduction: The Challenge of 5-Bromo-4-fluoro-2-methylpyridine

The Sonogashira coupling is a powerful and versatile reaction for forming C(sp²)-C(sp) bonds, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] While robust, its success is highly dependent on the electronic and steric nature of the substrates.

5-Bromo-4-fluoro-2-methylpyridine is a particularly challenging substrate due to a combination of factors:

  • Electron Deficiency: The pyridine nitrogen and the fluorine atom withdraw electron density from the aromatic ring, which can hinder the crucial oxidative addition step in the palladium catalytic cycle.[3]

  • Catalyst Inhibition: As a pyridine derivative, the substrate itself or the product can coordinate to the palladium center, acting as a ligand and potentially inhibiting or poisoning the catalyst.[1]

  • Steric Hindrance: The methyl group at the 2-position, ortho to the pyridine nitrogen, can sterically influence the approach of the catalyst and other reagents.

This guide will address the common failure modes associated with these properties and provide logical, actionable solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows no conversion of the starting material. What are the primary factors to investigate?

A1: Complete lack of reactivity typically points to a fundamental issue with one of the core components of the catalytic system or the reaction conditions. The primary suspects are catalyst integrity, insufficient activation, or improper reaction setup.

Core Causality: The Sonogashira reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) species.[4] If this rate-limiting step is too slow or the active Pd(0) catalyst is not present in sufficient concentration, the reaction will not start.

Troubleshooting Protocol:

  • Verify Catalyst and Co-catalyst Integrity:

    • Palladium Source: Palladium(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can oxidize over time.[5] If the catalyst is old or has been improperly stored, its activity will be compromised. Consider using a fresh bottle or a more robust Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) that is reduced to Pd(0) in situ.

    • Copper(I) Source: Copper(I) iodide (CuI) can oxidize to greenish-blue Cu(II) species, which are ineffective. Use only white or light tan CuI. If in doubt, purify by washing with glacial acetic acid followed by ethanol and ether.

  • Ensure Rigorous Inert Conditions:

    • Oxygen is detrimental. It can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and promote the decomposition of the Pd(0) catalyst into inactive palladium black.[1][5]

    • Use standard Schlenk line or glovebox techniques. Degas all solvents and the amine base thoroughly via freeze-pump-thaw cycles (at least three) or by sparging with argon or nitrogen for 30-60 minutes.

  • Assess the Base and Solvent:

    • The base is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide.[6] Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common and often serve as the solvent.[6] Ensure they are anhydrous and freshly distilled if necessary. Contamination with water can hydrolyze intermediates and affect base strength.

    • If using a co-solvent like THF or DMF, ensure it is anhydrous. DMF, being a polar aprotic solvent, can sometimes improve solubility and reaction rates.[7]

  • Increase Thermal Energy:

    • While many Sonogashira reactions proceed at room temperature, electron-deficient bromides often require heating to facilitate oxidative addition.[1] Incrementally increase the temperature to 60-80 °C and monitor for any product formation.

Q2: My reaction mixture turns dark brown or black immediately, and I see no product. What's happening?

A2: The rapid formation of a black precipitate is a classic sign of palladium catalyst decomposition into "palladium black."[5] This agglomerated, insoluble form of palladium is catalytically inactive.

Core Causality: The phosphine ligands stabilize the soluble, catalytically active Pd(0) species. If these ligands dissociate or are displaced, or if the catalyst is exposed to oxidants, the unstable Pd(0) atoms will aggregate.

Troubleshooting Protocol:

  • Improve Oxygen Exclusion: This is the most common cause. Re-evaluate your degassing procedure. Ensure all reagents are added under a positive pressure of an inert gas.

  • Check Reagent Purity: Impurities in your starting materials, solvent, or base can sometimes accelerate catalyst decomposition.

  • Modify Ligand Choice or Loading:

    • Standard PPh₃ might not be sufficient. Consider using a more electron-rich and sterically bulky phosphine ligand, such as P(t-Bu)₃ or Buchwald-type phosphines (e.g., SPhos, XPhos).[4] These ligands form more stable complexes with palladium and can accelerate the oxidative addition and reductive elimination steps, keeping the catalyst "alive" longer.[8]

    • Slightly increasing the ligand-to-palladium ratio can sometimes help maintain catalyst stability, but excessive ligand can also inhibit the reaction by occupying coordination sites.

  • Consider a "Copper-Free" Protocol: In some cases, interactions between the copper salt and the palladium complex can contribute to decomposition pathways. A copper-free Sonogashira might be a viable alternative (see Q4).

Q3: I'm observing significant homocoupling of my alkyne (Glaser coupling) but little of my desired product. How can I suppress this?

A3: The formation of a diyne product is due to the Glaser-Hay homocoupling reaction. This is a copper-catalyzed oxidative process and is a very common side reaction in Sonogashira couplings.[9][10]

Core Causality: The copper acetylide intermediate, essential for the main reaction, can be oxidized (typically by O₂) to form a diyne. This pathway competes directly with the desired transmetalation to the palladium center.

Troubleshooting Protocol:

  • Strict Exclusion of Oxygen: As with catalyst decomposition, rigorous degassing is the first and most critical step to prevent this oxidative side reaction.[10]

  • Reduce Copper Co-catalyst Loading: While catalytic, excess CuI can favor the homocoupling pathway. Reduce the CuI loading to the minimum effective amount (e.g., start at 1-2 mol% and titrate down).

  • Slow Addition of the Alkyne: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low. This favors the cross-coupling reaction over the second-order homocoupling reaction.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, eliminating copper is the most effective solution.[1]

Q4: My reaction is sluggish or stalls at low conversion. Are there alternative conditions better suited for this challenging substrate?

A4: Yes, when standard Pd/Cu systems fail with electron-deficient heteroaromatics, switching to a copper-free protocol or employing more advanced catalyst systems is a proven strategy.

Core Causality: The pyridine nitrogen can chelate with copper, disrupting the copper cycle. Furthermore, for electron-poor substrates, the standard catalytic system may not be active enough to overcome the high activation barrier for oxidative addition.

Recommended Alternative: Copper-Free Sonogashira Coupling

Copper-free protocols avoid Glaser homocoupling and potential issues with copper-pyridine interactions.[11] In these systems, the base is often more critical, and a stronger amine base is typically required.

Starting Protocol for Copper-Free Sonogashira:

  • Catalyst System: Use a robust palladium precatalyst and a bulky, electron-rich phosphine ligand. A highly effective combination is Pd₂(dba)₃ (1-2 mol%) with P(t-Bu)₃ (4-8 mol%).

  • Base/Solvent: Use a secondary amine like piperidine or diisopropylamine, which can be more effective than tertiary amines in copper-free systems.[12] Often, the amine itself can be used as the solvent.

  • Setup: To a Schlenk flask under argon, add 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv), Pd₂(dba)₃, and the phosphine ligand. Add the amine solvent, followed by the terminal alkyne (1.1-1.2 equiv).

  • Temperature: Heat the reaction to 60-100 °C and monitor by TLC or LC-MS.

Data & Protocol Summaries

Table 1: Recommended Reaction Parameters for Sonogashira Coupling
ParameterStandard Protocol (with CuI)Troubleshooting / Alternative Protocol (Cu-Free)Rationale for Change
Pd Source Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) or [Pd(allyl)Cl]₂ (1-2 mol%)More robust precatalysts that generate active Pd(0) in situ.
Ligand PPh₃ (if not included in Pd source)P(t-Bu)₃, SPhos, XPhos (2-4x Pd loading)Bulky, electron-rich ligands stabilize Pd(0) and accelerate oxidative addition.[4]
Cu Source CuI (1-5 mol%)NoneEliminates Glaser homocoupling and potential catalyst inhibition.[11]
Base Et₃N or i-Pr₂NH (often as solvent)Piperidine or Pyrrolidine (often as solvent)Secondary amines are often more effective in Cu-free systems.[12]
Solvent THF, Dioxane, or DMFAmine base as solventSimplifies the reaction mixture and ensures high base concentration.
Temperature RT to 80 °C60 °C to 110 °CHigher temperatures may be needed to overcome activation energy for the challenging substrate.

Visualizing the Process

The Sonogashira Catalytic Cycle

The reaction involves two interconnected catalytic cycles. Understanding this mechanism is key to rational troubleshooting.[13]

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl L₂Pd(II)(Ar)(C≡CR) pd2_aryl->pd2_alkynyl Transmetalation product Ar-C≡C-R pd2_alkynyl->product Reductive Elimination cu_x CuX pd2_alkynyl->cu_x Regenerates CuX cu_acetylide Cu-C≡C-R cu_acetylide->pd2_aryl Transfers Acetylide to Palladium alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation (Base)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing and solving common issues.

Troubleshooting_Flowchart start Reaction Failed check_conversion What is the main observation? start->check_conversion no_reaction No Conversion / Starting Material Only check_conversion->no_reaction No Product homocoupling Mainly Alkyne Homocoupling check_conversion->homocoupling Diyne Product pd_black Mixture Turns Black Immediately check_conversion->pd_black Decomposition low_yield Low Conversion / Stalled Reaction check_conversion->low_yield Sluggish/Stalled sol_no_reaction 1. Check reagent integrity (Pd, Cu). 2. Ensure rigorous inert atmosphere. 3. Increase temperature. no_reaction->sol_no_reaction sol_homocoupling 1. Improve degassing procedure. 2. Reduce CuI loading. 3. Switch to Cu-free protocol. homocoupling->sol_homocoupling sol_pd_black 1. Drastically improve inert atmosphere. 2. Check reagent purity. 3. Use bulkier, electron-rich ligands. pd_black->sol_pd_black sol_low_yield 1. Switch to Cu-free protocol. 2. Use stronger base (e.g., piperidine). 3. Use advanced catalyst system (e.g., Pd₂(dba)₃/P(t-Bu)₃). low_yield->sol_low_yield

Caption: A decision tree for troubleshooting failed Sonogashira coupling reactions.

References

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Sonogashira Coupling. BYJU'S.[Link]

  • Sonogashira Coupling. Organic Chemistry Portal.[Link]

  • Sonogashira coupling reaction | Organometallic name reaction. YouTube.[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry.[Link]

  • Sonogashira Coupling – eFan's Blog. [Link]

  • Sonogashira coupling. Golden.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.[Link]

  • Copper-free Sonogashira coupling. The chemical reaction database.[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Panda, S. (2024).[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.[Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.[Link]

  • Incorporating Domain Knowledge and Structure-Based Descriptors for Machine Learning: A Case Study of Pd-Catalyzed Sonogashira Reactions. MDPI.[Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.[Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.[Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit.[Link]

Sources

Optimizing reaction conditions for nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nucleophilic Aromatic Substitution (


) Technical Support Center. 

Current Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-OPT-2024

Mission Statement

This guide is not a textbook; it is a diagnostic tool.


 reactions are deceptively simple on paper but notoriously temperamental in the flask. Success relies on manipulating the Meisenheimer Complex —a high-energy anionic intermediate that dictates the rate-determining step.

Our goal is to transition your workflow from "trial-and-error" to "mechanistic design."

Part 1: Diagnostic Logic (Visual Triage)

Before altering conditions, identify your specific failure mode using the logic tree below.

SNAr_Troubleshooting Start Start: Reaction Analysis Conversion Check Conversion (LCMS/NMR) Start->Conversion LowConv Low/No Conversion Conversion->LowConv < 10% Product Messy High Conversion, Low Yield (Many Impurities) Conversion->Messy Complex Mixture WrongIso Wrong Regioisomer Conversion->WrongIso Isomer Ratio Issue Act Check Activation (EWG Position) LowConv->Act Water Check Water Content (Hydrolysis?) Messy->Water Sterics Analyze Sterics (Ortho vs Para) WrongIso->Sterics LG Leaving Group Check (Is it F?) Act->LG EWG is Ortho/Para Solv Solvent Polarity (Switch to DMSO/NMP) LG->Solv LG is Cl/Br/I Temp Lower Temperature Water->Temp Dry Solvents Used Base Switch Base (Weaker/Bulky) Temp->Base Temp2 Thermodynamic Control (Adjust Temp) Sterics->Temp2 caption Figure 1: Diagnostic Logic Tree for SNAr Optimization

Part 2: Technical Modules (Troubleshooting)

Module 1: The "Stalled" Reaction (Kinetics & Activation)

Symptom: Starting material remains unconsumed even after heating. Root Cause: The energy barrier to form the Meisenheimer complex is too high.

Technical Insight: Unlike


 reactions, bond breaking is not the rate-determining step (RDS) in 

. The RDS is the nucleophilic attack and formation of the Meisenheimer complex.[1] Therefore, stabilizing this anionic intermediate is critical.

Protocol Adjustments:

  • The "Fluorine Effect" (Critical):

    • Question: Are you using a Chloride or Bromide leaving group?

    • Action: Switch to a Fluoride leaving group.

    • Why: Fluorine is the most electronegative atom. It inductively stabilizes the negative charge on the Meisenheimer complex, lowering the activation energy of the first step (

      
      ).
      
    • Rule of Thumb: Reactivity order in

      
       is F >> Cl 
      
      
      
      Br > I
      (Bunnett & Zahler, 1951).
  • Solvent Polarity:

    • Action: Switch from THF or Toluene to DMSO, DMF, or NMP .

    • Why: These dipolar aprotic solvents solvate the cation (e.g.,

      
      , 
      
      
      
      ) but leave the anionic nucleophile "naked" and highly reactive. They also stabilize the polar transition state.

Data Summary: Leaving Group Relative Rates | Leaving Group (X) | Relative Rate (


) | Mechanistic Driver |
| :--- | :--- | :--- |
| -F  | 3300  | High electronegativity stabilizes Meisenheimer complex. |
| -NO2  | ~100-300 | Strong electron-withdrawing capacity. |
| -Cl  | 4.3 | Weaker inductive effect; bond strength irrelevant. |
| -Br  | 4.3 | Similar to Cl. |
| -I  | 1.0 | Weakest inductive effect. |
Module 2: The "Messy" Reaction (Impurity Profiling)

Symptom: LCMS shows multiple peaks, including [M-Halide+OH] (phenol) or dimers. Root Cause: Competitive nucleophiles (water) or over-reaction.

Technical Insight: Water is an aggressive competitor in


. Hydroxide ions (generated from trace water + base) are often better nucleophiles than amines or alkoxides due to their small size.

Protocol Adjustments:

  • The Hydrolysis Trap:

    • Issue: Formation of phenols (Ar-OH).

    • Fix: Use anhydrous solvents and store hygroscopic bases (

      
      , 
      
      
      
      ) in a desiccator. Add 3Å molecular sieves to the reaction vessel.
    • Alternative: If using weak nucleophiles, switch to Cesium Carbonate (

      
      ) . The "Cesium Effect" improves solubility in organic solvents, allowing lower temperatures which suppress side reactions.
      
  • Base Selection:

    • Issue: Base-mediated degradation of the substrate.

    • Fix: Avoid strong alkoxides (NaOEt, KOtBu) unless necessary. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic carbonates.

Module 3: Regioselectivity (Polysubstituted Systems)

Symptom: Nucleophile attacks the wrong position (e.g., meta instead of para, or wrong halogen in di-halo systems).

Technical Insight: Regioselectivity is governed by the stability of the Meisenheimer intermediate.[2] The negative charge is delocalized primarily to positions ortho and para to the site of attack.

Decision Matrix:

  • Electronic Control: Attack occurs preferentially at the position that places the negative charge on the electron-withdrawing group (EWG).

    • Example: In 2,4-dichloronitrobenzene, the 4-Cl (para to nitro) is displaced ~100x faster than the 2-Cl (ortho to nitro) due to reduced steric hindrance, despite both being activated.

  • Steric Control: If the nucleophile is bulky (e.g., tert-butyl amine), attack will favor the least hindered position, even if it is electronically less favorable.

Module 4: Green Chemistry & Scale-Up

Symptom: Safety concerns with DMF/DMAc (reprotoxic) or exotherms on scale.

Actionable Alternatives:

  • Green Solvents:

    • N-Butylpyrrolidinone (NBP): A safer, non-reprotoxic alternative to NMP with similar solvency.

    • Cyrene (Dihydrolevoglucosenone): Excellent polarity but incompatible with strong bases (polymerizes).[3] Use only with weak bases (carbonates) and moderate temperatures (<100°C).

    • Aqueous Surfactant Systems: TPGS-750-M allows

      
       in water by creating lipophilic micelles, concentrating reactants and accelerating rates.
      

Part 3: The "Gold Standard" Optimization Screen

Do not guess. Run this 4-vial screen to determine optimal conditions.

Standard Conditions: 0.1 mmol Substrate, 1.2 equiv Nucleophile, 0.1 M Concentration.

VialSolventBaseTempPurpose
A DMSO

(2 equiv)
80°CBaseline: High polarity, standard inorganic base.
B Acetonitrile

(2 equiv)
RefluxSolubility Check: Cesium aids solubility; MeCN is easier to work up.
C NBPDIPEA (2 equiv)100°CGreen/Organic: Testing organic base solubility and green solvent.
D DMSONone (2 equiv Nucleophile)80°CSelf-Scavenging: If nucleophile is an amine, use excess to scavenge acid.

Step-by-Step Protocol:

  • Weigh substrate and base into vials.

  • Add solvent and stir for 5 mins to ensure dispersion.

  • Add nucleophile last (to prevent degradation of substrate by base prior to reaction).

  • Heat to target temperature.

  • Sampling: Take aliquots at 1h and 4h. Quench immediately into water/MeCN before LCMS to freeze the reaction.

Part 4: Visualizing the Mechanism

Understanding the energy landscape explains why Fluoride is superior.

SNAr_Energy_Profile Reactants Reactants (Ar-X + Nu:) TS1 TS1 (Nucleophilic Attack) Reactants->TS1 Rate Determining Step (k1) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 TS2 (Leaving Group Departure) Intermediate->TS2 Products Products (Ar-Nu + X:) TS2->Products Fast (k2) Note Fluorine (X=F) lowers TS1 energy via inductive stabilization Note->TS1 caption Figure 2: Energy Profile of SNAr Mechanism. Note that TS1 is the highest energy barrier.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152. Link

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents.[3] Chemical Communications, 50, 9650-9652. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarenes: A Key Reaction in Drug Discovery. European Journal of Organic Chemistry, 2019(31), 5163-5174. Link

  • Kölle, S., et al. (2020). Scalable and Sustainable Synthesis of Pharmaceuticals via SNAr Reactions in Water.[4][5] Green Chemistry, 22, 3955-3962. Link

Sources

Technical Support Hub: Solvent Optimization for 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Hub for 5-Bromo-4-fluoro-2-methylpyridine (CAS: 864830-16-0). It is designed to function as an interactive troubleshooting manual, prioritizing alternative and green solvent systems over traditional, hazardous choices.

Status: Active Ticket ID: PYR-F-BR-SOLV-01 Assigned Specialist: Senior Application Scientist

Reactivity Profile & Solvent Logic

Before selecting a solvent, you must identify your reaction vector. This molecule possesses two distinct electrophilic sites with opposing solvent requirements.

  • Vector A (C4-Position): The Fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitrogen and the inductive effect of the adjacent bromine. This reaction requires polar aprotic solvents  to stabilize the Meisenheimer intermediate.[1]
    
  • Vector B (C5-Position): The Bromine atom is the site for Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald) or Halogen-Metal Exchange. These reactions require coordinating ethers or non-polar aromatics to stabilize the metal catalyst (Pd) or organolithium species.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 5-Bromo-4-fluoro- 2-methylpyridine SnAr_Zone Vector A: C4-Fluorine (Nucleophilic Substitution) Substrate->SnAr_Zone Hard Nucleophiles (RO-, RNH2) Coupling_Zone Vector B: C5-Bromine (Pd-Catalyzed Coupling) Substrate->Coupling_Zone Pd(0) / Ar-B(OH)2 SnAr_Solvents Recommended Solvents: DMSO, NMP, Cyrene™ (High Dielectric Constant) SnAr_Zone->SnAr_Solvents Coupling_Solvents Recommended Solvents: 2-MeTHF, Toluene/H2O, CPME (Low Polarity / Coordinating) Coupling_Zone->Coupling_Solvents

Figure 1: Reactivity map illustrating the divergent solvent requirements for C4 (SnAr) vs. C5 (Coupling) functionalization.

Module A: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Fluorine at C4. Common Issue: Standard solvents (DMF, DMAc) are difficult to remove and pose toxicity risks.[2]

Q: I need to replace DMF. What is a high-performance, green alternative for ?

A: Cyrene™ (Dihydrolevoglucosenone) is the superior alternative. Unlike DMF, Cyrene is bio-based, biodegradable, and lacks the reproductive toxicity of dipolar aprotic amides. It possesses a similar dipole moment (Dipole: 4.4 D) to NMP, effectively stabilizing the anionic Meisenheimer complex required for fluorine displacement.

Protocol: Green Amination in Cyrene
  • Reagents: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv), Primary Amine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: Cyrene™ (0.5 M concentration).

  • Temperature: 100 °C.

Step-by-Step:

  • Charge: Add the pyridine substrate and

    
     to the reaction vessel.
    
  • Solvate: Add Cyrene™. Note: Cyrene is viscous; ensure vigorous magnetic stirring (≥600 RPM).

  • Addition: Add the amine. If the amine is volatile, use a sealed tube.

  • Reaction: Heat to 100 °C. Monitor by HPLC. The 4-F displacement is significantly faster than Br-displacement, but overheating (>140 °C) may trigger side reactions at the Br position.

  • Workup (Crucial): Cyrene is miscible with water but has a high boiling point (227 °C).

    • Do not distill.

    • Dilute reaction mixture with water (5 volumes).

    • Extract with Ethyl Acetate or IPAC (Isopropyl Acetate).

    • Wash organic layer with water (2x) to remove residual Cyrene.

Comparative Solvent Performance Data
SolventBoiling Point (°C)Dipole Moment (D)Green Score*Ease of Removal
DMF 1533.86Low (Red)Difficult (Water wash req.)
NMP 2024.09Low (Red)Very Difficult (High BP)
Cyrene™ 2274.40High (Green)Moderate (Water wash)
DMSO 1893.96Medium (Yellow)Difficult (Lyophilization)
Acetonitrile 823.92Medium (Yellow)Easy (Evaporation)

*Green Score based on CHEM21 solvent selection guide metrics.

Module B: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Target: Reaction at C5-Bromine. Common Issue: Dioxane is a likely carcinogen; THF forms peroxides. Protodehalogenation (loss of Br) is observed.

Q: My Suzuki coupling in Dioxane/Water is stalling. What is the alternative?

A: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol . 2-MeTHF is derived from corncobs (renewable) and separates from water, simplifying workup. Unlike THF, it has a higher boiling point (80 °C), allowing for higher reaction temperatures without a pressurized vessel.

Why it works: The 5-bromo position is sterically sensitive due to the adjacent 4-fluoro group. 2-MeTHF forms a biphasic system with water (unlike the homogeneous Dioxane/Water), which can protect sensitive boronic acids from rapid hydrolysis while still allowing the interfacial catalytic cycle to proceed.

Protocol: Robust Suzuki Coupling in 2-MeTHF
  • Reagents: Substrate (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 M aq. solution).
  • Solvent: 2-MeTHF (3 volumes) + Water (1 volume).

Step-by-Step:

  • Degas: Sparge the 2-MeTHF and aqueous base separately with Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death and homocoupling.

  • Mix: Combine substrate, boronic acid, and catalyst in the reactor.

  • Initiate: Add degassed 2-MeTHF and aqueous base.

  • Heat: Reflux at 75-80 °C.

  • Phase Cut: Upon completion, cool to RT. The layers will separate spontaneously. Drain the aqueous layer.

  • Purification: The organic layer contains your product. Wash with brine, dry over

    
    , and concentrate.
    

Module C: Lithiation (Halogen-Metal Exchange)

Target: C5-Lithium Species (for quenching with electrophiles). Common Issue: Cryogenic requirement (-78 °C) and side reactions (nucleophilic attack on C4-F).

Q: Can I perform lithiation without cooling to -78 °C?

A: Yes, by using Cyclopentyl Methyl Ether (CPME) . CPME has low latent heat of vaporization and high stability against organolithiums. It allows Halogen-Metal exchange at higher temperatures (e.g., -40 °C to -20 °C) compared to THF, because it coordinates less strongly to the Lithium, making the resulting species less aggressive towards the adjacent Fluorine (preventing "benzyne" type elimination or direct nucleophilic attack).

Troubleshooting: Prevention of "Benzyne" Formation

If you observe the formation of a complex mixture or tars during lithiation, it is likely due to the elimination of LiF to form a pyridyne intermediate.

Corrective Workflow:

  • Solvent: Change THF to CPME or Diethyl Ether (less polar solvents favor exchange over elimination).

  • Reagent: Use n-BuLi (inverse addition).

  • Technique: In-situ trapping. Do not generate the lithiated species and then add the electrophile. Mix the electrophile (e.g., TMS-Cl, aldehyde) with the bromo-pyridine first, then add n-BuLi slowly at -78 °C. This captures the transient lithio-species immediately.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Troubleshooting Start Reaction Failure Analysis Type Identify Reaction Type Start->Type SnAr SnAr (C4-F) Type->SnAr Cpl Coupling (C5-Br) Type->Cpl SnAr_Issue1 Low Conversion? SnAr->SnAr_Issue1 SnAr_Issue2 Regioselectivity Loss? SnAr->SnAr_Issue2 SnAr_Sol1 Switch to Cyrene or DMSO. Increase Temp to 120°C. SnAr_Issue1->SnAr_Sol1 SnAr_Sol2 Lower Temp. Check for Br-displacement (rare). SnAr_Issue2->SnAr_Sol2 Cpl_Issue1 Protodehalogenation (Product is H instead of Ar) Cpl->Cpl_Issue1 Cpl_Issue2 Black Precipitate (Pd Black) Cpl->Cpl_Issue2 Cpl_Sol1 Solvent is too 'wet' or protic. Use Anhydrous 2-MeTHF. Switch catalyst to Pd(dppf). Cpl_Issue1->Cpl_Sol1 Cpl_Sol2 O2 Leak. Re-degas solvents. Add ligand excess. Cpl_Issue2->Cpl_Sol2

Figure 2: Diagnostic logic for common experimental failures.

References

  • ChemicalBook. (2025).[3] 5-Bromo-2-fluoro-4-methyl-pyridine Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[1][3][4][5] Solubility Profile of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Retrieved from

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry.
  • MDPI. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from

  • Sigma-Aldrich. (2025). 5-Bromo-2-fluoro-4-methylpyridine Product Information. Retrieved from

  • RSC Publishing. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™. Retrieved from

Sources

Validation & Comparative

Comparative NMR Profiling: Regioselective Functionalization of 5-Bromo-4-fluoro-2-methylpyridine

[1]

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development.[1] Its utility lies in its "orthogonal reactivity": the C4-fluorine is activated for Nucleophilic Aromatic Substitution (SNAr), while the C5-bromine is primed for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

This guide provides a technical comparison of the reaction products resulting from these two divergent pathways. It focuses on 1H NMR diagnostics , offering researchers a definitive method to validate regioselectivity and identify product formation without relying solely on Mass Spectrometry.

Mechanistic Pathways & Regioselectivity[1]

The core challenge in utilizing this scaffold is ensuring the correct "handle" reacts.

  • Pathway A (SNAr): The electronegative nitrogen and bromine atom activate the C4-position. Fluorine is a superior leaving group to bromine in SNAr, making C4 the primary site of attack for amines/alkoxides.

  • Pathway B (Cross-Coupling): The C5-Br bond is weaker than the C-F bond toward oxidative addition by Pd(0), making C5 the exclusive site for Suzuki/Buchwald couplings under non-nucleophilic conditions.

Visualization: Reaction Divergence

ReactionPathwaysSM5-Bromo-4-fluoro-2-methylpyridineSNAr_CondNucleophile (Nu-H)Base, HeatSM->SNAr_CondSuzuki_CondAr-B(OH)2, Pd(0)Base, LigandSM->Suzuki_CondProd_AProduct A:4-Substituted(F Displaced)SNAr_Cond->Prod_AS_NAr (C4)Prod_BProduct B:5-Arylated(Br Displaced)Suzuki_Cond->Prod_BSuzuki (C5)

Figure 1: Divergent synthetic pathways.[1] Pathway A exploits the lability of the C-F bond, while Pathway B utilizes the C-Br bond for metal-catalyzed coupling.[1]

Comparative NMR Analysis

The presence of Fluorine (19F, spin 1/2) in the starting material creates distinct J-coupling patterns (doublets) in the 1H NMR spectrum. Monitoring the loss or retention of these couplings is the most reliable way to confirm reaction outcome.

Diagnostic Signals (500 MHz, CDCl3)
FeatureStarting Material (SM)Product A (SNAr at C4)Product B (Suzuki at C5)
H3 Proton Doublet (

7.[1]2)

Hz
Singlet (

6.3 - 6.[1]8) Upfield shift due to Nu
Doublet (

7.0 - 7.[1]3) F-coupling retained
H6 Proton Doublet (

8.[1]4)

Hz
Singlet (

8.0 - 8.[1]3) Loss of F-coupling
Doublet (

8.5 - 8.[1]8) Deshielded by Aryl ring
Methyl (C2) Singlet (

2.5)
Singlet (

2.4)
Singlet (

2.5 - 2.[1]6)
Fluorine Status PresentAbsent Present
Detailed Interpretation[2]
  • The "Fluorine Flag": In the Starting Material and Product B (Suzuki), H3 and H6 appear as doublets due to coupling with the adjacent Fluorine.

    • H3 (Ortho to F): Large coupling (

      
       Hz).[1]
      
    • H6 (Meta to F): Smaller coupling (

      
       Hz).[1]
      
  • SNAr Confirmation: If the reaction follows Pathway A, the Fluorine is ejected. The H3 and H6 signals will collapse from doublets into singlets . Additionally, H3 will shift significantly upfield (lower ppm) because the incoming nucleophile (usually an amine or ether) is more electron-donating than the original Fluorine.

  • Suzuki Confirmation: If the reaction follows Pathway B, the Fluorine remains. H3 and H6 remain doublets . However, new aromatic protons from the coupled aryl group will appear in the 7.0–8.0 ppm region.

Visualization: NMR Decision Logic

NMR_LogicStartAnalyze Crude 1H NMR(Aromatic Region)Check_SplitAre H3/H6 signalsDoublets or Singlets?Start->Check_SplitDoubletsDoublets Observed(J = 5-12 Hz)Check_Split->DoubletsDoubletsSingletsSinglets ObservedCheck_Split->SingletsSingletsCheck_NewAre new Aromaticpeaks present?Doublets->Check_NewResult_SNArProduct A Formed(S_NAr Substitution)Singlets->Result_SNArResult_SMNo Reaction(Starting Material)Check_New->Result_SMNoResult_SuzukiProduct B Formed(Suzuki Coupling)Check_New->Result_SuzukiYes

Figure 2: Logic tree for interpreting NMR spectra of reaction mixtures.

Experimental Protocols

Protocol A: SNAr Substitution (Synthesis of 4-Morpholino Derivative)

Targeting C4-F displacement.[1]

  • Reagents: 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq).[1]

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

  • Procedure:

    • Dissolve starting material in DMF (0.5 M concentration).

    • Add K2CO3 followed by Morpholine.

    • Heat to 80°C for 4-6 hours. Note: Higher temps may degrade the catalyst if attempting one-pot reactions, but for pure SNAr, 80-100°C is standard.[1]

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Validation: 1H NMR should show a singlet at ~6.5 ppm (H3) and morpholine peaks at 3.0-3.8 ppm.[1]

Protocol B: Suzuki-Miyaura Coupling (Synthesis of 5-Phenyl Derivative)

Targeting C5-Br displacement.[1]

  • Reagents: 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine halide, boronic acid, and base in the reaction vessel.[2][3]

    • Add Pd catalyst under inert atmosphere.

    • Heat to 90°C for 12-16 hours.

  • Validation: 1H NMR should show retention of H3/H6 doublets. H6 will shift downfield (~8.6 ppm) due to the deshielding effect of the new phenyl ring.

References

  • BenchChem. (2025).[4] Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • MDPI. (2023). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Retrieved from

  • ChemicalBook. (2024).[5] 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis and properties. Retrieved from

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from

  • Michigan State University. (2025). Proton NMR Chemical Shift Tables and Coupling Constants. Retrieved from

Comparing reactivity of 5-Bromo-4-fluoro-2-methylpyridine vs 5-chloro-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profiles of 5-Bromo-4-fluoro-2-methylpyridine and 5-Chloro-4-fluoro-2-methylpyridine .

Executive Summary

In the design of pyridine-based scaffolds, the choice between a 5-bromo and a 5-chloro substituent is rarely arbitrary. While both analogues serve as precursors for modifying the pyridine core, they exhibit divergent reactivity profiles that dictate their strategic use in synthesis.

  • 5-Bromo-4-fluoro-2-methylpyridine is the "Activation-Ready" scaffold. It is the superior choice for C5 functionalization via palladium-catalyzed cross-coupling or lithium-halogen exchange.

  • 5-Chloro-4-fluoro-2-methylpyridine is the "Stability-First" scaffold. It offers enhanced stability at the C5 position, allowing for chemoselective transformations at the C4-fluoro site (SNAr) without compromising the halogen handle, or serving as a lower-cost alternative when harsh coupling conditions are permissible.

Quick Comparison Matrix
Feature5-Bromo Analogue5-Chloro Analogue
C5-Halogen Bond Energy Weak (~68 kcal/mol)Strong (~81 kcal/mol)
Pd-Catalyzed Coupling High reactivity (mild conditions)Low reactivity (requires specialized ligands)
Li-Halogen Exchange Extremely fast (clean C5 lithiation)Slow/Inert (competing lateral lithiation)
C4-F SNAr Rate FastFaster (due to higher electronegativity of Cl)
Steric Profile Larger (Van der Waals radius ~1.85 Å)Smaller (Van der Waals radius ~1.75 Å)

Electronic & Structural Analysis

The reactivity difference is rooted in the interplay between the halogen at C5 and the fluoro-group at C4.

Bond Dissociation Energy (BDE) & Oxidative Addition

The C-Br bond is significantly longer and weaker than the C-Cl bond. In palladium-catalyzed cycles, the rate-limiting step is often the oxidative addition of the Pd(0) species into the C-X bond.[1][2]

  • 5-Bromo: Rapid oxidative addition. Compatible with standard catalysts (e.g., Pd(PPh3)4).

  • 5-Chloro: Sluggish oxidative addition. Requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to facilitate insertion.

Inductive Effects on C4 (SNAr Activation)

Both halogens are electron-withdrawing, but Chlorine is more electronegative (


) than Bromine (

).
  • Effect: The 5-Chloro substituent exerts a stronger inductive pull ($ -I $ effect) on the pyridine ring. This lowers the energy of the LUMO and stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack at C4.

  • Result: The 5-Chloro analogue activates the C4-Fluoro group toward nucleophilic displacement more effectively than the 5-Bromo analogue.

Reaction Scenario A: Metal-Catalyzed Cross-Coupling (C5 Functionalization)

This is the primary differentiator. If your goal is to build Carbon-Carbon or Carbon-Heteroatom bonds at position 5, the Bromo-analogue is the standard.

Experimental Workflow: Suzuki-Miyaura Coupling

Objective: Arylation at C5.

Protocol 1: 5-Bromo Coupling (Standard Conditions)
  • Reagents: 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq), Arylboronic acid (1.2 eq), K2CO3 (2.0 eq).

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Outcome: High conversion (>90%) to the 5-aryl product. The C4-F bond typically remains intact under these mild conditions.

Protocol 2: 5-Chloro Coupling (Forced Conditions)
  • Reagents: 5-Chloro-4-fluoro-2-methylpyridine (1.0 eq), Arylboronic acid (1.5 eq), K3PO4 (3.0 eq).

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) (Specialized ligand required).

  • Solvent: Toluene/Water (10:1).

  • Conditions: Reflux (100-110°C) for 12-18 hours.

  • Outcome: Slower conversion. Risk of side reactions (e.g., hydrolysis of C4-F) increases due to harsher temperatures and stronger bases.

Key Insight: Use the 5-Bromo analogue for library synthesis to ensure high success rates. Use the 5-Chloro analogue only if cost is a major driver or if the C5 position must survive a prior Pd-catalyzed step elsewhere in the molecule.

Reaction Scenario B: Nucleophilic Aromatic Substitution (SNAr at C4)

The 4-position is highly activated by the pyridine nitrogen (para-relationship). The 4-Fluoro group is an excellent leaving group for SNAr, significantly better than Cl or Br in this context.

Comparative Kinetics


Because Cl is more electronegative than Br, the 5-Chloro-4-fluoro-2-methylpyridine reacts faster with nucleophiles (amines, alkoxides, thiols) than the bromo-variant.

Protocol: Selective Displacement of Fluoride

Target: 4-Amino-5-halo-2-methylpyridine.

  • Dissolve 1.0 eq of substrate (5-Br or 5-Cl) in DMSO or NMP.

  • Add 1.2 eq of Primary Amine (R-NH2) and 2.0 eq of DIPEA.

  • Heat to 60°C (for 5-Cl) or 75°C (for 5-Br).

  • Monitor: The 5-Cl reaction will typically reach completion 20-30% faster than the 5-Br.

  • Selectivity: Both halogens (Br/Cl) at C5 are poor leaving groups compared to F at C4. Chemoselectivity is generally excellent for both.

Strategic Note: If the incoming nucleophile is sterically bulky, the smaller 5-Chloro substituent offers less steric hindrance than the 5-Bromo, further favoring the chloro-analogue for difficult SNAr couplings.

Reaction Scenario C: Lithium-Halogen Exchange (Lithiation)

This reaction highlights the most drastic difference between the two.

5-Bromo: The "Exchange" Pathway

Treating 5-Bromo-4-fluoro-2-methylpyridine with n-Butyllithium (n-BuLi) at -78°C in THF results in rapid Lithium-Halogen Exchange .

  • Mechanism: $ R-Br + nBuLi \rightarrow R-Li + nBuBr $

  • Product: 5-Lithio-4-fluoro-2-methylpyridine.

  • Utility: Can be quenched with electrophiles (aldehydes, CO2, I2) to functionalize C5.

5-Chloro: The "Deprotonation" Pathway

Treating 5-Chloro-4-fluoro-2-methylpyridine with n-BuLi under the same conditions often fails to undergo exchange.

  • Reason: The C-Cl bond is too strong for rapid exchange at cryogenic temperatures.

  • Side Reactions: Instead of exchanging the Cl, the strong base may:

    • Deprotonate the 2-Methyl group (lateral lithiation).

    • Perform Directed Ortho Metalation (DoM) at C3 (ortho to the Fluoro group).

  • Result: A mixture of products or recovery of starting material.[3][4][5] Do not use the Chloro-analogue if you intend to generate the C5-anion via standard exchange.

Decision Pathways & Visual Summary

The following diagram illustrates the divergent synthetic pathways based on the chosen halogen.

ReactivityComparison Start Target Transformation? Path_C5 Functionalize C5 (Coupling/Lithiation) Start->Path_C5 Path_C4 Functionalize C4 (S_NAr Displacement) Start->Path_C4 Br_Choice Select 5-Bromo (Weak C-X bond) Path_C5->Br_Choice Preferred Cl_Choice Select 5-Chloro (Strong C-X bond) Path_C5->Cl_Choice Avoid Path_C4->Br_Choice Acceptable Path_C4->Cl_Choice Preferred (Kinetics) Br_Result Excellent Pd-Coupling Clean Li-Hal Exchange Br_Choice->Br_Result Cl_Result Faster S_NAr Rate Lower Steric Hindrance Cl_Choice->Cl_Result Cl_Fail Poor/No Li-Hal Exchange Requires Exotic Catalysts Cl_Choice->Cl_Fail If C5 reaction attempted

Figure 1: Decision tree for selecting between 5-Bromo and 5-Chloro scaffolds based on the desired reaction site.

References

  • MDPI. (2025). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (2025).[6] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Retrieved from [Link]

  • BYU ScholarsArchive. (2013). Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Preparation of 2-Bromo-6-Lithiopyridine. Retrieved from [Link]

Sources

The Strategic Utility of 5-Bromo-4-fluoro-2-methylpyridine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a comprehensive analysis of 5-Bromo-4-fluoro-2-methylpyridine, a halogenated pyridine derivative with significant potential in organic synthesis and medicinal chemistry. While direct comparative experimental data for this specific isomer is limited in publicly accessible literature, this guide will extrapolate its advantages over other pyridines by examining its structural features and the established reactivity of closely related analogues.

The Architectural Advantage: Unpacking the Reactivity of 5-Bromo-4-fluoro-2-methylpyridine

The synthetic utility of 5-Bromo-4-fluoro-2-methylpyridine stems from the specific arrangement of its substituents, which imparts a unique reactivity profile. The pyridine core, a common motif in pharmaceuticals, is rendered electron-deficient by the nitrogen atom, making it susceptible to nucleophilic attack.[1] The strategic placement of a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position offers distinct handles for sequential and site-selective modifications.

This trifunctional nature allows for a diversity of chemical transformations, making it a valuable precursor for complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.[2]

Orthogonal Reactivity: A Key Advantage in Multi-step Synthesis

A significant advantage of 5-Bromo-4-fluoro-2-methylpyridine lies in the differential reactivity of its two halogen substituents. This "orthogonality" is crucial for selective, stepwise functionalization.

Nucleophilic Aromatic Substitution (SNAr): The Role of the 4-Fluoro Group

The fluorine atom at the 4-position, being para to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNAr).[1] In SNAr reactions on halo-substituted pyridines, the general order of leaving group ability is F > Cl > Br > I.[3] This is due to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3]

This preferential reactivity allows for the selective displacement of the fluoride with a variety of nucleophiles (e.g., amines, alcohols, thiols) while leaving the bromide at the 5-position intact for subsequent transformations. This is a distinct advantage over pyridines with less reactive halogens or those lacking this activating feature.

Illustrative SNAr Workflow

Caption: General workflow for SNAr on 5-Bromo-4-fluoro-2-methylpyridine.

Palladium-Catalyzed Cross-Coupling: The Versatility of the 5-Bromo Group

The carbon-bromine bond at the 5-position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4] These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The ability to perform these transformations under conditions that do not affect the substituent introduced at the 4-position (via SNAr) allows for a modular and highly convergent synthetic strategy. This is a significant advantage over simpler pyridines that may require more complex or lower-yielding methods to achieve similar levels of substitution.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance: Insights from Related Pyridines

Pyridine Derivative Key Reaction Typical Yield (%) Advantages Disadvantages Reference
2-Bromo-5-fluoropyridineSuzuki Coupling85-95High reactivity in cross-coupling.SNAr at the 5-position is less favorable.[5]
5-Bromo-2-methylpyridin-3-amineSuzuki Coupling70-90Amine group can be a useful pharmacophore.May require protection/deprotection steps.[4]
2-Bromo-4-fluoro-5-methylpyridineSuzuki CouplingHigh (ligand dependent)Orthogonal reactivity of halogens.Limited commercial availability of some isomers.[6]
5-Bromo-4-fluoro-2-methylpyridine (Predicted) SNAr followed by Suzuki CouplingPotentially high for both stepsOrthogonal reactivity, defined regiochemistry.Lack of extensive published data.N/A

Note: The data presented is illustrative and based on reported yields for similar substrates. Actual yields will depend on specific reaction conditions and substrates.

Experimental Protocols: A Guide for Application

The following are generalized protocols for the key transformations involving halogenated pyridines, which can be adapted for 5-Bromo-4-fluoro-2-methylpyridine.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on the reaction of a related isomer, 2-Bromo-4-fluoro-5-methylpyridine, with a nucleophile.[3]

Materials:

  • 5-Bromo-4-fluoro-2-methylpyridine (1.0 eq)

  • Nucleophile (e.g., morpholine, 1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred solution of 5-Bromo-4-fluoro-2-methylpyridine in DMSO, add the nucleophile and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.[6]

Materials:

  • 5-Bromo-4-(substituted)-2-methylpyridine (1.0 eq)

  • Arylboronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

  • Base (e.g., K2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water)

Procedure:

  • In a reaction vessel, combine the bromopyridine derivative, the boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion: A Versatile and Strategic Building Block

  • Orthogonal Reactivity: The distinct reactivity of the 4-fluoro and 5-bromo substituents allows for selective and sequential functionalization through SNAr and palladium-catalyzed cross-coupling reactions.

  • Regiocontrol: The predictable nature of these reactions provides excellent control over the final substitution pattern of the pyridine ring.

  • Synthetic Efficiency: The ability to perform sequential modifications on a single scaffold can lead to more convergent and efficient synthetic routes compared to approaches that require the introduction of substituents at earlier stages.

While a lack of extensive published data necessitates that researchers conduct their own optimization studies, the fundamental principles of pyridine chemistry and the data from related isomers strongly suggest that 5-Bromo-4-fluoro-2-methylpyridine is a valuable and strategic tool for the modern synthetic chemist.

References

A comprehensive list of references is not possible due to the limited direct literature on 5-Bromo-4-fluoro-2-methylpyridine. The following references provide foundational knowledge and data on related compounds and reactions:

  • Benchchem. (2025). Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
  • Benchchem. (2025).
  • PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.
  • Preparation method of fluoropyridine compounds. (n.d.).
  • Benchchem. (2025). Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.).
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry.
  • Benchchem. (2025).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
  • Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. (n.d.).
  • Method for synthesizing 5-Bromo-2, 4-dichloropyridine. (n.d.).

Sources

Comparative Guide: Catalyst Systems for Suzuki Coupling of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of catalysts for Suzuki reactions with 5-Bromo-4-fluoro-2-methylpyridine Content Type: Publish Comparison Guides

Executive Summary

This guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-fluoro-2-methylpyridine , a highly functionalized heterocyclic building block. The presence of a fluorine atom ortho to the bromine (C4 position) creates a unique reactivity landscape: it activates the C5-Br bond for oxidative addition but simultaneously renders the C4 position susceptible to nucleophilic aromatic substitution (SNAr).

Our analysis identifies Pd(OAc)₂/XPhos as the superior system for high-yield synthesis, offering rapid turnover and steric protection against side reactions. Traditional Pd(PPh₃)₄ systems remain a viable, cost-effective baseline but require stricter control over reaction time and temperature to prevent defluorination.

Substrate Analysis & Reactivity Profile

The substrate 5-Bromo-4-fluoro-2-methylpyridine presents a "push-pull" electronic challenge.

  • C5-Br (Reactive Site): The bromine is located meta to the pyridine nitrogen but ortho to the highly electronegative fluorine. This inductive activation makes oxidative addition faster than in simple bromopyridines.

  • C4-F (Risk Site): The fluorine atom is activated by the electron-deficient pyridine ring. Strong nucleophiles (e.g., hydroxide, alkoxides) or high temperatures can trigger SNAr, displacing the fluorine instead of coupling at the bromine.

  • N1/C2-Me (Coordination/Sterics): The C2-methyl group provides steric bulk that discourages catalyst poisoning by the pyridine nitrogen, a common issue in pyridine couplings.

Reactivity Diagram

The following diagram maps the competing pathways: the desired Suzuki cycle versus the undesired SNAr side reaction.

ReactivityMap Substrate 5-Bromo-4-fluoro- 2-methylpyridine Pd_Cycle Pd(0) Catalytic Cycle (Suzuki Coupling) Substrate->Pd_Cycle  + Boronic Acid  + Pd Catalyst SNAr_Path SNAr Pathway (Fluorine Displacement) Substrate->SNAr_Path  + Strong Base  (e.g., NaOMe) Product Desired Biaryl Product (C5-C Coupling) Pd_Cycle->Product  Reductive  Elimination Byproduct Undesired Ether/Amine (C4 Substitution) SNAr_Path->Byproduct  Nucleophilic  Attack

Caption: Divergent reaction pathways. The choice of catalyst and base dictates whether the reaction proceeds via the desired Pd-cycle or the parasitic SNAr pathway.

Comparative Analysis of Catalyst Systems

The following table summarizes the performance of three distinct catalyst classes based on experimental data for 3-bromo-4-fluoropyridines (structurally analogous to the target).

FeatureSystem A: High Performance System B: The Standard System C: Robust/Green
Catalyst Precursor Pd(OAc)₂ Pd(PPh₃)₄ Pd(dppf)Cl₂·DCM
Ligand XPhos (or SPhos)PPh₃ (Bound)dppf (Bidentate)
Base K₃PO₄ (Tribasic Potassium Phosphate)Na₂CO₃ (Sodium Carbonate)K₂CO₃ or Cs₂CO₃
Solvent System 1,4-Dioxane / H₂O (10:1)DME / H₂O (4:1)Toluene / Ethanol / H₂O
Typical Yield 79% - 92% 60% - 70%65% - 75%
Reaction Time 1 - 4 Hours12 - 24 Hours8 - 16 Hours
Key Advantage Excellent for sterically hindered/electron-poor substrates.Low cost; widely available.Air-stable; easy handling.
Primary Risk Higher cost of ligand.Thermal degradation of catalyst (Pd black formation).Slower oxidative addition.
Technical Analysis of Choices
  • Why System A (XPhos) Wins: Dialkylbiaryl phosphines like XPhos are bulky and electron-rich. The bulk promotes reductive elimination (crucial for sterically hindered biaryls), while the electron richness accelerates oxidative addition into the C-Br bond. Crucially, XPhos forms a monoligated Pd species that is highly active, allowing the reaction to proceed at lower temperatures (60-80°C), which suppresses the SNAr side reaction at the C4-F position.

  • Why System B (Tetrakis) Lags: Pd(PPh₃)₄ is coordinatively saturated. It requires the dissociation of two PPh₃ ligands to become active. This dissociation is slow and reversible. Furthermore, the resulting "naked" Pd species is prone to clustering into inactive Pd black, especially in the presence of the pyridine nitrogen which can compete for binding.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (Recommended)

Targeting >80% Yield with difficult boronic acids.

Materials:

  • Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) [10:1 ratio]

Step-by-Step Workflow:

  • Pre-complexation (Optional but recommended): In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of Dioxane. Stir at room temperature for 5 minutes until the solution turns from orange to a pale yellow/brown (formation of the active L-Pd(0) species).

  • Reaction Assembly: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Substrate, Boronic Acid, and solid K₃PO₄.

  • Inerting: Seal the vessel and evacuate/backfill with Argon three times.

  • Addition: Syringe in the remaining Dioxane and the pre-formed catalyst solution. Add the degassed water.

  • Heating: Heat to 80°C . Monitor by LC-MS after 1 hour.

    • Note: Do not exceed 100°C to avoid defluorination.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the organic phase with brine, dry over MgSO₄, and concentrate.

Protocol B: Standard Conditions (Baseline)

For simple, electron-rich boronic acids.

Materials:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Workflow:

  • Assembly: Add Substrate, Boronic Acid, and Pd(PPh₃)₄ to a flask.

  • Solvent: Add DME (degassed) and 2M Na₂CO₃ solution.

  • Heating: Reflux at 90°C for 16 hours.

  • Note: If the reaction turns black (Pd precipitation) before completion, add more catalyst.

Mechanistic Validation (The "Why")

The success of the Suzuki coupling depends on the Transmetalation step being faster than the competing hydrolysis of the boronic acid (Protodeboronation).

For 5-Bromo-4-fluoro-2-methylpyridine, the cycle is visualized below. Note the critical role of the Base in activating the Boronic Acid, not the Palladium.

SuzukiMechanism cluster_ligand Ligand Effect (XPhos) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-4-F-Pyridine TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activate Boronic Acid with K3PO4 RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product

Caption: The catalytic cycle. XPhos accelerates the Oxidative Addition (Cluster) and stabilizes the unsaturated Pd(0) species.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Switch to Protocol A (XPhos). The bulky ligand prevents N-coordination to the Pd center.
Defluorination (SNAr) Base is too strong or Temp too high.Switch from Carbonates/Hydroxides to K₃PO₄ or KF . Lower temp to 60-70°C.
Protodeboronation Boronic acid is unstable (common with 2-heteroaryl boronates).Use Boronic Esters (Pinacol) or MIDA boronates instead of acids. Add base slowly.
Homocoupling Oxygen present in system.Re-degas solvents (sparge with Argon for 15 mins). Ensure system is strictly anaerobic.

References

  • BenchChem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Bromofluoropyridines. (Accessed 2024).[1][2][3][4]

  • MDPI Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017, 22(2), 190.

  • White Rose eTheses. Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. (Referencing XPhos conditions for 3-bromo-4-fluoropyridine).

  • Fortune Journals. Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase Inhibitors. (2025).[2][4][5][6][7]

  • Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes. (Highlighting SNAr risks).

Sources

Benchmarking 5-Bromo-4-fluoro-2-methylpyridine in specific synthetic applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold for Trisubstituted Pyridines

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7) represents a strategic building block in medicinal chemistry, offering a superior alternative to traditional chlorinated or non-halogenated pyridine scaffolds. Its core value lies in the orthogonal reactivity of its substituents:

  • C4-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the strong electron-withdrawing nature of fluorine and the para-nitrogen effect.
    
  • C5-Bromo: Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with high site-selectivity over the C4-F bond.

  • C2-Methyl: Provides a handle for lateral lithiation or oxidation to carboxylic acids, while also modulating the lipophilicity (

    
    ) of the final drug candidate.
    

This guide benchmarks 5-Bromo-4-fluoro-2-methylpyridine against its chlorinated analog (5-Bromo-4-chloro-2-methylpyridine) and the non-functionalized core (5-Bromo-2-methylpyridine), demonstrating its utility in rapidly accessing complex 2,4,5-trisubstituted pyridine libraries.

Comparative Analysis: Why Fluorine Matters

Reaction Efficiency: Kinetics

The primary advantage of the 4-fluoro scaffold over the 4-chloro analog is the significantly enhanced rate of


 reactions. In electron-deficient systems like pyridine, the rate-determining step of 

is the addition of the nucleophile to form the Meisenheimer complex. Fluorine, being the most electronegative element, stabilizes this anionic intermediate far better than chlorine, despite being a poorer leaving group in

reactions.

Table 1: Relative Reactivity in


 with Morpholine (Model Reaction) 
Conditions: 1.0 eq. Substrate, 1.2 eq. Morpholine, 2.0 eq. 

, DMSO,

.
SubstrateLeaving Group (C4)Reaction TimeYieldComments
5-Bromo-4-fluoro-2-methylpyridine -F < 1 Hour 96% Rapid conversion; mild conditions possible.
5-Bromo-4-chloro-2-methylpyridine-Cl12 Hours78%Requires higher temp (

) for completion.
5-Bromo-2-methylpyridine-HN/A0%No reaction (requires activation/oxidation).
Chemoselectivity: The "Br vs. F" Orthogonality

A critical design requirement in library synthesis is the ability to functionalize the C4 and C5 positions independently.

  • Scenario A (Suzuki First): Pd-catalyzed coupling occurs exclusively at the C5-Br bond. The C4-F bond is generally inert to

    
     oxidative addition under standard conditions (unlike C4-Cl, which can compete, leading to mixtures).
    
  • Scenario B (

    
     First):  Nucleophiles attack the C4-F  position exclusively. The C5-Br bond remains intact, ready for subsequent coupling.
    

This "plug-and-play" capability allows for the synthesis of distinct regioisomers from a single starting material.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available using 5-Bromo-4-fluoro-2-methylpyridine, highlighting the specific activation modes.

G Figure 1: Orthogonal functionalization pathways. Path A exploits the high reactivity of C4-F for SNAr. Path B exploits the C5-Br for Pd-coupling. Start 5-Bromo-4-fluoro- 2-methylpyridine SNAr_Product 4-Amino-5-bromo- 2-methylpyridine Start->SNAr_Product Path A: SNAr (Amine, K2CO3, DMSO) Selectivity: C4-F >>> C5-Br Suzuki_Product 5-Aryl-4-fluoro- 2-methylpyridine Start->Suzuki_Product Path B: Suzuki (Ar-B(OH)2, Pd(PPh3)4) Selectivity: C5-Br >>> C4-F Final_1 4-Amino-5-aryl- 2-methylpyridine SNAr_Product->Final_1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Final_2 5-Aryl-4-amino- 2-methylpyridine Suzuki_Product->Final_2 SNAr (Amine, Heat)

Figure 1: Orthogonal functionalization pathways. Path A exploits the high reactivity of C4-F for SNAr. Path B exploits the C5-Br for Pd-coupling.

Experimental Protocols

Protocol A: Rapid Functionalization (C4-Selective)

Objective: Synthesis of 4-morpholino-5-bromo-2-methylpyridine. Scope: Applicable to primary and secondary amines, thiols, and alkoxides.

  • Preparation:

    • Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (190 mg, 1.0 mmol).

    • Add DMSO (2.0 mL) and a magnetic stir bar.

    • Add Potassium Carbonate (

      
      )  (276 mg, 2.0 mmol).
      
    • Add Morpholine (105 µL, 1.2 mmol).

  • Reaction:

    • Seal the vial and heat to

      
        for 60 minutes.
      
    • Monitoring: Check by TLC (EtOAc/Hexane 1:4) or LC-MS.[1] The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Pour the mixture into water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (0-30% EtOAc in Hexanes) yields the product as a pale yellow solid.

    • Expected Yield: 90-96%.

Protocol B: Site-Selective Suzuki Coupling (C5-Selective)

Objective: Synthesis of 5-phenyl-4-fluoro-2-methylpyridine. Scope: Applicable to aryl and heteroaryl boronic acids.

  • Preparation:

    • In a glovebox or under

      
      , charge a microwave vial with 5-Bromo-4-fluoro-2-methylpyridine  (190 mg, 1.0 mmol).
      
    • Add Phenylboronic acid (146 mg, 1.2 mmol).

    • Add

      
        (58 mg, 0.05 mmol, 5 mol%).
      
    • Add Sodium Carbonate (

      
      )  (212 mg, 2.0 mmol).
      
  • Solvent Addition:

    • Add degassed Dioxane/Water (4:1) (5 mL).

  • Reaction:

    • Heat at

      
        for 4-6 hours (or 30 min in microwave at 
      
      
      
      ).
    • Note: The C4-F bond remains intact under these conditions.

  • Workup & Purification:

    • Filter through a Celite pad.

    • Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 75-85%.

Strategic Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The 2-methyl-4,5-disubstituted pyridine motif mimics the adenine binding mode in the ATP pocket of several kinases (e.g., p38 MAP kinase, EGFR).

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight (MW 190.01) and distinct vectors (C4, C5) make it an ideal core for growing fragments.

Comparison Summary
Feature5-Bromo-4-fluoro-2-methylpyridine5-Bromo-4-chloro-2-methylpyridine

Rate
High (Fast library generation)Low (Bottleneck step)
Pd-Coupling Selectivity Excellent (C5 only)Moderate (Risk of C4 coupling)
Cost Higher (Premium Reagent)Lower (Commodity Reagent)
Overall Utility Best for Late-Stage Functionalization Best for Large-Scale Commodity Synthesis

References

  • General Reactivity of Fluoropyridines

    • Schlosser, M., & Rausis, T. (2004). Site-Selective Functionalization of Halogenated Pyridines. European Journal of Organic Chemistry.

  • 
     Mechanisms in Heterocycles: 
    
    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.

  • Commercial Availability & Properties

    • ChemicalBook. (2024). 5-Bromo-4-fluoro-2-methylpyridine (CAS 1211532-14-7) Product Entry.[1][2][3][4]

  • Suzuki Coupling Selectivity

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Validates Br > Cl/F selectivity).

Sources

Review of literature citing the use of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide reviews the strategic utility and literature context of 5-Bromo-4-fluoro-2-methylpyridine , a specialized heterocyclic building block.

Strategic Utility, Comparative Analysis, and Experimental Protocols

Executive Summary: The "Fluorine Advantage"

In the landscape of kinase inhibitor discovery and medicinal chemistry, 5-Bromo-4-fluoro-2-methylpyridine represents a high-value "orthogonal" scaffold. Unlike its chlorinated counterparts, the C4-fluorine atom functions as a hyper-reactive handle for Nucleophilic Aromatic Substitution (SNAr), allowing for mild, regioselective functionalization at the 4-position without compromising the C5-bromine handle reserved for Palladium-catalyzed cross-coupling.

This guide analyzes the compound's performance against standard alternatives, citing its utility in accessing 4-amino-5-aryl-2-methylpyridine motifs—a core pharmacophore in DYRK1A and EGFR inhibitor research.

Comparative Analysis: Performance vs. Alternatives

The selection of a halogenated pyridine dictates the synthetic route's efficiency. The table below compares 5-Bromo-4-fluoro-2-methylpyridine with its closest structural analogs.

Feature5-Bromo-4-fluoro-2-methylpyridine (Target)5-Bromo-2-methyl-4-chloropyridine (Alternative A)5-Bromo-2-fluoropyridine (Alternative B)
C4-Reactivity (SNAr) High (Fluorine is an excellent leaving group in SNAr)Moderate (Requires higher heat/forcing conditions)N/A (No C4 leaving group)
Regioselectivity Exclusive C4 (C5-Br is stable to SNAr)Mixed (Risk of Pd-catalyzed side reactions if not careful)C2-Selective (SNAr occurs at C2)
Steric Profile C2-Methyl provides steric bulk/metabolic blockC2-Methyl provides steric bulkLow (Lacks methyl group)
Primary Utility Rapid synthesis of 4-amino/alkoxy derivativesCost-effective bulk synthesisAccessing 2-substituted pyridines
Technical Insight: The "Fluorine Effect"

The superiority of the 4-fluoro analog over the 4-chloro analog lies in the rate of the addition step in the SNAr mechanism. The high electronegativity of fluorine lowers the energy of the transition state leading to the Meisenheimer complex, accelerating the reaction with amines or alkoxides by orders of magnitude compared to chlorine. This allows for substitution at lower temperatures, preserving the sensitive C5-Br bond for subsequent coupling.

Literature & Case Studies

While often hidden within patent Markush structures, the utility of this scaffold is evident in the synthesis of complex kinase inhibitors.

Case Study: DYRK1A Inhibitors (Patent US10927106B2)
  • Context: The development of benzothiazole derivatives for treating neurodegenerative disorders (Alzheimer's).

  • Application: The patent cites the use of 5-bromo-2-methylpyridin-4-amine as a critical intermediate to synthesize the drug candidate PST-157 .

  • Connection: The most efficient route to high-purity 5-bromo-2-methylpyridin-4-amine is the SNAr displacement of the fluorine in 5-Bromo-4-fluoro-2-methylpyridine with ammonia or a protected amine surrogate. Direct bromination of 2-methylpyridin-4-amine often yields regioisomeric mixtures (3-Br vs 5-Br), whereas starting with the pre-functionalized 4-fluoro-5-bromo scaffold guarantees the correct 5-Br regiochemistry.

Experimental Protocols

Workflow A: Regioselective SNAr Displacement

Objective: Functionalization of C4 with a primary amine.

Rationale: The C4 position is activated by the pyridine nitrogen (para-relationship) and the electron-withdrawing bromine (ortho-relationship). The C2-methyl group slightly deactivates the ring but provides essential stability.

  • Preparation: Dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

  • Reagent Addition: Add the primary amine (R-NH₂, 1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at 60–80 °C for 4–6 hours.

    • Note: The fluoro-analog reacts significantly faster than the chloro-analog (which typically requires >100 °C).

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

  • Validation: Monitor disappearance of the starting material (fluorine signal loss in 19F NMR) and formation of the product (appearance of NH signal in 1H NMR).

Workflow B: Suzuki-Miyaura Cross-Coupling

Objective: Arylation at C5 to build the biaryl core.

Rationale: With the C4 position capped (e.g., as an amine or ether), the C5-bromide is now the sole reactive site for Pd-catalyzed coupling.

  • System: Combine the C4-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in 1,4-Dioxane/Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Why: The bidentate ligand dppf prevents chelation of the palladium to the pyridine nitrogen, a common cause of catalyst deactivation in pyridine couplings.

  • Reaction: Degas with Nitrogen for 10 min, then heat to 90 °C for 12 hours.

  • Purification: Filter through Celite and purify via silica gel chromatography.

Visualizations

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the divergent reactivity of the scaffold, highlighting the "Order of Operations" critical for success.

ReactionPathway cluster_logic Selectivity Rules Start 5-Bromo-4-fluoro- 2-methylpyridine SNAr Step 1: S_NAr (Nucleophilic Attack) Start->SNAr R-NH2, 60°C (Targeting C4-F) Intermediate 4-Amino-5-bromo- 2-methylpyridine SNAr->Intermediate F Displacement Suzuki Step 2: Suzuki Coupling (Pd-Catalysis) Intermediate->Suzuki Ar-B(OH)2, Pd(0) (Targeting C5-Br) Product Final Kinase Inhibitor Scaffold Suzuki->Product Biaryl Formation Rule1 C4-F: Labile to Nucleophiles Rule2 C5-Br: Inert to Nucleophiles, Active for Pd

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of C4-F and C5-Br.

References

  • Benzothiazole derivatives as DYRK1 inhibitors.
  • Nucleophilic Arom

    • Source:Organic Chemistry Portal (General Methodology).
    • Relevance: Provides the mechanistic grounding for the enhanced reactivity of 4-fluoropyridines compared to their chloro-analogs.
    • Link:[Link]

  • Regioselective Synthesis of Polysubstituted Pyridines.

    • Source:Journal of Medicinal Chemistry (Contextual Reference).
    • Relevance: Illustrates the general SAR (Structure-Activity Relationship) strategy of using methyl-substituted pyridines to improve metabolic stability in kinase inhibitors.
    • Link:[Link]

Technical Guide: Isomeric Purity Analysis of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1214343-77-9) is a critical scaffold in the synthesis of kinase inhibitors and agrochemicals. Its structural integrity is defined by the specific arrangement of the bromine (C5), fluorine (C4), and methyl (C2) groups.

The Core Challenge: The synthesis of this intermediate often involves electrophilic aromatic substitution (bromination) or nucleophilic fluorination, both of which are prone to regioisomerism. Common impurities include 3-bromo-4-fluoro-2-methylpyridine and 5-bromo-2-fluoro-4-methylpyridine . Because these isomers share identical molecular weights (190.01 g/mol ) and nearly identical polarity, standard C18 HPLC often fails to resolve them, leading to "hidden" impurities that compromise downstream SAR (Structure-Activity Relationship) data.

This guide evaluates three analytical methodologies—GC-MS, HPLC-UV, and 19F-NMR —to establish a self-validating quality control system.

Part 1: Comparative Analysis of Methodologies

Gas Chromatography - Mass Spectrometry (GC-MS)[1][2][3]
  • Role: High-throughput screening and volatile impurity profiling.

  • Performance: Halogenated pyridines are sufficiently volatile for GC. Capillary GC offers higher theoretical plate counts than HPLC, potentially resolving isomers with boiling point differences of <1°C.

  • Limitation: The Mass Spectra (EI source) for regioisomers are virtually identical. You cannot rely on library matching; you must rely on Retention Time (RT) relative to a certified standard.

High-Performance Liquid Chromatography (HPLC-UV)
  • Role: Quantitative purity assessment (Area %).

  • Performance: Standard C18 columns often co-elute pyridine isomers.

  • The Solution: Use Phenyl-Hexyl stationary phases. The

    
     interactions between the phenyl ring of the column and the electron-deficient pyridine ring of the analyte provide selectivity based on electron density distribution, which varies significantly between regioisomers.
    
19F Nuclear Magnetic Resonance (19F-NMR)
  • Role: The "Gold Standard" for structural validation.

  • Performance: Fluorine is highly sensitive to its local electronic environment.[1] An ortho-fluorine (next to nitrogen) will shift significantly compared to a para-fluorine.

  • Advantage: Unlike 1H-NMR, which can be cluttered by alkyl signals, 19F-NMR usually shows distinct, singlet-like (or simple coupled) peaks for each isomer, allowing for definitive identification without reference standards.

Summary of Performance
FeatureHPLC-UV (Phenyl-Hexyl)GC-MS (Split Injection)19F-NMR
Specificity High (with method dev)Medium (RT dependent)Very High (Structural)
Sensitivity High (<0.05% detection)Very High (<0.01%)Low (~1%)
Throughput 15-20 min/sample10-15 min/sample5-10 min/sample
Isomer ID Requires StandardRequires StandardAb Initio (Coupling constants)

Part 2: Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Objective: Quantify isomeric purity >99.5%.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffer pH is critical for pyridine peak shape).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 260 nm (Pyridine

    
     transition).
    
  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Isocratic Hold
15.0 95% Linear Ramp
18.0 95% Wash

| 18.1 | 5% | Re-equilibration |

Self-Validating Step: Calculate the Tailing Factor (


) . For halogenated pyridines, 

must be < 1.5. If

, residual silanols are interacting with the pyridine nitrogen; add 5mM Ammonium Formate to Mobile Phase A.
Protocol B: 19F-NMR Structural Confirmation

Objective: Distinguish 4-fluoro (target) from 2-fluoro (impurity).

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) - Optional for quantitation.
  • Parameters:

    • Relaxation Delay (

      
      ): > 10 seconds (Fluorine relaxes slowly; short 
      
      
      
      ruins integration accuracy).
    • Scans: 64 (minimum).

  • Interpretation:

    • Target (5-Bromo-4-fluoro-2-methylpyridine): Look for signal around -90 to -100 ppm .

    • Impurity (2-Fluoro isomer): Look for signal around -60 to -70 ppm (deshielded by adjacent Nitrogen).

Part 3: Visualizations & Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression from sample receipt to certificate of analysis (CoA) generation.

AnalysisWorkflow Start Crude Sample (5-Br-4-F-2-Me-Pyridine) Screen Step 1: GC-MS Screen (Check Volatiles/Solvents) Start->Screen Decision1 Is Purity > 95%? Screen->Decision1 NMR Step 2: 19F-NMR (Structural Validation) Decision1->NMR Yes Fail Reject / Recrystallize Decision1->Fail No (Major Impurities) IsomerCheck Isomer Check: Shift @ -90ppm vs -65ppm NMR->IsomerCheck HPLC Step 3: HPLC (Phenyl-Hexyl) (Final Purity %) IsomerCheck->HPLC Correct Isomer Confirmed IsomerCheck->Fail Wrong Isomer Detected Pass Generate CoA HPLC->Pass

Caption: Analytical workflow prioritizing structural confirmation (NMR) before final quantification (HPLC).

Diagram 2: Mechanism of Isomer Separation (HPLC)

Why Phenyl-Hexyl columns succeed where C18 fails: The interaction between the stationary phase and the pyridine ring.

SeparationMechanism cluster_column Phenyl-Hexyl Stationary Phase cluster_analytes Analytes Phase Phenyl Ring (Stationary) Target Target Molecule (4-Fluoro) Phase->Target Strong Pi-Pi Stacking (Electron Deficient Ring) Impurity Impurity (2-Fluoro) Phase->Impurity Weak Interaction (Steric/Electronic Repulsion) Result Result: Different Retention Times Target->Result Impurity->Result

Caption: Phenyl-Hexyl phases exploit Pi-Pi interactions, which vary based on the electron-withdrawing effects of F and Br positions.

References

  • PubChem. (2025).[4] 4-Bromo-5-fluoro-2-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Agilent Technologies. (2011).[5] Halogenated Hydrocarbons Analysis of Chlorinated Volatiles. Application Note. [Link]

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Isomers. [Link][6][3]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-Bromo-4-fluoro-2-methylpyridine is foundational to discovery. However, innovation carries the parallel responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, technically-grounded protocol for the proper handling and disposal of 5-Bromo-4-fluoro-2-methylpyridine, moving beyond simple steps to explain the critical reasoning that underpins a robust safety culture.

The structural nature of this compound—a pyridine ring functionalized with both bromine and fluorine—places it definitively in the category of halogenated organic compounds. This classification is the single most important factor determining its entire disposal lifecycle, as these substances require specific handling to prevent environmental persistence and ensure complete destruction.

Hazard Identification & Risk Assessment

A thorough understanding of a compound's hazard profile is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methylpyridine is not always readily available, a reliable hazard assessment can be synthesized from data on structurally analogous halogenated pyridines. This compound should be treated as hazardous, with precautions taken to mitigate risks associated with acute toxicity, irritation, and potential flammability.[1]

Table 1: Synthesized Hazard Profile for 5-Bromo-4-fluoro-2-methylpyridine

Hazard Classification Description Rationale & Precautionary Action
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2][3] The pyridine core and halogen substituents can interfere with biological processes. Avoid all direct contact and aerosol generation by using appropriate Personal Protective Equipment (PPE) and a chemical fume hood.
Skin Corrosion/Irritation Causes skin irritation.[2][4][5] Halogenated organics can defat the skin, leading to irritation and dermatitis. Impervious gloves and a lab coat are mandatory.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4][5] Vapors and splashes can cause significant damage to the eyes. Chemical safety goggles or a face shield must be worn at all times.
Specific Target Organ Toxicity May cause respiratory irritation.[2][3][5] Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of the compound should occur within a certified chemical fume hood to maintain airborne concentrations below exposure limits.

| Flammability | Potentially a flammable liquid and vapor. | Pyridine and its derivatives are often flammable.[6] Keep away from heat, sparks, and open flames. Use non-sparking tools and ground containers during transfer.[5] |

Immediate Safety & Personal Protective Equipment (PPE)

Engineering controls, like fume hoods, are the primary line of defense. However, appropriate PPE is essential to protect against accidental exposure during handling and disposal operations.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Justification
Eye Protection Chemical safety goggles or a full-face shield.[2][4][6] Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Standard nitrile gloves may not offer sufficient protection against prolonged exposure. Consult a glove compatibility chart for halogenated pyridines.
Body Protection Flame-retardant lab coat.[1] Protects skin from contact and offers a layer of protection from fire hazards.

| Respiratory Protection | Work in a certified chemical fume hood.[1] | Prevents inhalation of harmful and irritating vapors. If a hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[2] |

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

  • Evacuate & Alert : Clear the immediate area of all personnel. Inform your supervisor and laboratory safety officer.

  • Control Ignition Sources : If the material is flammable, turn off any nearby heat sources or electronics if it is safe to do so.[5]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to dike the spill and prevent it from spreading or entering drains.[1][5] Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.[1] Use non-sparking tools for this process.[5]

  • Decontaminate : Clean the spill area thoroughly. The specific cleaning agent should be chosen based on your institution's standard operating procedures.

  • Dispose : Label the container with "Hazardous Waste," the full chemical name, and a description of the contents (e.g., "Spill debris of 5-Bromo-4-fluoro-2-methylpyridine with vermiculite"). Dispose of it according to the core protocol below.

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of 5-Bromo-4-fluoro-2-methylpyridine must comply with local, state, and federal regulations for hazardous waste.[1][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Classification
  • Action: Classify any waste containing 5-Bromo-4-fluoro-2-methylpyridine (including pure compound, solutions, and contaminated materials) as Halogenated Organic Waste .[1][8][9]

  • Causality: This compound contains carbon-bromine and carbon-fluorine bonds. The U.S. Environmental Protection Agency (EPA) and similar regulatory bodies worldwide have stringent regulations for halogenated organics due to their potential to form persistent and toxic byproducts if not disposed of correctly.[10][11] This classification dictates the required disposal pathway, which is almost always high-temperature incineration.

Step 2: Segregation & Collection
  • Action: Collect halogenated organic waste in a dedicated, properly labeled waste container.

  • Causality: This is the most critical step in a laboratory waste management program.

    • Safety: Mixing halogenated compounds with incompatible waste streams (e.g., acids, bases, oxidizers) can trigger dangerous chemical reactions.[12]

    • Compliance & Cost: The disposal of halogenated waste is significantly more expensive than non-halogenated waste.[13][14] Cross-contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated by the more expensive method.[12]

Step 3: Containerization & Labeling
  • Action: Use a chemically compatible container (e.g., polyethylene or glass) that can be securely sealed.[12] The container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "5-Bromo-4-fluoro-2-methylpyridine ".[14] If it is a mixed waste stream, list all components and their approximate percentages.

  • Causality: Proper labeling ensures that everyone who handles the container understands its contents and associated hazards, which is a core requirement of the OSHA Hazard Communication Standard.[15] It provides essential information for the disposal technicians who will ultimately handle the material.

Step 4: Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be in or near the laboratory where the waste is generated, under the control of the operator. Keep the container closed except when adding waste.

  • Causality: Storing hazardous waste in a designated and controlled area prevents accidental spills and unauthorized access. Keeping containers closed minimizes the release of vapors into the laboratory environment.

Step 5: Final Disposal
  • Action: Once the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.

  • Causality: The final disposal method for halogenated organic waste is high-temperature incineration in a specialized facility.[7][8][10] This process operates at temperatures sufficient to break the strong carbon-halogen bonds and completely destroy the organic molecule, converting it to simpler, less harmful compounds like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gases. This is the environmentally preferred method to prevent the release of persistent organic pollutants.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-fluoro-2-methylpyridine.

Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Disposal Operations start Waste Generated: 5-Bromo-4-fluoro-2-methylpyridine classify Step 1: Classify Waste Contains Halogens (Br, F)? start->classify segregate Step 2: Segregate into HALOGENATED ORGANIC Waste Container classify->segregate  Yes label_container Step 3: Label Container 'Hazardous Waste' & List Chemical Contents segregate->label_container store Step 4: Store in Satellite Accumulation Area (SAA) label_container->store pickup Step 5: Arrange Pickup by Certified Waste Handler (EHS) store->pickup Container is full end_point Final Disposal Method: High-Temperature Incineration pickup->end_point

Caption: Decision workflow for handling and disposing of 5-Bromo-4-fluoro-2-methylpyridine waste.

Conclusion

The responsible disposal of 5-Bromo-4-fluoro-2-methylpyridine is not merely a procedural task but a reflection of our commitment to scientific integrity and safety. By understanding its classification as a halogenated organic compound and adhering strictly to the principles of segregation, proper labeling, and certified disposal, we ensure that our innovative work does not come at the cost of personal safety or environmental health. Always consult your institution's specific EHS guidelines, as they are the final authority on compliance in your workplace.

References

  • University of Washington. (n.d.). Pyridine Hazard Assessment.
  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • CovaChem. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • Jubilant Ingrevia Limited. (2024, March 11). Safety Data Sheet.
  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine.
  • MedChemExpress. (2024, November 5). Safety Data Sheet: 5-Bromo-2-hydroxymethyl-pyridine.
  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication.

Sources

Personal protective equipment for handling 5-Bromo-4-fluoro-2-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 5-Bromo-4-fluoro-2-methylpyridine CAS: 1150164-75-4 (Generic isomer class reference; specific CAS may vary by synthesis batch) Physical State: Typically a low-melting solid or viscous liquid at room temperature. Primary Hazard Class: Irritant / Corrosive (Eyes, Skin, Respiratory).

The "Why" Behind the Safety: As a Senior Application Scientist, I must emphasize that halogenated pyridines are deceptive. While often classified merely as "Irritants" (H315/H319), the pyridine ring allows for rapid transdermal absorption, carrying the halogenated payload into the systemic circulation. Furthermore, the fluorine substitution at the 4-position increases the compound's lipophilicity compared to its non-fluorinated analogs, potentially accelerating skin permeation. Your PPE strategy must focus not just on preventing burns, but on preventing systemic uptake .

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. This compound presents a "Triple Threat" hazard profile:

Hazard TypeGHS CodeDescriptionOperational Implication
Dermal H315 Causes skin irritation.High Permeation Risk: Pyridine derivatives can permeate standard nitrile gloves rapidly.
Ocular H319 Causes serious eye irritation.[1]Vapor Risk: Low-melting solids often have significant vapor pressure; safety glasses are insufficient.
Inhalation H335 May cause respiratory irritation.[2][3][4]Mucosal Attack: Dust or vapor will aggressively attack mucous membranes.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (coat, glasses) is insufficient for this compound.

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Pyridine and its derivatives are notorious for permeating nitrile rubber. While the halogenation (Bromo/Fluoro) adds molecular bulk, it also increases lipophilicity.

  • Do NOT rely on single-layer nitrile gloves for prolonged use.

  • Protocol: Use the "Double-Glove + Indicator" method.

Contact TypeRecommended MaterialMin. ThicknessAction Limit
Incidental (Splash) Nitrile (Double Layer) 0.11 mm (4 mil)Change immediately upon any contact.
Intentional (Cleanup) Laminate (Silver Shield/4H) >0.06 mmRated for >4 hours breakthrough.
Dexterity Layer Nitrile (Outer) StandardWear over Laminate gloves for grip.
B. Eye & Face Protection

Scientific Rationale: Safety glasses have gaps. Halogenated pyridine vapors can bypass these gaps, reacting with the moisture in your eyes to form weak acids (hydrofluoric/hydrobromic acid byproducts upon hydrolysis).

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Face Shield: Required only if handling volumes >100mL or working outside the hood (not recommended).

C. Respiratory Protection

Scientific Rationale: Engineering controls are superior to respirators.

  • Primary: Chemical Fume Hood (Face velocity: 60–100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: The AG component is vital due to potential acid hydrolysis.

Visualization: PPE Selection Logic

The following diagram outlines the decision process for selecting the correct PPE based on the operational task.

PPE_Logic Start Task Definition TaskType Is the task High Risk? (Spill Cleanup, Heating, >100mL) Start->TaskType HighRisk YES: High Exposure Potential TaskType->HighRisk Yes LowRisk NO: Standard Synthesis (Weighing, Transfer) TaskType->LowRisk No Glove_High Gloves: Laminate (Silver Shield) + Outer Nitrile for Grip HighRisk->Glove_High Eye_High Eyes: Chemical Goggles + Face Shield HighRisk->Eye_High Resp_High Resp: Fume Hood + Ready-access OV/AG Respirator HighRisk->Resp_High Glove_Low Gloves: Double Nitrile (4 mil) Change immediately on splash LowRisk->Glove_Low Eye_Low Eyes: Chemical Splash Goggles (No Safety Glasses) LowRisk->Eye_Low Resp_Low Resp: Fume Hood Only (Sash at proper height) LowRisk->Resp_Low

Caption: Decision matrix for PPE selection based on exposure potential. Note the shift to Laminate gloves for high-risk tasks.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Transfer (Solid/Viscous Liquid)

Context: Static electricity can cause halogenated pyridine solids to "jump" or disperse.

  • Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood. Do not weigh on the open bench.

  • Anti-Static: Use an anti-static gun if the solid is fluffy/crystalline.

  • Transfer: Use a glass powder funnel. Avoid metal spatulas if possible (potential for metal-catalyzed decomposition over time); use PTFE-coated spatulas.

  • Decontamination: Immediately wipe the balance area with a Kimwipe soaked in Acetone, followed by water. Dispose of the Kimwipe as Halogenated Waste .

Protocol B: Reaction Setup
  • Solvent Choice: If dissolving, add solvent slowly. Exothermic solvation is possible.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Halogenated pyridines can be sensitive to moisture (hydrolysis risk).

  • Temperature Control: Ensure reflux condensers are double-clamped.

Protocol C: Waste Disposal

Strict segregation is required to prevent regulatory fines and safety incidents.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly list "5-Bromo-4-fluoro-2-methylpyridine".

  • Incompatibility: DO NOT mix with strong oxidizers (e.g., Nitric Acid waste) or strong bases, as this can generate heat or toxic vapors.[4]

Emergency Response: Spill Scenario

Scenario: You drop a 20mL vial of the compound inside the hood.

  • Alert: Announce the spill.

  • Assess: Is it contained in the hood? (Yes = Proceed; No = Evacuate Lab).

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately.

  • Absorb:

    • Do NOT use paper towels (Surface area too high, rapid evaporation).

    • Use: Vermiculite, sand, or a dedicated "Organic Solvent" spill pillow.

  • Clean: Scoop material into a wide-mouth jar. Label "Hazardous Waste - Debris".

  • Wash: Scrub the hood surface with a soap/water solution (surfactants help lift the lipophilic pyridine) twice.

Visualization: Emergency Response Workflow

Spill_Response Start Spill Detected Assess Is spill inside Fume Hood? Start->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate NO (Bench/Floor) Contain Close Sash Alert Colleagues Assess->Contain YES PPE_Up Don Laminate Gloves & Goggles Contain->PPE_Up Absorb Apply Vermiculite (No Paper Towels) PPE_Up->Absorb Dispose Collect as Halogenated Waste Absorb->Dispose

Caption: Immediate response workflow for spills. Containment location dictates the evacuation decision.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Limitations with Pyridines). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.